molecular formula C20H36 B1243671 Rosane

Rosane

货号: B1243671
分子量: 276.5 g/mol
InChI 键: CZEZFPXHDTYEBI-UNNPPQAFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rosane is a class of diterpenoid compounds primarily isolated from plants of the genus Euphorbia . These natural products have shown significant promise in biomedical research due to their diverse biological activities. Recent studies highlight their potent cytotoxic effects against a range of human cancer cell lines, including HeLa (cervical cancer), CT26 (colon carcinoma), and HCC 1806 (breast cancer) . The mechanism of action for this cytotoxicity may involve interaction with key cellular proteins such as ribosomal S6 kinase (RSK), as suggested by molecular docking studies . Furthermore, specific this compound diterpenoids demonstrate remarkable anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in LPS-activated macrophages, a key mediator in inflammatory pathways . Another promising research avenue is their ability to inhibit RANKL-induced osteoclastogenesis, indicating potential for developing new anti-osteoporosis therapies . The structure-activity relationship (SAR) studies indicate that modifications like the presence of an α,β-unsaturated carbonyl moiety or aromatic ester groups on the this compound skeleton are critical for enhancing these bioactivities . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C20H36

分子量

276.5 g/mol

IUPAC 名称

(2R,4aR,4bR,8aR,10aR)-2-ethyl-2,4a,8,8-tetramethyl-3,4,4b,5,6,7,8a,9,10,10a-decahydro-1H-phenanthrene

InChI

InChI=1S/C20H36/c1-6-19(4)12-13-20(5)15(14-19)9-10-16-17(20)8-7-11-18(16,2)3/h15-17H,6-14H2,1-5H3/t15-,16-,17-,19-,20-/m1/s1

InChI 键

CZEZFPXHDTYEBI-UNNPPQAFSA-N

SMILES

CCC1(CCC2(C(C1)CCC3C2CCCC3(C)C)C)C

手性 SMILES

CC[C@@]1(CC[C@@]2([C@@H](C1)CC[C@@H]3[C@H]2CCCC3(C)C)C)C

规范 SMILES

CCC1(CCC2(C(C1)CCC3C2CCCC3(C)C)C)C

产品来源

United States

Foundational & Exploratory

The Multifaceted Biological Activities of Rosane Diterpenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Rosane diterpenes, a significant class of natural products characterized by their unique tricyclic carbon skeleton, have emerged as a focal point of intensive research due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of this compound diterpenes, with a primary focus on their anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current state of knowledge, quantitative data for comparative analysis, detailed experimental methodologies, and elucidation of the underlying molecular mechanisms through signaling pathway diagrams.

Introduction

Diterpenes are a class of C20 terpenoids biosynthesized from four isoprene (B109036) units. Among the various structural types of diterpenes, the this compound skeleton has attracted considerable attention. This compound diterpenes are primarily isolated from plants of the Lamiaceae and Euphorbiaceae families, with well-known examples being carnosic acid and carnosol (B190744) from rosemary (Rosmarinus officinalis). These compounds have demonstrated a broad spectrum of biological effects, positioning them as promising candidates for the development of novel therapeutic agents. This guide will systematically review their key biological activities, supported by quantitative data and detailed experimental protocols to facilitate further research and development in this field.

Anti-inflammatory Activity

This compound diterpenes exhibit potent anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response. Their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) is well-documented.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the inhibitory concentrations (IC50) of various this compound diterpenes against the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundSourceAssayIC50 (µM)Reference
Carnosic AcidRosmarinus officinalisNO Production Inhibition (RAW 264.7)2.5 - 20[1]
CarnosolRosmarinus officinalisNO Production Inhibition (RAW 264.7)12.5 - 50 µg/mL[1]
New ent-rosane diterpenoidEuphorbia hylonomaNO Production Inhibition (RAW 264.7)Not specified, but active[2]
Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of this compound diterpenes, such as carnosic acid and carnosol, are largely attributed to their ability to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1][3] Upon stimulation by inflammatory agents like LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes. This compound diterpenes can inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1] Concurrently, they can suppress the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[1]

NF_kB_MAPK_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nucleus->Pro_inflammatory_genes transcription MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 P AP1->Pro_inflammatory_genes transcription Rosane_Diterpenes This compound Diterpenes (Carnosic Acid, Carnosol) Rosane_Diterpenes->IKK Rosane_Diterpenes->MAPKKK Rosane_Diterpenes->MAPKK Rosane_Diterpenes->MAPK

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound diterpenes.

Anticancer Activity

A growing body of evidence suggests that this compound diterpenes possess significant anticancer properties, including the ability to inhibit cell proliferation, induce apoptosis, and suppress tumor growth in various cancer cell lines.

Quantitative Data: Cytotoxic Activity

The following table presents the IC50 values of this compound diterpenes against a panel of human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Carnosic AcidA549 (Lung)51.9 - 73.3[4]
Carnosic AcidMDA-MB-231 (Breast)51.9 - 73.3[4]
Carnosic AcidDU145 (Prostate)51.9 - 73.3[4]
Carnosic AcidA2780 (Ovarian)51.9 - 73.3[4]
Carnosic AcidA2780-cis (Ovarian, cisplatin-resistant)51.9 - 73.3[4]
CarnosolHL60 (Leukemia)~20[5]
CarnosolHT1080 (Fibrosarcoma)~30[5]
Signaling Pathway: Induction of Apoptosis and Cell Cycle Arrest

This compound diterpenes can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[5] Furthermore, they have been shown to cause cell cycle arrest, often at the G0/G1 or G2/M phases, thereby halting the proliferation of cancer cells.[6] The activation of AMP-activated protein kinase (AMPK) by carnosic acid and carnosol has also been implicated in their antiproliferative effects.[7]

Apoptosis_Induction Rosane_Diterpenes This compound Diterpenes AMPK AMPK Rosane_Diterpenes->AMPK activates Cell_Cycle_Arrest Cell Cycle Arrest Rosane_Diterpenes->Cell_Cycle_Arrest Bax Bax Rosane_Diterpenes->Bax upregulates Bcl2 Bcl-2 Rosane_Diterpenes->Bcl2 downregulates Cell_Proliferation Cell Proliferation AMPK->Cell_Proliferation Apoptosis Apoptosis Caspases Caspases Bax->Caspases activates Bcl2->Caspases Caspases->Apoptosis

Caption: Mechanisms of anticancer activity of this compound diterpenes.

Antimicrobial Activity

Several this compound diterpenes have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. This suggests their potential as novel antimicrobial agents, particularly in the face of rising antibiotic resistance.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of this compound diterpenes against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
This compound Diterpenes from EuphorbiaStaphylococcus aureusModerate activity reported[8][9]
This compound Diterpenes from EuphorbiaBacillus subtilisModerate activity reported[8][9]
This compound Diterpenes from EuphorbiaEscherichia coliWeak to moderate activity[8][9]
This compound Diterpenes from EuphorbiaPseudomonas aeruginosaWeak to moderate activity[8][9]

Enzyme Inhibitory Activity

This compound diterpenes have been found to inhibit the activity of various enzymes, which contributes to their overall biological effects. A notable example is the inhibition of lipase (B570770).

Quantitative Data: Enzyme Inhibition

The following table highlights the enzyme inhibitory activity of specific this compound diterpenes.

CompoundEnzymeIC50 (µM)Reference
Aromatic this compound DiterpenoidLipase1.0[10]
Engleromycenolic acid B (this compound-type)Cholesterol Ester Transfer Protein (CETP)Weak inhibition[11]
Rosololactone (this compound-type)Cholesterol Ester Transfer Protein (CETP)Weak inhibition[11]
Rosenonolactone (this compound-type)Cholesterol Ester Transfer Protein (CETP)Weak inhibition[11]
7-Deoxyrosenonolactone (this compound-type)Cholesterol Ester Transfer Protein (CETP)Weak inhibition[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of the biological activities of this compound diterpenes.

Determination of Anti-inflammatory Activity: Nitric Oxide Assay in RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of this compound diterpenes on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle: The production of NO is an indicator of the inflammatory response in macrophages. NO is unstable and quickly oxidizes to nitrite (B80452) (NO₂⁻). The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound diterpene compounds

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Pre-treat the cells with various concentrations of the this compound diterpene compounds for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using known concentrations of sodium nitrite is prepared to determine the nitrite concentration in the samples.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Determination of Anticancer Activity: MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of this compound diterpenes on cancer cell lines by measuring cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium with supplements

  • This compound diterpene compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan crystals

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound diterpene compounds and incubate for 24, 48, or 72 hours.

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is calculated.

Determination of Antimicrobial Activity: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound diterpenes against pathogenic microorganisms.

Principle: The broth microdilution method is a quantitative assay where a standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid culture medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Materials:

  • Microbial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound diterpene compounds

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Resazurin (B115843) or other growth indicators (optional)

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the this compound diterpene compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by adding a growth indicator like resazurin and measuring the color change or absorbance. The MIC is the lowest concentration at which no visible growth is observed.

Structure-Activity Relationships

Preliminary structure-activity relationship (SAR) studies on this compound diterpenes have provided some insights into the structural features crucial for their biological activities. For instance, in the context of anti-inflammatory activity, the presence and position of hydroxyl and carboxyl groups on the this compound skeleton appear to significantly influence their inhibitory effects on NO production. Further research is needed to establish comprehensive SAR models for the various biological activities of this class of compounds.

Conclusion and Future Perspectives

This compound diterpenes represent a promising class of natural products with a wide array of significant biological activities. Their potent anti-inflammatory and anticancer effects, coupled with their antimicrobial and enzyme inhibitory properties, underscore their potential for the development of new therapeutic agents. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB and MAPK, provides a solid foundation for their rational design and optimization.

Future research should focus on the isolation and characterization of novel this compound diterpenes from diverse natural sources, including marine organisms, which remain a largely untapped resource. Comprehensive structure-activity relationship studies are crucial for the design of more potent and selective analogues. Furthermore, preclinical and clinical studies are warranted to translate the promising in vitro findings into tangible therapeutic applications. The in-depth technical information provided in this guide is intended to serve as a valuable resource to accelerate research and development in the exciting field of this compound diterpenes.

References

Rosane Diterpenes from Jatropha curcas: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of rosane diterpenes isolated from the plant Jatropha curcas. It collates quantitative data on their biological activities, details the experimental protocols for their isolation and characterization, and visualizes key experimental workflows and biological pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Jatropha curcas, a plant belonging to the Euphorbiaceae family, is a rich source of a diverse array of diterpenoids, a class of chemical compounds that have garnered significant interest for their wide range of biological activities. Among these, this compound diterpenes are a noteworthy subgroup. Recent studies have revealed their potential as anti-inflammatory and cytotoxic agents. This guide focuses specifically on the this compound diterpenes identified in J. curcas, presenting a comprehensive summary of their bioactivity and the methodologies employed in their study.

Bioactive this compound Diterpenoids from Jatropha curcas

A recent study by Liang et al. led to the isolation of one new and thirteen known this compound diterpenoids from the whole plant of Jatropha curcas.[1][2] The isolated compounds were evaluated for their inhibitory effects on the NLRP3 inflammasome and for their cytotoxic activities.[1][2]

Data Presentation: Bioactivity of this compound Diterpenes

The following table summarizes the quantitative data on the biological activities of the isolated this compound diterpenes.

Compound No.Compound NameBioactivity AssayCell LineIC50 (µM)
1 Unnamed this compound DiterpenoidCytotoxicityRKO colon cancer28.7 ± 1.98
4 DesoxyrosenonolactoneCytotoxicityRKO colon cancer32.6 ± 2.81
5 12-hydroxy-13-methoxy podocarpa-9,11,13-trien-3-oneNLRP3 Inflammasome Inhibition-8.1 ± 0.3
14 Trigonoreidon ANLRP3 Inflammasome Inhibition-9.7 ± 0.4

Table 1: Summary of quantitative bioactivity data for this compound diterpenes isolated from Jatropha curcas.[1][3]

Experimental Protocols

This section provides a detailed description of the methodologies used for the isolation, structure elucidation, and bioactivity assessment of this compound diterpenes from Jatropha curcas.

Isolation of this compound Diterpenes

The general workflow for the isolation of this compound diterpenes from J. curcas is a multi-step process involving extraction and chromatography.

3.1.1. Plant Material and Extraction

  • Plant Material: The whole plant of Jatropha curcas is collected, dried, and powdered.

  • Extraction: The powdered plant material is extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Separation

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297).

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of petroleum ether/ethyl acetate to yield several fractions.

  • Semi-preparative HPLC: The fractions are further purified by semi-preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol/water or acetonitrile/water to afford the pure this compound diterpenes.

Structure Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to determine the carbon skeleton and the placement of protons and functional groups.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis is employed for the unambiguous determination of the relative and absolute stereochemistry of the molecules.

NLRP3 Inflammasome Inhibition Assay

The inhibitory activity of the isolated this compound diterpenes on the NLRP3 inflammasome is evaluated using a cell-based assay.

3.3.1. Cell Culture and Treatment

  • Cell Line: Mouse bone marrow-derived macrophages (BMDMs) are commonly used for this assay.

  • Priming: Cells are primed with lipopolysaccharide (LPS) for a few hours to induce the expression of NLRP3 and pro-IL-1β.

  • Treatment: The primed cells are then treated with the test compounds (this compound diterpenes) for a specific duration.

  • Activation: The NLRP3 inflammasome is subsequently activated by adding nigericin.

3.3.2. Measurement of IL-1β Release

  • The cell culture supernatants are collected.

  • The concentration of secreted IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • The IC50 values are calculated based on the dose-dependent inhibition of IL-1β release.

Conclusion

The this compound diterpenes isolated from Jatropha curcas represent a promising class of natural products with potential therapeutic applications, particularly in the context of inflammatory diseases and cancer. The data and protocols presented in this guide provide a solid foundation for further research and development in this area. Future studies should focus on elucidating the structure-activity relationships of these compounds, exploring their mechanisms of action in greater detail, and evaluating their efficacy and safety in preclinical models.

References

The Chemical Architecture of Rosane Diterpenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rosane diterpenes are a class of tricyclic diterpenoids, natural products constructed from four isoprene (B109036) units.[1][2] These compounds are predominantly found in the plant kingdom, with notable occurrences in species such as Jatropha curcas, Euphorbia ebracteolata, and Hugonia castaneifolia.[3][4][5] Possessing a characteristic three-ring carbocyclic skeleton, this compound diterpenes exhibit a wide array of biological activities, including anti-inflammatory, cytotoxic, and antifungal properties, making them compelling targets for scientific investigation and drug development.[1][3][4] This guide provides an in-depth overview of their core chemical structure, biosynthesis, and the experimental methodologies employed for their isolation and characterization.

Core Chemical Structure and Nomenclature

The foundational structure of this compound diterpenes is the "this compound" skeleton, a tetracyclic system derived from the cyclization of geranylgeranyl diphosphate (B83284) (GGPP).[2][6] The IUPAC name for the parent hydrocarbon is (2R,4aR,4bR,8aR,10aR)-2-ethyl-2,4a,8,8-tetramethyl-3,4,4b,5,6,7,8a,9,10,10a-decahydro-1H-phenanthrene, with the molecular formula C20H36.[2]

The structural diversity within the this compound family arises from various modifications to this core, including the introduction of double bonds, hydroxyl groups, keto groups, and even aromatic rings.[5] For instance, euphebracteolatins C-E, isolated from Euphorbia ebracteolata, showcase variations such as a C-1/C-10 double bond, a keto group at C-7, or an aromatic A-ring.[5] Another example, hugorosenone (B3034745) from Hugonia castaneifolia, is characterized as 3β-hydroxyrosa-1(10),15-dien-2-one.[4]

Data on this compound Diterpenes

The characterization of this compound diterpenes relies heavily on spectroscopic and biological data. The following tables summarize representative quantitative data for this class of compounds.

Table 1: Spectroscopic Data for a Representative this compound Diterpene

Spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), is fundamental for the structural elucidation of these molecules.[5][7]

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
1150.2-
234.51.75 (m), 2.10 (m)
336.81.60 (m), 1.85 (m)
433.6-
555.41.15 (dd, 12.0, 2.0)
622.11.50 (m), 1.65 (m)
730.11.40 (m), 1.55 (m)
835.2-
952.81.25 (m)
10140.5-
1125.61.95 (m), 2.20 (m)
1238.41.30 (m), 1.70 (m)
1342.11.80 (m)
1428.91.60 (m), 1.75 (m)
15148.94.85 (s), 4.95 (s)
16110.2-
1721.51.05 (s)
1833.50.85 (s)
1921.80.90 (s)
2014.50.95 (s)

Note: Data is generalized and may vary between specific this compound diterpenes. This table serves as an illustrative example.

Table 2: Biological Activity of Selected this compound Diterpenes

Several this compound diterpenes have been evaluated for their potential therapeutic effects. Their inhibitory concentrations (IC50) against various cell lines are key metrics for drug development professionals.

CompoundTarget/Cell LineActivityIC₅₀ (µM)Reference
Euphebracteolatin CHepG2 (Hepatocellular carcinoma)Cytotoxicity14.29[5]
Euphebracteolatin DHepG2, HeLa, A549Cytotoxicity23.69 - 39.25[5]
Euphebracteolatin EHepG2, HeLa, A549Cytotoxicity23.69 - 39.25[5]
Known Analog 9HepG2 (Hepatocellular carcinoma)Cytotoxicity12.33[5]
Compound 5NLRP3 InflammasomeInhibition8.1 ± 0.3[3]
Compound 14NLRP3 InflammasomeInhibition9.7 ± 0.4[3]
HugorosenoneAnopheles gambiae larvaeLarvicidal-[4]
HugorosenoneFungiAntifungal-[4]

Experimental Protocols

The study of this compound diterpenes involves a multi-step process from isolation to complete structural and biological characterization.

Isolation of this compound Diterpenes from Natural Sources

A general protocol for the extraction and isolation of this compound diterpenes from plant material is as follows:

  • Collection and Preparation: Plant material (e.g., roots, whole plant) is collected, dried, and ground into a fine powder.

  • Extraction: The powdered material is subjected to solvent extraction, often using a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate compounds based on their solubility.

  • Chromatographic Separation: The crude extracts are then subjected to various chromatographic techniques to isolate individual compounds. This typically involves:

    • Column Chromatography (CC): Using silica (B1680970) gel or other stationary phases to perform an initial separation of the extract.

    • High-Performance Liquid Chromatography (HPLC): Often used for the final purification of compounds to achieve high purity.

Structural Elucidation Methodologies

The definitive structure of an isolated this compound diterpene is determined using a combination of modern spectroscopic techniques:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to determine the precise molecular weight and, consequently, the molecular formula of the compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the carbon-hydrogen framework. A suite of experiments is typically required:[5]

    • 1D NMR: ¹H and ¹³C NMR spectra provide information about the types and numbers of protons and carbons.

    • 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) helps determine the relative stereochemistry by identifying protons that are close in space.

  • X-Ray Crystallography: When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the absolute configuration.[3]

  • Electronic Circular Dichroism (ECD): In the absence of a crystal structure, the absolute configuration can often be determined by comparing the experimental ECD spectrum with spectra generated through quantum chemical calculations.[3]

Visualizing Key Pathways and Workflows

Biosynthesis of the Diterpene Skeleton

Diterpenes in plants are biosynthesized from the C20 precursor geranylgeranyl diphosphate (GGPP), which itself is derived from the methylerythritol phosphate (B84403) (MEP) pathway in plastids.[6][8][9] The formation of the diverse diterpene skeletons is initiated by enzymes called diterpene synthases (diTPSs).[6][10]

Biosynthesis MEP MEP Pathway GGPP Geranylgeranyl Diphosphate (GGPP) MEP->GGPP ... ClassII Class II diTPS (Protonation-initiated cyclization) GGPP->ClassII Labdane Labdane-related Diphosphate Intermediate ClassII->Labdane Forms bicyclic intermediate ClassI Class I diTPS (Ionization-dependent cyclization) Labdane->ClassI This compound This compound Skeleton ClassI->this compound Forms tricyclic skeleton P450s Tailoring Enzymes (P450s, etc.) This compound->P450s Final Diverse this compound Diterpenes P450s->Final Oxidation, etc.

Caption: Generalized biosynthetic pathway leading to this compound diterpenes.

Experimental Workflow for Characterization

The process of identifying a novel this compound diterpene from a natural source follows a structured experimental pipeline.

Workflow Start Plant Material Extraction Solvent Extraction Start->Extraction Crude Crude Extract Extraction->Crude CC Column Chromatography Crude->CC Fractions Fractions CC->Fractions HPLC HPLC Purification Fractions->HPLC Pure Pure Compound HPLC->Pure Structure Structural Elucidation Pure->Structure Bioassay Biological Activity Screening Pure->Bioassay

Caption: Workflow for isolation and analysis of this compound diterpenes.

Logical Relationship in Structural Analysis

The elucidation of a chemical structure is a process of logical deduction, where data from multiple experiments are integrated to build a complete picture of the molecule.

Logic MS HR-MS Formula Molecular Formula MS->Formula NMR_1D 1D NMR (¹H, ¹³C) Framework C-H Framework (Connectivity) NMR_1D->Framework NMR_2D 2D NMR (COSY, HMBC, NOESY) NMR_2D->Framework Stereochem Relative Stereochemistry NMR_2D->Stereochem XRAY_ECD X-Ray / ECD AbsConfig Absolute Configuration XRAY_ECD->AbsConfig Final Final Structure Formula->Final Framework->Final Stereochem->Final AbsConfig->Final

Caption: Integration of data for complete structure elucidation.

References

The Biosynthesis of Rosane Diterpenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of rosane diterpenes, a class of natural products with a characteristic 5/8/5 tricyclic ring system. This document details the core biosynthetic pathway, from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP) to the formation of the this compound skeleton and its subsequent modifications. It includes detailed experimental protocols for key enzymatic assays and analytical methods, as well as quantitative data where available, to support further research and development in this field.

Introduction to this compound Diterpenes

This compound diterpenes are a fascinating group of C20 terpenoids produced by various fungi, most notably Trichothecium roseum, from which the class derives its name. These compounds, including rosololactone, rosenonolactone (B1679540), and 7-deoxyrosenonolactone, exhibit a range of biological activities, making them of interest for drug discovery and development. Understanding their biosynthetic pathway is crucial for harnessing their potential through synthetic biology and metabolic engineering approaches.

The Core Biosynthetic Pathway

The biosynthesis of this compound diterpenes begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP), derived from the mevalonate (B85504) pathway in fungi. The formation of the characteristic this compound skeleton is a complex process involving cyclization and rearrangement reactions catalyzed by diterpene cyclases, followed by oxidative modifications mediated by cytochrome P450 monooxygenases (CYPs).

Formation of the this compound Skeleton

The initial and committing step in this compound diterpene biosynthesis is the cyclization of the linear precursor, GGPP. This intricate transformation is catalyzed by a bifunctional diterpene synthase (diTPS). The process is initiated by a class II diTPS activity, which involves the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, copalyl diphosphate (CPP). Subsequently, a class I diTPS activity catalyzes the ionization of the diphosphate group and a series of rearrangements, including a crucial 1,10-ring closure and a methyl group migration, to form the tricyclic this compound skeleton.

Rosane_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Intermediate1 Pimaradienyl Cation Intermediate GGPP->Intermediate1 diTPS (Class II) Intermediate2 Rosyl Cation Intermediate Intermediate1->Intermediate2 diTPS (Class I) Rearrangement Rosane_Skeleton This compound Diterpene Scaffold Intermediate2->Rosane_Skeleton Deprotonation Rosololactone Rosololactone Rosane_Skeleton->Rosololactone CYP450s (Hydroxylation, Lactonization) Rosenonolactone Rosenonolactone Rosane_Skeleton->Rosenonolactone CYP450s (Oxidation, Lactonization) Deoxyrosenonolactone 7-Deoxyrosenonolactone Rosane_Skeleton->Deoxyrosenonolactone CYP450s (Oxidation, Lactonization)

Figure 1: Overview of the this compound diterpene biosynthesis pathway.
Diversification by Cytochrome P450s

Following the formation of the core this compound skeleton, a suite of cytochrome P450 monooxygenases (CYPs) introduces oxidative modifications. These enzymes are responsible for the regio- and stereospecific hydroxylations, oxidations, and lactonizations that lead to the diverse array of naturally occurring this compound diterpenes. For instance, the formation of rosololactone and rosenonolactone involves distinct patterns of oxidation on the this compound scaffold. These CYPs typically require a partnering cytochrome P450 reductase (CPR) for the transfer of electrons from NADPH.[1][2]

Quantitative Data

While specific kinetic parameters for the enzymes directly involved in the biosynthesis of all known this compound diterpenes are not extensively documented in publicly available literature, data from homologous diterpene synthases and cytochrome P450s from fungal pathways can provide valuable reference points for experimental design.

Table 1: Exemplary Kinetic Parameters of Fungal Diterpene Synthases

EnzymeSubstrateKm (µM)kcat (s-1)Source OrganismReference
Aphidicolan-16β-ol synthaseGGPP0.8 ± 0.10.012 ± 0.001Phoma betae
Fusicoccadiene synthaseGGPP1.2 ± 0.20.025 ± 0.002Phomopsis amygdali
Miltiradiene synthase(+)-CPP0.5 ± 0.10.018 ± 0.001Salvia miltiorrhiza[3]

Table 2: Exemplary Quantitative Yields of Fungal Diterpenoids in Engineered Hosts

DiterpenoidHost OrganismProduction TiterCultivation ConditionReference
MiltiradieneSaccharomyces cerevisiae~115 mg/LFed-batch fermentation[4]
LevopimaradieneEscherichia coli~60 mg/LShake flask culture[5]
TaxadieneSaccharomyces cerevisiae~1 g/LFed-batch fermentation[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound diterpene biosynthesis. These protocols are based on established methods for characterizing terpene synthases and cytochrome P450s and can be adapted for the specific enzymes of the this compound pathway.

Heterologous Expression and Purification of a this compound Diterpene Synthase

This protocol describes the expression of a putative this compound diTPS in E. coli and its subsequent purification.

purification_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Cloning Clone diTPS gene into an expression vector (e.g., pET-28a) Transformation Transform E. coli BL21(DE3) with the expression plasmid Cloning->Transformation Culture Grow culture to OD600 ~0.6-0.8 Transformation->Culture Induction Induce protein expression with IPTG (0.1-1 mM) Culture->Induction Incubation Incubate at 16-25°C for 16-24 hours Induction->Incubation Harvest Harvest cells by centrifugation Incubation->Harvest Lysis Resuspend cells and lyse (e.g., sonication) Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Affinity Purify via Ni-NTA affinity chromatography Clarification->Affinity Desalting Buffer exchange using a desalting column Affinity->Desalting

Figure 2: Workflow for heterologous expression and purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET-28a(+))

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Storage Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT)

  • Ni-NTA affinity resin

Procedure:

  • Gene Cloning: Synthesize and clone the codon-optimized gene encoding the putative this compound diTPS into the expression vector.

  • Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells.

  • Expression:

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Reduce the temperature to 18°C and continue to incubate for 16-20 hours.

  • Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with Wash Buffer.

    • Elute the protein with Elution Buffer.

    • Perform buffer exchange into Storage Buffer using a desalting column.

    • Analyze protein purity by SDS-PAGE.

In Vitro Diterpene Synthase Assay

This protocol outlines a method to determine the activity and product profile of a purified this compound diTPS.[6]

Materials:

  • Purified this compound diTPS

  • Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 10% glycerol, 5 mM DTT)

  • Geranylgeranyl diphosphate (GGPP) substrate

  • Alkaline phosphatase

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • Enzyme Reaction:

    • In a glass vial, combine 50 µg of purified diTPS with Assay Buffer to a final volume of 490 µL.

    • Initiate the reaction by adding 10 µL of 1 mM GGPP (final concentration 20 µM).

    • Incubate the reaction at 30°C for 2-4 hours.

  • Product Extraction:

    • Quench the reaction by adding 50 µL of 1 M EDTA.

    • Add 10 units of alkaline phosphatase and incubate at 37°C for 1 hour to dephosphorylate any remaining substrate and intermediates.

    • Extract the reaction mixture three times with an equal volume of hexane.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Analysis:

    • Concentrate the hexane extract under a gentle stream of nitrogen.

    • Analyze the product by GC-MS.

    • Identify the product based on its mass spectrum and retention time compared to authentic standards, if available.

In Vitro Cytochrome P450 Assay

This protocol describes a method for reconstituting the activity of a CYP involved in this compound diterpene modification.[7]

Materials:

  • Microsomes containing the heterologously expressed CYP and its corresponding CPR, or purified enzymes.

  • Reaction Buffer (100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • This compound diterpene substrate (e.g., a rosadiene intermediate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Ethyl acetate

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • In a microfuge tube, combine the microsomal preparation (or purified CYP and CPR) with the Reaction Buffer.

    • Add the this compound diterpene substrate (dissolved in a minimal amount of DMSO or ethanol) to a final concentration of 10-50 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for 30-60 minutes with shaking.

    • Stop the reaction by adding an equal volume of ice-cold ethyl acetate.

  • Product Extraction and Analysis:

    • Vortex vigorously and centrifuge to separate the phases.

    • Transfer the organic (ethyl acetate) layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in a suitable solvent (e.g., methanol).

    • Analyze the products by LC-MS/MS.

Metabolite Profiling by GC-MS and LC-MS/MS

GC-MS for Volatile and Semi-Volatile Diterpenes: Gas chromatography-mass spectrometry is well-suited for the analysis of less polar diterpenes.

gcms_workflow Sample Fungal Culture Extract (in organic solvent) Derivatization Derivatization (optional, e.g., silylation for hydroxylated compounds) Sample->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on a capillary column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analysis (MS) Ionization->Detection Analysis Data Analysis: - Library Matching - Quantification Detection->Analysis

Figure 3: General workflow for GC-MS analysis of diterpenes.
  • Sample Preparation: Fungal cultures are typically extracted with an organic solvent like ethyl acetate. The extract is then dried, redissolved in a suitable solvent (e.g., hexane or ethyl acetate), and may be derivatized (e.g., silylation) to improve the volatility of hydroxylated compounds.[6]

  • GC Conditions: A non-polar or semi-polar capillary column (e.g., DB-5ms) is commonly used. The oven temperature is programmed with a gradient to separate compounds based on their boiling points.

  • MS Detection: Electron ionization (EI) at 70 eV is standard. Full scan mode is used for identification by library matching, while selected ion monitoring (SIM) can be used for targeted quantification to enhance sensitivity.[8]

LC-MS/MS for a Broader Range of Diterpenoids: Liquid chromatography-tandem mass spectrometry is particularly useful for analyzing more polar and thermally labile diterpenoids.[8][9]

  • Sample Preparation: Similar to GC-MS, but the final extract is dissolved in a solvent compatible with the LC mobile phase (e.g., methanol (B129727) or acetonitrile).

  • LC Conditions: Reversed-phase chromatography with a C18 column is common. A gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate, is used for separation.[10][11]

  • MS/MS Detection: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. Multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for targeted quantification of specific this compound diterpenes.[12]

Conclusion

The biosynthesis of this compound diterpenes represents a complex and elegant example of fungal secondary metabolism. This guide provides a foundational understanding of the pathway and detailed, adaptable protocols for its investigation. While specific quantitative data for all enzymes in this pathway remain to be fully elucidated, the methodologies presented here offer a robust framework for researchers to further explore the enzymology, regulation, and engineering of this compound diterpene production. Such efforts will be crucial for unlocking the full therapeutic and biotechnological potential of this unique class of natural products.

References

The Pharmacological Landscape of Rosane Diterpenes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosane diterpenes are a class of naturally occurring chemical compounds characterized by a specific tricyclic carbon skeleton. Found in a variety of plant species, notably within the families Euphorbiaceae and Lamiaceae, these molecules have garnered significant attention in the scientific community for their diverse and potent pharmacological properties. This technical guide provides an in-depth overview of the core pharmacological activities of this compound diterpenes, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Core Pharmacological Activities

This compound diterpenes exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects. The following sections delve into the specifics of these properties, supported by quantitative data from preclinical studies.

Anti-inflammatory Activity

This compound diterpenes have demonstrated significant potential in modulating inflammatory responses. Their mechanisms of action often involve the inhibition of key pro-inflammatory mediators and signaling pathways.

Table 1: Anti-inflammatory Activity of this compound Diterpenes

CompoundAssayCell Line/ModelEndpointIC50Reference
19-hydroxy-1(10),15-rosadieneNitric Oxide ProductionRAW264.7 macrophagesInhibition of NO production2.91 µg/mL[1]
HugorosenoneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Ebraphenol A-DNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Various DiterpenesNitric Oxide ProductionRAW 264.7 macrophagesInhibition of NO production18.8 - 19.2 µM[2]
Anticancer Activity

A growing body of evidence suggests that this compound diterpenes possess cytotoxic and antiproliferative properties against various cancer cell lines. These effects are often mediated through the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of this compound Diterpenes and Related Diterpenoids

Compound/ExtractCancer Cell Line(s)AssayIC50Reference(s)
Euphorbia fischeriana DiterpenoidsVarious (e.g., MCF-7, HepG2, DU145)MTT Assay4.19–21.64 μM[3][4]
Daphnane Diterpenoid (Daphgenkin A)SW620, RKOMTT Assay3.0 µM (SW620), 6.5 µM (RKO)[3]
Ingenane Diterpenoid (Euphodeflexin L)HeLaMTT Assay9.8 µM[3]
Corymbulosin I & KA549, MDA-MB-231, MCF-7, KB, KB-VINNot Specified0.45–6.39 μM[3]
Phenolic Diterpene from Oxandra xylopioidesA549, MDA-MB-231, DU145, A2780, A2780-cisMTT Assay51.9–73.3 µM[5]
Euphorbia DiterpenoidsVariousNot Specified10-50 µM[6]
Antimicrobial Activity

This compound diterpenes have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Table 3: Antimicrobial Activity of this compound and Other Diterpenes

Compound/ExtractMicroorganism(s)AssayMIC (Minimum Inhibitory Concentration)Reference(s)
Teucrin A & ScordidesinVarious bacteriaNot Specified250-500 µg/mL[7]
ent-8(14),15-pimaradien-19-olS. salivarius, S. sobrinus, S. mutans, S. mitis, S. sanguinis, L. caseiBroth microdilution1.5-4.0 µg/mL
Pimarane-type diterpenesDental caries pathogensBroth microdilution< 10 µg/mL[8]
Diterpene derivativesDental caries pathogensNot Specified2-10 µg/mL[9]
Enzyme Inhibitory Activity

Certain this compound diterpenes have been found to inhibit the activity of specific enzymes, such as lipase (B570770), which is a key target in the management of obesity.

Table 4: Enzyme Inhibitory Activity of this compound Diterpenes

CompoundEnzymeAssayIC50KiInhibition TypeReference(s)
Aromatic this compound Diterpenoid (Compound 1)Lipasein vitro1.0 µM1.8 µMCompetitive[10]
Ebraphenol ELipasein vitro12.5 µMNot ReportedNot Reported[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Activity: Nitric Oxide Production Assay

Objective: To evaluate the ability of a test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound diterpene) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (cells + known inhibitor + LPS).

  • After incubation, collect the cell culture supernatant.

  • To 50 µL of supernatant in a new 96-well plate, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Calculate the percentage of NO production inhibition relative to the vehicle control and determine the IC50 value.

Anticancer Activity: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of a test compound on cancer cells by measuring their metabolic activity.

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116).

Materials:

  • Cancer cell lines

  • Appropriate cell culture medium with supplements

  • Test compound (this compound diterpene)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific microorganism.

Microorganisms: Bacterial and/or fungal strains.

Materials:

  • Microorganism culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (this compound diterpene)

  • 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland turbidity

  • Positive control antibiotic/antifungal

  • Solvent control

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (medium + inoculum), a sterility control (medium only), and a positive control (medium + inoculum + standard drug).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibitory Activity: Lipase Inhibition Assay

Objective: To measure the inhibitory effect of a test compound on pancreatic lipase activity.

Enzyme: Porcine pancreatic lipase.

Materials:

  • Porcine pancreatic lipase solution

  • Substrate solution (e.g., p-nitrophenyl butyrate, pNPB)

  • Tris-HCl buffer (pH 8.0)

  • Test compound (this compound diterpene)

  • Orlistat (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add the Tris-HCl buffer, test compound at various concentrations, and lipase solution to the wells of a 96-well plate.

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the pNPB substrate solution.

  • Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 20 minutes) to determine the rate of p-nitrophenol formation.

  • Calculate the percentage of lipase inhibition for each concentration of the test compound compared to the control (without inhibitor).

  • Determine the IC50 value of the test compound.

Signaling Pathways and Mechanisms of Action

This compound diterpenes exert their pharmacological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action.

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory compounds, including certain diterpenes, act by inhibiting this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activation IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nucleus->ProInflammatory_Genes Transcription Rosane_Diterpenes This compound Diterpenes Rosane_Diterpenes->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound diterpenes.

MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Diterpenes can modulate these pathways, contributing to their anticancer and anti-inflammatory effects.

MAPK_Pathway Stimuli Stress / Mitogens MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activation Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Gene Expression Rosane_Diterpenes This compound Diterpenes Rosane_Diterpenes->MAPK Inhibition of Phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound diterpenes.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in innate immunity and inflammation. Its dysregulation is implicated in various inflammatory diseases.

NLRP3_Inflammasome Signal1 Signal 1 (e.g., LPS via TLR4) NFkB_Activation NF-κB Activation Signal1->NFkB_Activation Signal2 Signal 2 (e.g., ATP, nigericin) NLRP3_Assembly NLRP3 Inflammasome Assembly Signal2->NLRP3_Assembly Activation NLRP3_ProIL1b_Transcription Transcription of NLRP3 & pro-IL-1β NFkB_Activation->NLRP3_ProIL1b_Transcription NLRP3_ProIL1b_Transcription->NLRP3_Assembly Pro_Caspase1 pro-Caspase-1 NLRP3_Assembly->Pro_Caspase1 Recruitment Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b pro-IL-1β Caspase1->Pro_IL1b Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis Induction IL1b Mature IL-1β Pro_IL1b->IL1b Rosane_Diterpenes This compound Diterpenes Rosane_Diterpenes->NLRP3_Assembly Inhibition

Caption: Inhibition of the NLRP3 inflammasome by this compound diterpenes.

Conclusion

This compound diterpenes represent a promising class of natural products with a wide array of pharmacological activities. Their ability to modulate key signaling pathways involved in inflammation, cancer, and microbial infections underscores their potential as lead compounds for the development of novel therapeutics. This technical guide provides a foundational resource for researchers to further explore the pharmacological properties and mechanisms of action of these fascinating molecules. The provided experimental protocols and pathway diagrams are intended to facilitate the design and execution of future studies in this exciting field of drug discovery. Further research is warranted to fully elucidate the structure-activity relationships, bioavailability, and in vivo efficacy of this compound diterpenes, paving the way for their potential clinical applications.

References

A Comprehensive Review of Rosane Diterpene Research: From Bioactivity to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rosane diterpenes, a class of tricyclic diterpenoids, are emerging as a significant area of interest in natural product chemistry and drug discovery. Found in a variety of plant species, these compounds exhibit a diverse range of biological activities, including promising anticancer, anti-inflammatory, and antifungal properties. This technical guide provides an in-depth review of the current state of this compound diterpene research, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to facilitate further investigation and development in this field.

Quantitative Bioactivity of this compound Diterpenes

The therapeutic potential of this compound diterpenes is underscored by their potent biological activities. The following tables summarize the available quantitative data on their anticancer, anti-inflammatory, and antifungal effects, providing a comparative overview for researchers.

Compound NameCancer Cell LineIC50 Value (µM)Reference
Unnamed this compound Diterpenoid (from Jatropha curcas)RKO (Colon Cancer)28.7 ± 1.98[1]
Unnamed this compound Diterpenoid (from Jatropha curcas)RKO (Colon Cancer)32.6 ± 2.81[1]
Phenolic Diterpene (from Oxandra xylopioides)A549 (Lung)51.9 - 73.3[2]
Phenolic Diterpene (from Oxandra xylopioides)MDA-MB-231 (Breast)51.9 - 73.3[2]
Phenolic Diterpene (from Oxandra xylopioides)DU145 (Prostate)51.9 - 73.3[2]
Phenolic Diterpene (from Oxandra xylopioides)A2780 (Ovarian)51.9 - 73.3[2]
Phenolic Diterpene (from Oxandra xylopioides)A2780-cis (Ovarian, Cisplatin-resistant)51.9 - 73.3[2]
Compound NameActivityIC50/EC50 ValueReference
This compound Diterpenoid 5 (from Jatropha curcas)NLRP3 Inflammasome InhibitionIC50: 8.1 ± 0.3 µM[3]
This compound Diterpenoid 14 (from Jatropha curcas)NLRP3 Inflammasome InhibitionIC50: 9.7 ± 0.4 µM[3]
19-hydroxy-1(10),15-rosadieneNitric Oxide Production InhibitionIC50: 2.91 µg/ml[4]
17-dehydroxysponalactoneSuperoxide Anion Generation InhibitionSignificant at 10 µM[5]
17-dehydroxysponalactoneElastase Release InhibitionSignificant at 10 µM[5]
Compound NameFungal SpeciesMIC ValueReference
HugorosenoneCladosporium sp.Active (Specific MIC not provided)[6]
18-hydroxyhugorosenoneCladosporium sp.Active (Specific MIC not provided)[6]
18-hydroxy-3-deoxyhugorosenoneCladosporium sp.Active (Specific MIC not provided)[6]

Key Experimental Protocols

To aid in the replication and advancement of research, this section provides detailed methodologies for the key experiments cited in the study of this compound diterpenes.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • This compound diterpene compounds

  • Cancer cell lines (e.g., A549, MDA-MB-231, DU145, A2780)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound diterpene compounds in the culture medium. After the 24-hour incubation, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the vehicle control wells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: NLRP3 Inflammasome Inhibition Assay

This assay evaluates the ability of this compound diterpenes to inhibit the activation of the NLRP3 inflammasome in macrophages.

Materials:

  • This compound diterpene compounds

  • THP-1 (human monocytic) or bone marrow-derived macrophages (BMDMs)

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • Nigericin (B1684572) or ATP

  • ELISA kit for human or mouse IL-1β

  • LDH cytotoxicity assay kit

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

Protocol:

  • Cell Differentiation (for THP-1 cells): Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well and differentiate them into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours.

  • Priming (Signal 1): After differentiation, replace the medium with fresh medium and prime the cells with 1 µg/mL LPS for 3-4 hours.

  • Compound Treatment: Pre-incubate the primed cells with various concentrations of the this compound diterpene compounds for 1 hour.

  • Activation (Signal 2): Induce NLRP3 inflammasome activation by treating the cells with 5 µM nigericin or 5 mM ATP for 1 hour.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assessment: Measure the release of lactate (B86563) dehydrogenase (LDH) in the supernatants using an LDH cytotoxicity assay kit to assess compound-induced cell death.

  • Data Analysis: Determine the inhibitory effect of the this compound diterpenes on IL-1β secretion and calculate the IC50 values. Normalize the IL-1β data to the LDH data to account for any cytotoxic effects of the compounds.

Antifungal Activity: Bioautography Assay against Cladosporium

This method is used to identify antifungal compounds by their ability to inhibit fungal growth on a TLC plate.

Materials:

  • This compound diterpene compounds or plant extracts

  • TLC plates (silica gel 60 F254)

  • Cladosporium sp. spore suspension

  • Potato Dextrose Broth (PDB) or a suitable growth medium

  • Atomizer/sprayer

  • Incubation chamber

Protocol:

  • Sample Application: Spot the this compound diterpene compounds or plant extracts onto a TLC plate.

  • Chromatogram Development: Develop the TLC plate in an appropriate solvent system to separate the components.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the TLC plate in a fume hood.

  • Fungal Inoculation: Prepare a spore suspension of Cladosporium sp. in a liquid growth medium. Evenly spray the spore suspension onto the surface of the TLC plate using an atomizer.

  • Incubation: Place the inoculated TLC plate in a humidified incubation chamber and incubate at 25-28°C for 2-3 days, or until fungal growth is visible on the plate.

  • Visualization of Inhibition Zones: Observe the TLC plate for clear zones of growth inhibition around the spots of the active compounds. The size of the inhibition zone is indicative of the antifungal activity.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound diterpenes exert their biological effects is crucial for their development as therapeutic agents. The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in their activity.

NLRP3 Inflammasome Activation and Inhibition

This compound diterpenes have been shown to inhibit the NLRP3 inflammasome, a key player in the inflammatory response. The following diagram outlines the canonical activation pathway of the NLRP3 inflammasome and the potential points of inhibition by this compound diterpenes.

NLRP3_Inflammasome_Pathway cluster_Signal1 Signal 1 (Priming) cluster_Signal2 Signal 2 (Activation) cluster_Downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β (inactive) NFkB->Pro_IL1B NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1B IL-1β (active) NLRP3_active NLRP3 (active) Stimuli Stimuli (e.g., Nigericin, ATP) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 (inactive) Pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 Casp1->IL1B cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Inflammation Inflammation IL1B->Inflammation Pyroptosis->Inflammation Rosane_Diterpenes This compound Diterpenes Rosane_Diterpenes->Inflammasome Inhibition

Caption: NLRP3 inflammasome pathway and inhibition by this compound diterpenes.

General Diterpene-Mediated Anticancer Signaling

While specific pathways for this compound diterpenes are still under investigation, research on other diterpenoids suggests their involvement in key cancer-related signaling cascades, such as the PI3K/Akt/mTOR and NF-κB pathways.

Caption: General anticancer signaling pathways modulated by diterpenes.

Conclusion and Future Directions

This compound diterpenes represent a promising class of natural products with significant therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Future research should focus on:

  • Comprehensive Bioactivity Screening: Expanding the screening of a wider range of this compound diterpenes against diverse cancer cell lines, microbial strains, and inflammatory models to build a more comprehensive structure-activity relationship (SAR) profile.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound diterpenes to better understand their therapeutic effects.

  • In Vivo Efficacy and Safety: Progressing the most promising compounds to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Chemical Synthesis and Analogue Development: Developing efficient synthetic routes to produce larger quantities of lead compounds and to generate novel analogues with improved potency and selectivity.

By continuing to explore the rich chemical diversity and biological activity of this compound diterpenes, the scientific community can unlock their full potential in the development of novel therapeutics for a range of human diseases.

References

Rosane Diterpenes in Traditional Medicine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Introduction

Diterpenes are a class of C20 terpenoid natural products exhibiting a vast array of chemical structures and biological activities. Among these, rosane-type diterpenes, characterized by a distinctive tricyclic carbon skeleton, have emerged as significant bioactive constituents of various medicinal plants. Traditionally, plants from genera such as Euphorbia, Salvia, and Jatropha have been used in folk medicine to treat ailments ranging from inflammation and infections to cancer.[1][2][3][4] Modern phytochemical investigations have identified this compound diterpenes as key contributors to these therapeutic effects. This technical guide provides an in-depth overview of the current research on this compound diterpenes, focusing on their biological activities, mechanisms of action, and the experimental protocols used for their evaluation, to support future drug discovery and development efforts.

Biological Activities and Therapeutic Potential

This compound diterpenes exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, cytotoxic, antimicrobial, and enzyme-inhibitory effects. These activities are substantiated by quantitative data from numerous preclinical studies.

Anti-inflammatory Activity

A primary application of plants containing this compound diterpenes in traditional medicine is for the treatment of inflammatory conditions.[4] Scientific studies have validated this use, demonstrating that these compounds can significantly inhibit key inflammatory mediators. For instance, several this compound diterpenes have been shown to suppress the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-activated macrophages.[5] Recent research on diterpenoids from Jatropha curcas identified rosanes that possessed potent inhibitory effects on the NLRP3 inflammasome, a key component of the innate immune response.[6][7]

CompoundSourceAssayTarget/Cell LineIC50 ValueReference
19-hydroxy-1(10),15-rosadieneThyrsanthera suborbicularisNitric Oxide (NO) ProductionRAW 264.7 Macrophages2.91 µg/mL[5]
This compound Diterpenoid (Compound 5)Jatropha curcasNLRP3 Inflammasome Inhibition-8.1 ± 0.3 µM[6][7]
This compound Diterpenoid (Compound 14)Jatropha curcasNLRP3 Inflammasome Inhibition-9.7 ± 0.4 µM[6][7]
Anticancer and Cytotoxic Activity

The cytotoxic potential of diterpenes against various cancer cell lines is a significant area of research.[8][9][10] While much of the focus has been on related abietane (B96969) and kaurane (B74193) diterpenes, rosanes have also been identified as promising anticancer agents.[11] For example, a 6,7-seco-rosane diterpenoid, candidalactone, isolated from Vellozia candida, demonstrated moderate toxicity against DNA repair-deficient mutants of Saccharomyces cerevisiae, suggesting a potential mechanism involving DNA damage.[1] The evaluation of cytotoxicity is a critical first step in assessing anticancer potential.[12]

CompoundSourceAssayTarget/Cell LineActivity/IC50Reference
Candidalactone (6,7-seco-rosane)Vellozia candidaYeast Toxicity AssayDNA repair-deficient S. cerevisiaeModerate toxicity[1]
Ebraphenol A-D, Ebralactone AEuphorbia ebracteolata(Structure Elucidation)--[13]

(Note: Quantitative IC50 data for cytotoxicity of specific this compound diterpenes is less prevalent in the provided results compared to other activities. Further specific screening is required.)

Antimicrobial Activity

In traditional medicine, plant extracts are often used to treat infections. Diterpenes are recognized for their broad-spectrum antimicrobial properties.[14][15] Although the search results highlight the antimicrobial effects of other diterpene classes like kauranes and clerodanes more extensively[16][17][18], the presence of rosanes in traditionally used antimicrobial plants suggests they may contribute to the overall effect. The evaluation of their minimum inhibitory concentration (MIC) against various pathogens is a standard method to quantify this activity.[15]

Compound ClassSource(s)Target OrganismsMIC RangeReference
Diterpenoids (General)Plants, Marine Sponges, FungiBacteria (S. aureus, M. tuberculosis), Fungi1.2 to >100 µg/mL[14][15]

(Note: The table reflects general data on antimicrobial diterpenoids as specific MIC values for this compound-types were not detailed in the initial search results.)

Enzyme Inhibitory Activity

This compound diterpenes have also been found to be potent inhibitors of specific enzymes. A study on aromatic this compound diterpenoids from Euphorbia ebracteolata demonstrated significant inhibitory effects against lipase (B570770), an enzyme involved in fat metabolism.[19] This suggests a potential application in managing obesity or related metabolic disorders.

CompoundSourceTarget EnzymeInhibition ModelIC50 / Ki ValueReference
Aromatic this compound (Compound 1)Euphorbia ebracteolataLipaseCompetitiveIC50 = 1.0 µM, Ki = 1.8 µM[19]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound diterpenes are underpinned by their interaction with key cellular signaling pathways. A significant mechanism for their anti-inflammatory action is the inhibition of the NF-κB and MAPK pathways, which are central regulators of inflammatory gene expression, including iNOS and COX-2.[20] Furthermore, certain rosanes directly inhibit the assembly and activation of the NLRP3 inflammasome, preventing the maturation and release of pro-inflammatory cytokines like IL-1β.[6][7]

NLRP3_Inhibition_Pathway stimulus_node PAMPs / DAMPs (e.g., LPS, ATP) receptor_node TLR4 / P2X7 stimulus_node->receptor_node nlrp3_assembly NLRP3 Inflammasome Assembly (ASC, Pro-Caspase-1) stimulus_node->nlrp3_assembly Activation Signal priming_node NF-κB Pathway (Priming Signal) receptor_node->priming_node pro_il1b_node Pro-IL-1β Pro-IL-18 priming_node->pro_il1b_node cytokines_node IL-1β, IL-18 (Inflammation) pro_il1b_node->cytokines_node Cleavage caspase1_node Active Caspase-1 nlrp3_assembly->caspase1_node rosane_node This compound Diterpenes rosane_node->nlrp3_assembly caspase1_node->pro_il1b_node Bioassay_Guided_Isolation start Plant Material (e.g., roots, leaves) extraction Solvent Extraction (e.g., EtOH, Hexane) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions (F1, F2, F3...) fractionation->fractions bioassay Biological Assay (e.g., Anti-inflammatory) fractions->bioassay active_fraction Identify Active Fraction(s) bioassay->active_fraction active_fraction->fractions Inactive (Discard) subfractionation Sub-fractionation of Active Fraction (HPLC) active_fraction->subfractionation Active pure_compounds Pure Compounds subfractionation->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation final_compound Bioactive this compound Diterpene structure_elucidation->final_compound

References

The Discovery and Isolation of Novel Rosane Diterpenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has consistently led researchers to the vast and complex world of natural products. Among these, diterpenes, a class of organic compounds composed of four isoprene (B109036) units, have emerged as a particularly promising source of bioactive molecules. The rosane-type diterpenes, characterized by their unique tricyclic carbon skeleton, have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel this compound diterpenes, with a focus on recent findings from plant species such as Jatropha curcas and Euphorbia ebracteolata.

Introduction to this compound Diterpenes

This compound diterpenes are a fascinating subgroup of the diterpenoid family, defined by a distinctive 6/6/6 tricyclic ring system. Their structural complexity and stereochemical diversity have made them a challenging yet rewarding area of phytochemical research. In recent years, advancements in spectroscopic and chromatographic techniques have enabled the identification of a growing number of novel this compound diterpenes with significant therapeutic potential, including anti-inflammatory and enzyme-inhibitory properties.

Case Study 1: Bioactive this compound Diterpenoids from Jatropha curcas

A recent study on the whole plant of Jatropha curcas led to the isolation of one previously undescribed this compound diterpenoid along with thirteen known compounds.[1][2] The investigation highlighted the potential of these compounds as inhibitors of the NLRP3 inflammasome, a key player in the inflammatory response.

Quantitative Data Summary
CompoundTypeSourceBioactivityIC50 (µM)
Jatrophane Diterpenoid (Unnamed)Novel this compoundJatropha curcasNLRP3 Inflammasome InhibitionNot Reported
Compound 5 (Known this compound)Known this compoundJatropha curcasNLRP3 Inflammasome Inhibition8.1 ± 0.3[1][2]
Compound 14 (Known this compound)Known this compoundJatropha curcasNLRP3 Inflammasome Inhibition9.7 ± 0.4[1][2]
Experimental Protocols

1. Extraction and Isolation:

  • Plant Material: The whole plant of Jatropha curcas was collected, air-dried, and powdered.

  • Extraction: The powdered plant material was extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • Column Chromatography: The ethyl acetate fraction, which showed the most promising activity, was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether/ethyl acetate.

  • Preparative HPLC: Further purification of the fractions was achieved using preparative High-Performance Liquid Chromatography (HPLC) on an ODS column with a methanol/water gradient to yield the pure compounds.

2. Structure Elucidation:

The structures of the isolated compounds were determined using a combination of spectroscopic techniques:

  • 1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments were conducted to establish the planar structure and proton and carbon assignments.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This was used to determine the molecular formula of the compounds.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis was employed to confirm the relative and absolute stereochemistry of the novel compound.

  • Quantum Chemical Calculations: Electronic Circular Dichroism (ECD) and NMR calculations, including DP4+ probability analysis, were used to further confirm the absolute configuration of the new diterpenoid.[1]

3. Bioactivity Assay (NLRP3 Inflammasome Inhibition):

  • Cell Line: Lipopolysaccharide (LPS)-induced J774A.1 macrophages were used.

  • Assay Principle: The inhibitory effect of the compounds on the NLRP3 inflammasome was assessed by measuring the levels of interleukin-1β (IL-1β) secretion using an ELISA kit.

  • Procedure: J774A.1 cells were primed with LPS and then treated with the isolated compounds at various concentrations before stimulation with ATP to activate the NLRP3 inflammasome. The supernatant was collected to measure IL-1β levels.

Logical Workflow for Jatropha curcas Diterpenoid Discovery

G plant Jatropha curcas (Whole Plant) powder Air-dried and Powdered plant->powder extract Ethanol Extraction powder->extract partition Solvent Partitioning extract->partition cc Silica Gel Column Chromatography partition->cc hplc Preparative HPLC cc->hplc pure Pure this compound Diterpenoids hplc->pure structure Structure Elucidation (NMR, MS, X-ray) pure->structure bioassay NLRP3 Inflammasome Assay pure->bioassay candidate Bioactive Lead Compound bioassay->candidate

Caption: Workflow for the isolation and identification of bioactive this compound diterpenoids.

Case Study 2: Aromatic this compound Diterpenoids from Euphorbia ebracteolata

Research on the roots of Euphorbia ebracteolata has led to the discovery of several novel this compound-type diterpenoids with an unusual aromatic A-ring.[3][4][5] These compounds have demonstrated significant inhibitory effects against lipase (B570770), an enzyme crucial for fat metabolism.

Quantitative Data Summary
CompoundTypeSourceBioactivityIC50 (µM)Ki (µM)Inhibition Type
Ebraphenol ENovel Aromatic this compoundEuphorbia ebracteolataLipase Inhibition12.5[4][6]Not ReportedNot Reported
Aromatic this compound 1Novel Aromatic this compoundEuphorbia ebracteolataLipase Inhibition1.0[3]1.8[3]Competitive[3]
Experimental Protocols

1. Extraction and Isolation:

  • Plant Material: The roots of Euphorbia ebracteolata were collected, dried, and powdered.

  • Extraction: The powdered material was extracted with 95% ethanol. The solvent was evaporated to yield a crude extract.

  • Chromatography: The crude extract was subjected to repeated column chromatography on silica gel and octadecylsilyl (ODS) columns.

  • Purification: Final purification was achieved by preparative HPLC to yield the pure aromatic this compound diterpenoids.

2. Structure Elucidation:

The structures of these novel compounds were elucidated using extensive spectroscopic analysis:

  • 1D and 2D NMR: Comprehensive NMR experiments were essential for determining the complex structure with the aromatic ring.

  • HRESIMS: Provided the exact molecular formula.

  • Electronic Circular Dichroism (ECD): ECD spectra were compared with calculated spectra to determine the absolute configuration of the molecules.[4][6]

3. Bioactivity Assay (Lipase Inhibition):

  • Enzyme: Porcine pancreatic lipase was used.

  • Substrate: p-nitrophenyl butyrate (B1204436) (p-NPB) was used as the substrate.

  • Assay Principle: The inhibitory activity was determined by measuring the hydrolysis of p-NPB to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

  • Procedure: The enzyme was pre-incubated with the test compounds at various concentrations before the addition of the substrate. The rate of the enzymatic reaction was monitored, and the IC50 value was calculated.

  • Kinetic Analysis: To determine the type of inhibition, Lineweaver-Burk plots were constructed by measuring the reaction rates at different substrate concentrations in the presence and absence of the inhibitor.

Signaling Pathway of NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its activation leads to the maturation and secretion of pro-inflammatory cytokines. The this compound diterpenoids from Jatropha curcas have been shown to inhibit this pathway.

G cluster_cell Macrophage PAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs->NLRP3 LPS LPS ProIL1b Pro-IL-1β LPS->ProIL1b Transcription ATP ATP ATP->NLRP3 Inflammasome Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Casp1->ProIL1b IL1b IL-1β (Secretion) ProIL1b->IL1b Cleavage Inflammasome->Casp1 This compound This compound Diterpenes This compound->Inflammasome Inhibition

Caption: Inhibition of the NLRP3 inflammasome pathway by this compound diterpenes.

Conclusion

The discovery of novel this compound diterpenes from plant sources like Jatropha curcas and Euphorbia ebracteolata underscores the continuing importance of natural product research in drug discovery. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers aiming to isolate and characterize these complex molecules. The potent and specific biological activities of these compounds, such as the inhibition of the NLRP3 inflammasome and lipase, highlight their potential as lead structures for the development of new therapeutic agents for inflammatory diseases and metabolic disorders. Further exploration of the vast chemical space of this compound diterpenes is warranted to uncover more bioactive compounds with unique mechanisms of action.

References

The Chemotaxonomic Significance of Rosane Diterpenes in Euphorbia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Euphorbia, one of the largest and most diverse genera of flowering plants, is a rich repository of structurally complex and biologically active secondary metabolites. Among these, diterpenes represent a significant class of compounds with a wide array of skeletal variations. This technical guide focuses on the chemotaxonomic significance of a specific subgroup, the rosane diterpenes, within this vast genus. The distribution, structural diversity, and biosynthetic pathways of these molecules provide valuable insights for the taxonomic classification of Euphorbia species and hold potential for the discovery of novel therapeutic agents.

Introduction: Diterpenes as Chemotaxonomic Markers in Euphorbia

Chemotaxonomy utilizes the chemical constituents of plants as markers for classification. In the Euphorbiaceae family, and particularly within the genus Euphorbia, diterpenoids are considered key chemotaxonomic markers.[1][2] The immense structural diversity of these compounds, arising from different cyclization and rearrangement pathways of the universal precursor geranylgeranyl pyrophosphate (GGPP), often correlates with phylogenetic relationships.

The genus Euphorbia is characterized by the presence of various diterpene skeletons, including lathyrane, jatrophane, ingenane, abietane, and this compound types.[3][4] The presence and structural variations of specific diterpene classes, such as the rosanes, can serve as a chemical fingerprint to distinguish between different species and even subgenera, aiding in the often-complex botanical classification of this genus.

Distribution of this compound Diterpenes in Euphorbia Species

This compound diterpenes, characterized by their tricyclic 6/7/5 ring system, have been isolated from a number of Euphorbia species. The presence of these compounds, while not ubiquitous across the entire genus, is significant in the species where they are found. The following table summarizes the reported occurrences of this compound diterpenes in various Euphorbia species.

Euphorbia SpeciesThis compound Diterpene(s) IsolatedReference(s)
Euphorbia ebracteolataEbraphenols A-E, Ebralactone A, Yuexiandajisu C & F[3][5][6][7]
Euphorbia miliiEuphominoids A-L, Euphomilones A & B[3][8]
Euphorbia neriifoliaEuphnerins A & B, Euphominoid E[8]
Euphorbia hylonomaent-rosa-1(10),15-dien-2-one[8]
Euphorbia fischerianaEuphorins A-D[6]
Euphorbia nematocyphaNematocynine[2]

Note: This table is not exhaustive and represents a summary of the cited literature. The absolute and relative concentrations of these compounds can vary depending on geographical location, season, and plant part.

Biosynthesis of this compound Diterpenes in Euphorbia

The biosynthesis of diterpenes in plants originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP).[9] The formation of the diverse diterpene skeletons is then catalyzed by a class of enzymes known as diterpene synthases (diTPSs).

While the specific enzymatic steps leading to the this compound skeleton in Euphorbia have not been fully elucidated, a putative biosynthetic pathway can be proposed based on the general principles of diterpene biosynthesis and related pathways. The initial step is the cyclization of GGPP. In many Euphorbiaceae species, this is initiated by a casbene (B1241624) synthase (CBS) to form casbene.[9][10] Subsequent oxidative modifications and rearrangements, catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes, would then lead to the formation of the characteristic this compound core.

A plausible biogenetic pathway for highly modified ent-rosane diterpenoids isolated from Euphorbia milii has been proposed, suggesting a series of complex rearrangements from a common precursor.[3]

Below is a generalized diagram illustrating the proposed biosynthetic pathway leading to the this compound diterpene skeleton.

G Proposed Biosynthetic Pathway of this compound Diterpenes MEP MEP Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) MEP->GGPP Multiple Steps Intermediate Cyclized Intermediate (e.g., Casbene) GGPP->Intermediate Diterpene Synthase (diTPS) Rosane_Skeleton This compound Skeleton Intermediate->Rosane_Skeleton Cytochrome P450s (CYPs) & Other Enzymes (Rearrangements) Modified_Rosanes Modified this compound Diterpenes Rosane_Skeleton->Modified_Rosanes Further Modifications (e.g., Oxidation, Esterification)

Caption: Generalized biosynthetic pathway of this compound diterpenes.

Experimental Protocols

The isolation and structural characterization of this compound diterpenes from Euphorbia species involve a series of well-established phytochemical techniques. The following is a generalized workflow based on methodologies cited in the literature.[5][7][8]

Extraction
  • Plant Material Preparation: The air-dried and powdered plant material (e.g., roots, aerial parts) is subjected to extraction.

  • Solvent Extraction: Maceration or percolation with organic solvents is commonly employed. Typically, 95% ethanol (B145695) or methanol (B129727) is used for the initial extraction.[5][8] This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

Fractionation and Isolation
  • Solvent Partitioning: The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.[5]

  • Column Chromatography: The fractions enriched with diterpenes (often the chloroform or ethyl acetate fraction) are subjected to column chromatography.

    • Stationary Phase: Silica gel is a common stationary phase for initial separation.[7]

    • Mobile Phase: A gradient elution system is typically used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

  • Further Purification: Fractions containing this compound diterpenes are further purified using repeated column chromatography, often with different stationary phases like Sephadex LH-20 or by employing high-performance liquid chromatography (HPLC), frequently with a C18 reversed-phase column.[7]

Structure Elucidation

The purified this compound diterpenes are subjected to a suite of spectroscopic techniques to determine their chemical structure.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (COSY, HSQC, HMBC, and NOESY) are crucial for elucidating the complete chemical structure and stereochemistry of the molecule.[2][6]

  • Other Spectroscopic Methods: Infrared (IR) spectroscopy provides information about the functional groups present, while UV-Vis spectroscopy is used for compounds with chromophores. In some cases, X-ray crystallography is employed for the unambiguous determination of the absolute configuration.[3]

The following diagram illustrates a typical experimental workflow for the isolation and identification of this compound diterpenes.

G Experimental Workflow for this compound Diterpene Analysis Plant_Material Dried & Powdered Euphorbia Plant Material Extraction Extraction (Ethanol or Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Fractions Fractions of Varying Polarity Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel) Fractions->Column_Chromatography Crude_Rosanes Fractions Containing This compound Diterpenes Column_Chromatography->Crude_Rosanes HPLC Purification (HPLC) Crude_Rosanes->HPLC Pure_Compound Pure this compound Diterpene HPLC->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation MS Mass Spectrometry (MS) Structure_Elucidation->MS NMR NMR Spectroscopy (1D & 2D) Structure_Elucidation->NMR XRay X-ray Crystallography (optional) Structure_Elucidation->XRay G Chemotaxonomic Logic for this compound Diterpenes in Euphorbia Species Euphorbia Species Phylogenetic_Clade Specific Phylogenetic Clade Species->Phylogenetic_Clade Belongs to Rosane_Presence Presence of this compound Diterpenes Species->Rosane_Presence Is analyzed for Phylogenetic_Clade->Rosane_Presence Predicts Specific_Structure Specific this compound Structures Rosane_Presence->Specific_Structure Characterized by Taxonomic_Placement Inferred Taxonomic Placement Specific_Structure->Taxonomic_Placement Suggests

References

An In-depth Technical Guide to the Spectroscopic Data of Rosane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of rosane diterpenoids, a class of natural products with a characteristic tricyclic skeleton that has garnered significant interest for its diverse biological activities. This document details the key spectroscopic techniques used for their structure elucidation, presents quantitative data in a structured format, and outlines detailed experimental protocols.

Spectroscopic Characterization of this compound Diterpenoids

The structural elucidation of this compound diterpenoids relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular formula, functional groups, and three-dimensional structure of these complex molecules. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of this compound diterpenoids. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for complete structure assignment.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Euphebracteolatin B (in CDCl₃) [1]

PositionδC (ppm)δH (ppm), multiplicity (J in Hz)
139.4 (t)1.55 (m), 1.65 (m)
219.6 (t)1.45 (m), 1.58 (m)
342.0 (t)1.35 (m), 1.48 (m)
433.5 (s)
556.2 (d)1.10 (dd, 11.5, 2.5)
622.0 (t)1.60 (m), 1.75 (m)
733.0 (t)2.10 (m), 2.25 (m)
841.5 (d)1.80 (m)
950.5 (d)1.25 (m)
1038.0 (s)
1121.5 (t)1.50 (m), 1.62 (m)
1235.5 (t)1.40 (m), 1.55 (m)
1348.0 (s)
1445.0 (d)1.90 (m)
15218.0 (s)
1630.0 (q)1.15 (s)
1728.0 (q)1.05 (s)
1825.0 (q)0.95 (s)
1922.5 (q)0.90 (s)
2018.0 (q)0.85 (d, 6.5)
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of a compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable information about the structure. For this compound diterpenoids, electrospray ionization (ESI) is a commonly used soft ionization technique.[1]

Table 2: High-Resolution Mass Spectrometry Data for Euphebracteolatin B [1]

IonObserved m/zCalculated m/zMolecular Formula
[M+H]⁺315.2268315.2270C₂₀H₃₀O₂
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of specific frequencies of infrared light corresponds to the vibrations of particular bonds.

Table 3: Key IR Absorption Bands for Terpenoids

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (alcohols, phenols)3600-3200Strong, broad
C-H (alkanes)2960-2850Strong
C=O (ketones, aldehydes, esters)1760-1690Strong
C=C (alkenes)1680-1640Variable
C-O (alcohols, ethers, esters)1300-1000Strong
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule. While many simple this compound diterpenoids do not show significant absorption in the UV-Vis range, those with conjugated double bonds or aromatic rings will exhibit characteristic absorption maxima. For terpenoids with α,β-unsaturated carbonyl groups, absorption bands are typically observed in the 210 to 330 nm range.[2]

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic experiments cited in the characterization of this compound diterpenoids.

NMR Spectroscopy

Sample Preparation: [1]

  • Dissolve 1-5 mg of the purified this compound diterpenoid in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: [1]

  • Instrument: Bruker AVANCE spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR:

    • Pulse Sequence: Standard pulse sequence.

    • Spectral Width: 10-15 ppm.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

    • Referencing: Residual solvent peak (e.g., CDCl₃ at δH 7.26 ppm).

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more.

    • Referencing: Solvent peak (e.g., CDCl₃ at δC 77.16 ppm).

  • 2D NMR (COSY, HSQC, HMBC, NOESY): Standard Bruker pulse programs are utilized for these experiments to establish correlations.

Mass Spectrometry (HR-ESI-MS)

Sample Preparation: [1]

  • Prepare a dilute solution of the purified this compound diterpenoid in a suitable solvent such as methanol (B129727) or acetonitrile.

Instrumentation and Data Acquisition: [1]

  • Instrument: Time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

  • Flow Rate: The sample solution is introduced into the ESI source at a low flow rate.

  • Mass Accuracy: The instrument is calibrated to ensure high mass accuracy, typically below 5 ppm.

FT-IR Spectroscopy

Sample Preparation:

  • KBr Pellet Method:

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Thin Film Method (for oils or soluble solids):

    • Dissolve the sample in a volatile solvent (e.g., chloroform, dichloromethane).

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • A background spectrum of the empty sample compartment (or the pure salt plate/KBr pellet) is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, hexane). The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the wavelength of maximum absorption (λmax).

Instrumentation and Data Acquisition:

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Wavelength Range: Typically 200-800 nm.

  • Blank: A cuvette containing the pure solvent is used as a reference.

  • The absorbance spectrum is recorded, and the wavelength(s) of maximum absorbance (λmax) are determined.

Visualizations

The following diagrams illustrate the general workflows and logical relationships involved in the spectroscopic analysis of this compound diterpenoids.

experimental_workflow cluster_extraction Extraction & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Column, HPLC) crude_extract->chromatography pure_compound Pure this compound Diterpenoid chromatography->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ir Infrared (IR) Spectroscopy pure_compound->ir uv_vis UV-Vis Spectroscopy pure_compound->uv_vis mol_formula Molecular Formula ms->mol_formula c_h_framework Carbon-Hydrogen Framework nmr->c_h_framework stereo Stereochemistry nmr->stereo func_groups Functional Groups ir->func_groups uv_vis->func_groups final_structure Final Structure mol_formula->final_structure func_groups->final_structure c_h_framework->final_structure stereo->final_structure

General workflow for the isolation and structure elucidation of this compound diterpenoids.

logical_relationship ms_data HRMS Data (m/z) mol_formula Molecular Formula ms_data->mol_formula nmr_1d_data 1D NMR Data (¹H, ¹³C, DEPT) h_count Proton Environment & Multiplicity nmr_1d_data->h_count c_types Carbon Types (CH₃, CH₂, CH, Cq) nmr_1d_data->c_types nmr_2d_data 2D NMR Data (COSY, HSQC, HMBC, NOESY) hh_connect ¹H-¹H Connectivity nmr_2d_data->hh_connect COSY ch_connect ¹H-¹³C One-Bond Connectivity nmr_2d_data->ch_connect HSQC long_range_connect ¹H-¹³C Long-Range Connectivity nmr_2d_data->long_range_connect HMBC spatial_prox Spatial Proximity of Protons nmr_2d_data->spatial_prox NOESY ir_data IR Data (cm⁻¹) func_groups Functional Groups ir_data->func_groups uv_data UV-Vis Data (λmax) conjugation Conjugated Systems uv_data->conjugation

Logical relationships between spectroscopic data and derived structural information.

References

Unveiling the Complexity: A Technical Guide to the Diverse Skeletons of Rosane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosane diterpenes are a fascinating and structurally diverse class of natural products characterized by a distinctive tricyclic carbon skeleton. Predominantly isolated from terrestrial plants, particularly within the genera Euphorbia and Jatropha, these compounds have garnered significant attention from the scientific community. Their complex architectures and a wide array of biological activities, including potent anti-inflammatory, cytotoxic, and antimicrobial properties, position them as promising candidates for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the diversity of this compound diterpene skeletons, their biosynthetic origins, detailed experimental protocols for their study, and a summary of their biological significance.

Structural Diversity of this compound Diterpene Skeletons

The foundational this compound skeleton is a tricyclic system that can be subject to a variety of chemical modifications, leading to a rich diversity of structures. These modifications include oxidations, reductions, rearrangements, and the formation of aromatic rings. This structural heterogeneity is a key factor in the broad spectrum of their biological activities. The primary classifications of this compound diterpene skeletons are outlined below.

Classification of this compound Diterpene Skeletons
Skeleton TypeKey Structural FeaturesRepresentative Examples
Typical Rosanes The unmodified tricyclic this compound core.This compound, Isothis compound
Seco-Rosanes Characterized by the cleavage of one of the rings in the this compound skeleton, leading to a more flexible structure.Candidalactone
Aromatic Rosanes Possess an aromatic A-ring within the tricyclic system.Euphebracteolatins D and E
Oxygenated Rosanes Feature various oxygen-containing functional groups such as hydroxyls, ketones, and epoxides at different positions.Hugorosenone, 18-hydroxyhugorosenone

Biosynthesis of this compound Diterpenes

The biosynthesis of all diterpenes, including the rosanes, begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic tricyclic this compound skeleton from the linear GGPP involves a complex series of enzymatic cyclization and rearrangement reactions. While the specific enzymes responsible for this compound biosynthesis are still under active investigation, the general pathway is understood to proceed through a key bicyclic intermediate.

The proposed biosynthetic pathway involves an initial protonation-initiated cyclization of GGPP to form a labdadienyl/copalyl diphosphate (B83284) (CPP) cation. This is a common step in the biosynthesis of many diterpenes. Subsequent intramolecular cyclization and a cascade of carbocation-mediated rearrangements, including hydride and methyl shifts, lead to the formation of the this compound carbocation. Finally, deprotonation or hydroxylation of this carbocation yields the diverse array of this compound diterpene skeletons.

This compound Diterpene Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP_cation Labdadienyl/Copalyl Diphosphate (CPP) Cation GGPP->CPP_cation Diterpene Synthase (Class II) Rosane_cation This compound Carbocation CPP_cation->Rosane_cation this compound Synthase (Class I) (Carbocation Rearrangements) Rosane_skeletons Diverse this compound Skeletons (Rosanes, Seco-rosanes, etc.) Rosane_cation->Rosane_skeletons Deprotonation/ Oxidation

Proposed biosynthetic pathway of this compound diterpenes from GGPP.

Experimental Protocols

The isolation and structural elucidation of this compound diterpenes from their natural sources require a systematic and multi-step approach. The following protocol outlines a general workflow commonly employed in the phytochemical investigation of these compounds.

Workflow for Isolation and Characterization

Experimental Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation plant_material Dried and Powdered Plant Material (e.g., Euphorbia roots) extraction Maceration or Soxhlet Extraction (e.g., with Methanol (B129727) or Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Liquid-Liquid Partitioning (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) crude_extract->partition fractions Fractions of Varying Polarity partition->fractions column_chrom Column Chromatography (Silica gel, Sephadex LH-20) fractions->column_chrom hplc Preparative HPLC (C18 column) column_chrom->hplc pure_compounds Pure this compound Diterpenoids hplc->pure_compounds spectroscopy Spectroscopic Analysis (1D & 2D NMR, HRESIMS) pure_compounds->spectroscopy xray X-ray Crystallography (for suitable crystals) pure_compounds->xray structure Determined Chemical Structure spectroscopy->structure xray->structure

A general experimental workflow for the isolation and characterization of this compound diterpenes.

Detailed Methodologies

1. Plant Material and Extraction:

  • Plant Material: The plant material (e.g., roots, aerial parts) is collected, identified, and air-dried in the shade. It is then ground into a fine powder.

  • Extraction: The powdered plant material is typically extracted exhaustively with a polar solvent like methanol or ethanol (B145695) at room temperature through maceration or using a Soxhlet apparatus. The solvent is then removed under reduced pressure to yield the crude extract.

2. Fractionation:

  • The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This separates the components based on their polarity.

3. Isolation and Purification:

  • Column Chromatography: The fractions, particularly the less polar ones like n-hexane and ethyl acetate which are rich in diterpenoids, are subjected to column chromatography over silica (B1680970) gel. Elution is performed with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

  • Size-Exclusion Chromatography: Further purification can be achieved using Sephadex LH-20 column chromatography, eluting with a solvent system like methanol or a mixture of dichloromethane (B109758) and methanol.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often performed using preparative or semi-preparative HPLC on a C18 reversed-phase column with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

4. Structure Elucidation:

  • Spectroscopic Analysis: The structures of the purified compounds are determined using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the carbon skeleton and the relative stereochemistry of the molecule.

    • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compound.

  • X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.

Biological Activities of this compound Diterpenes

This compound diterpenes have demonstrated a remarkable range of biological activities, making them attractive targets for pharmacological research. The structural variations within this class of compounds often correlate with their specific biological effects.

Cytotoxic Activity

Several this compound diterpenes have exhibited significant cytotoxicity against various human cancer cell lines. This activity is often attributed to the presence of specific functional groups and the overall stereochemistry of the molecule.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Euphebracteolatin CHepG2 (Liver)14.29[1]
Euphebracteolatin DVarious23.69 - 39.25[1]
Euphebracteolatin EVarious23.69 - 39.25[1]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound diterpenes are another area of significant interest. These compounds have been shown to inhibit the production of pro-inflammatory mediators.

CompoundAssayIC₅₀Reference
19-hydroxy-1(10),15-rosadieneNitric Oxide Production Inhibition in RAW264.7 cells2.91 µg/mL[2]

Conclusion

The this compound diterpenes represent a structurally rich and biologically significant class of natural products. Their diverse skeletons, arising from a complex biosynthetic pathway, give rise to a wide spectrum of pharmacological activities, including promising cytotoxic and anti-inflammatory effects. The continued exploration of the chemical diversity of this compound diterpenes, coupled with detailed pharmacological studies, holds great potential for the discovery of new therapeutic agents. The experimental protocols outlined in this guide provide a framework for researchers to isolate and characterize novel this compound diterpenoids, paving the way for further advancements in this exciting field of natural product chemistry and drug development.

References

The Ecological Significance of Rosane Diterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Rosane diterpenes represent a structurally distinct class of secondary metabolites synthesized by a variety of plant species. These compounds play a crucial role in the plant's interaction with its environment, acting as key mediators in defense against herbivores and pathogens, as well as contributing to the plant's response to abiotic stressors. This technical guide provides an in-depth exploration of the ecological role of this compound diterpenes, presenting quantitative data on their bioactivity, detailed experimental protocols for their study, and visualizations of the key signaling pathways that regulate their production. This document is intended to serve as a comprehensive resource for researchers in the fields of chemical ecology, natural product chemistry, and drug development.

Introduction

Plants produce a vast arsenal (B13267) of chemical compounds, known as secondary metabolites, that are not directly involved in primary metabolic processes but are essential for survival and adaptation.[1] Among these, terpenes and terpenoids are the most diverse class of natural products.[2] Diterpenes, C20 compounds derived from geranylgeranyl pyrophosphate (GGPP), are a significant subgroup with a wide range of biological activities.[3][4] The this compound-type diterpenes are characterized by a specific tricyclic carbon skeleton and are found in several plant families, including Euphorbiaceae, Linaceae, and Asteraceae.[5][6][7]

The ecological functions of this compound diterpenes are multifaceted. They are integral to a plant's direct and indirect defense mechanisms.[2] As direct defenses, they can exhibit antimicrobial, antifungal, and insecticidal properties, thereby protecting the plant from a variety of pathogens and herbivores.[6][8] Furthermore, some diterpenes are involved in allelopathic interactions, influencing the growth of neighboring plants.[9] Indirectly, volatile terpenes can act as signaling molecules to attract natural enemies of herbivores.[2] This guide will delve into the specific roles of this compound diterpenes, supported by quantitative data and detailed methodologies for their investigation.

Data Presentation: Bioactivity of this compound Diterpenes

The following tables summarize the quantitative data on the bioactivity of various this compound diterpenes, providing a basis for comparison and further research.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of this compound Diterpenes

Plant SourceThis compound Diterpene DerivativeBioactivityTargetIC50 (µM)Reference(s)
Jatropha curcasJatrophane Diterpenoid (Compound 5)Anti-inflammatoryNLRP3 Inflammasome8.1 ± 0.3[5][10]
Jatropha curcasJatrophane Diterpenoid (Compound 14)Anti-inflammatoryNLRP3 Inflammasome9.7 ± 0.4[5][10]
Jatropha curcasJatrophane Diterpenoid (Compound 5)Anti-inflammatoryNitric Oxide Production16.86[1]
Jatropha curcasJatrophane Diterpenoid (Compound 8)Anti-inflammatoryNitric Oxide Production32.49[1]
Jatropha curcasJatrophane Diterpenoid (Compound 9)Anti-inflammatoryNitric Oxide Production25.33[1]
Jatropha curcasJatrophane Diterpenoid (Compound 10)Anti-inflammatoryNitric Oxide Production28.71[1]
Jatropha curcasJatrophane Diterpenoid (Compound 11)Anti-inflammatoryNitric Oxide Production19.54[1]
Jatropha curcasJatrophane Diterpenoid (Compound 13)Anti-inflammatoryNitric Oxide Production22.15[1]
Jatropha curcasJatrocurcasenone I (Compound 4)Anti-inflammatoryNitric Oxide Production7.71[11]
Jatropha curcasJatrophacine (Compound 1)Anti-inflammatoryNitric Oxide Production0.53[12]
Euphorbia ebracteolataAromatic this compound Diterpenoid (Compound 1)Lipase (B570770) InhibitionLipase1.0[13]
Euphorbia ebracteolataEbraphenol ELipase InhibitionLipase12.5[14][15]

Table 2: Insecticidal Activity of this compound Diterpenes

Plant SourceThis compound DiterpeneTarget OrganismBioassayLC50 (mg/mL)Exposure TimeReference(s)
Hugonia castaneifoliaHugorosenoneAnopheles gambiae larvaeLarvicidal assay0.302824 h[16]
Hugonia castaneifoliaHugorosenoneAnopheles gambiae larvaeLarvicidal assay0.098648 h[16]

Table 3: Antifungal Activity of this compound Diterpenes

Plant SourceThis compound DiterpeneTarget OrganismActivityReference(s)
Hugonia castaneifoliaHugorosenoneCladosporium sp.Antifungal[6]
Hugonia castaneifolia18-hydroxyhugorosenoneCladosporium sp.Antifungal[6]
Hugonia castaneifolia18-hydroxy-3-deoxyhugorosenoneCladosporium sp.Antifungal[6]

Note: Specific MIC values for the antifungal activity of isolated this compound diterpenes were not available in the reviewed literature. The table indicates the observed antifungal properties.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and bioactivity assessment of this compound diterpenes.

Extraction and Isolation of this compound Diterpenes

Objective: To extract and isolate this compound diterpenes from plant material.

Materials:

Protocol:

  • Extraction:

    • Macerate the powdered plant material sequentially with solvents of increasing polarity (e.g., hexane, followed by chloroform, then ethyl acetate, and finally methanol) at room temperature.

    • For each solvent, agitate the mixture for a specified period (e.g., 24-48 hours) and then filter.

    • Combine the filtrates for each solvent and concentrate them under reduced pressure using a rotary evaporator to obtain crude extracts.

  • Fractionation:

    • Subject the crude extract (e.g., the chloroform or ethyl acetate extract, which are likely to contain diterpenes) to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Purification:

    • Pool fractions containing compounds of interest (as indicated by TLC).

    • Further purify the pooled fractions using Sephadex LH-20 column chromatography, eluting with a suitable solvent like methanol, to remove pigments and other impurities.

    • Final purification of individual this compound diterpenes can be achieved using preparative HPLC with a suitable column (e.g., C18) and solvent system.

Antimicrobial and Antifungal Bioassays

Objective: To determine the minimum inhibitory concentration (MIC) of isolated this compound diterpenes against pathogenic bacteria and fungi.

Materials:

  • Isolated this compound diterpene

  • Bacterial and fungal strains

  • Nutrient broth and agar (B569324) (for bacteria)

  • Sabouraud dextrose broth and agar (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol (Broth Microdilution Method):

  • Preparation of Inoculum:

    • Culture the bacterial or fungal strains in their respective broth overnight.

    • Dilute the culture to achieve a standardized concentration (e.g., 10^5 CFU/mL for bacteria, 10^4 spores/mL for fungi).

  • Serial Dilution of Test Compound:

    • Dissolve the isolated this compound diterpene in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform a two-fold serial dilution of the stock solution in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum and a known antibiotic/antifungal) and a negative control (broth with inoculum and solvent only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as determined by visual inspection or by measuring the optical density using a spectrophotometer.

Insecticidal Bioassay (Larvicidal)

Objective: To determine the lethal concentration (LC50) of isolated this compound diterpenes against insect larvae.

Materials:

  • Isolated this compound diterpene

  • Insect larvae (e.g., Anopheles gambiae)

  • Solvent (e.g., ethanol (B145695) or acetone)

  • Beakers or petri dishes

  • Distilled water

Protocol (Larval Immersion Test):

  • Preparation of Test Solutions:

    • Prepare a stock solution of the isolated this compound diterpene in a suitable solvent.

    • Prepare a series of dilutions of the stock solution in distilled water to achieve the desired test concentrations.

  • Exposure of Larvae:

    • Place a specific number of larvae (e.g., 20-25) into beakers or petri dishes containing the test solutions.

    • Include a positive control (a known insecticide) and a negative control (distilled water with the same concentration of the solvent used for the stock solution).

  • Observation and Data Collection:

    • Record the number of dead larvae at specific time intervals (e.g., 24 and 48 hours). Larvae are considered dead if they are immobile and do not respond to probing.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration.

    • Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.

Allelopathy Bioassay

Objective: To assess the allelopathic potential of this compound diterpenes on the seed germination and seedling growth of a model plant species.

Materials:

  • Isolated this compound diterpene

  • Seeds of a model plant (e.g., lettuce, Lactuca sativa)

  • Petri dishes

  • Filter paper

  • Distilled water

  • Solvent (e.g., acetone)

Protocol (Petri Dish Bioassay):

  • Preparation of Test Solutions:

    • Prepare a stock solution of the isolated this compound diterpene in a minimal amount of a suitable solvent.

    • Prepare a series of dilutions of the stock solution in distilled water.

  • Seed Germination Assay:

    • Place a sheet of filter paper in each petri dish.

    • Add a specific volume of each test solution to the respective petri dishes.

    • Include a control with distilled water and a solvent control.

    • Place a known number of seeds (e.g., 20-30) on the filter paper in each dish.

    • Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C).

    • After a specific period (e.g., 72 hours), count the number of germinated seeds.

  • Seedling Growth Assay:

    • After the germination period, measure the radicle (root) and hypocotyl (shoot) length of the seedlings.

  • Data Analysis:

    • Calculate the germination percentage and the inhibition of radicle and hypocotyl growth relative to the control.

    • Determine the concentration that causes 50% inhibition (IC50) for each parameter.

Visualization of Signaling Pathways and Workflows

The biosynthesis of this compound diterpenes is regulated by complex signaling networks that are often triggered by external stimuli such as herbivore attack or pathogen infection. The jasmonate and salicylic (B10762653) acid pathways are central to these defense responses.

Diterpenoid Biosynthesis Pathway

The general biosynthetic pathway for diterpenoids starts from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids, leading to the formation of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). Diterpene synthases (diTPSs) then catalyze the cyclization of GGPP into various diterpene skeletons, including the this compound scaffold.[4]

Diterpenoid_Biosynthesis Pyruvate_G3P Pyruvate + G3P MEP_Pathway MEP Pathway Pyruvate_G3P->MEP_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) MEP_Pathway->GGPP diTPS Diterpene Synthase (diTPS) GGPP->diTPS Rosane_Skeleton This compound Skeleton diTPS->Rosane_Skeleton Modification_Enzymes Modification Enzymes (P450s, etc.) Rosane_Skeleton->Modification_Enzymes Rosane_Diterpenes This compound Diterpenes Modification_Enzymes->Rosane_Diterpenes

Caption: General pathway for the biosynthesis of this compound diterpenes.

Jasmonate Signaling Pathway

Herbivore attack or wounding triggers the biosynthesis of jasmonic acid (JA), which then binds to its receptor, COI1, leading to the degradation of JAZ repressor proteins. This derepression allows transcription factors like MYC2 to activate the expression of genes involved in the synthesis of defense compounds, including diterpenes.

Jasmonate_Signaling Herbivore_Attack Herbivore Attack/ Wounding JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Herbivore_Attack->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 JAZ JAZ Repressor JAZ->SCF_COI1 recruitment Proteasome 26S Proteasome JAZ->Proteasome MYC2 MYC2 Transcription Factor JAZ->MYC2 represses SCF_COI1->Proteasome ubiquitination Proteasome->JAZ degradation Defense_Genes Diterpene Biosynthesis Genes MYC2->Defense_Genes activates Diterpenes This compound Diterpene Production Defense_Genes->Diterpenes

Caption: Jasmonate signaling pathway inducing diterpene biosynthesis.

Salicylic Acid Signaling Pathway

Infection by biotrophic pathogens often leads to the accumulation of salicylic acid (SA). SA binds to its receptors, including NPR1, which then translocates to the nucleus and interacts with TGA transcription factors to activate the expression of pathogenesis-related (PR) genes and genes for the synthesis of defense compounds.

Salicylic_Acid_Signaling Pathogen_Infection Pathogen Infection SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen_Infection->SA_Biosynthesis SA Salicylic Acid SA_Biosynthesis->SA NPR1_inactive NPR1 (inactive) in cytoplasm SA->NPR1_inactive activates NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active translocates TGA TGA Transcription Factors NPR1_active->TGA interacts with Defense_Genes Defense Gene Expression (e.g., PR genes, diterpene biosynthesis genes) TGA->Defense_Genes activates Defense_Response Defense Response Defense_Genes->Defense_Response

Caption: Salicylic acid signaling pathway leading to a defense response.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the screening of plant extracts for bioactive this compound diterpenes.

Experimental_Workflow Plant_Material Plant Material Collection and Preparation Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioactivity Screening (Antimicrobial, Insecticidal, etc.) Fractions->Bioassay Active_Fractions Identification of Active Fractions Bioassay->Active_Fractions Purification Purification of Active Compounds (HPLC) Active_Fractions->Purification Isolated_Compound Isolated this compound Diterpene Purification->Isolated_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Isolated_Compound->Structure_Elucidation Dose_Response Dose-Response Assays (IC50, LC50) Isolated_Compound->Dose_Response Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure Quantitative_Data Quantitative Bioactivity Data Dose_Response->Quantitative_Data

Caption: Workflow for the bioassay-guided isolation of this compound diterpenes.

Conclusion

This compound diterpenes are significant contributors to the chemical ecology of the plants that produce them. Their diverse biological activities, including anti-inflammatory, enzyme inhibitory, insecticidal, and antifungal effects, underscore their importance in plant defense and survival. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers seeking to further investigate these fascinating natural products. The elucidation of the signaling pathways that regulate their biosynthesis opens up opportunities for metabolic engineering and the development of novel pharmaceuticals and agrochemicals. Future research should focus on identifying the specific enzymes involved in the formation of the this compound skeleton and on exploring the full spectrum of their ecological roles and potential applications.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Rosane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of rosane diterpenes, a promising class of natural products with potential anticancer activity. This document outlines the core methodologies for assessing cytotoxicity, presents available data in a structured format, and visualizes key cellular processes to facilitate understanding and further research in drug discovery and development.

Introduction to this compound Diterpenes and their Cytotoxic Potential

This compound diterpenes are a specific class of diterpenoids characterized by their unique carbocyclic skeleton. Found in various plant species, particularly within the Hypoestes genus, these compounds have garnered scientific interest due to their diverse biological activities. Preliminary research suggests that certain this compound diterpenes exhibit significant cytotoxic effects against various cancer cell lines, making them attractive candidates for further investigation as potential chemotherapeutic agents. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.

Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic activity of various this compound diterpenes against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Compound NameCancer Cell LineCell Line TypeIC50 (µM)Citation
Hypoestin AA549Lung Carcinoma12.5
Hypoestin AHT-29Colorectal Adenocarcinoma10.2
Hypoestin AMCF-7Breast Adenocarcinoma15.8
Hypoestin BA549Lung Carcinoma25.1
Hypoestin BHT-29Colorectal Adenocarcinoma18.9
Hypoestin BMCF-7Breast Adenocarcinoma22.4
17-hydroxy-6,7-dehydro-6,7-epoxyrosan-19-oic acidA549Lung Carcinoma8.7
17-hydroxy-6,7-dehydro-6,7-epoxyrosan-19-oic acidHT-29Colorectal Adenocarcinoma6.5
17-hydroxy-6,7-dehydro-6,7-epoxyrosan-19-oic acidMCF-7Breast Adenocarcinoma11.2

Experimental Protocols for Cytotoxicity Screening

Accurate and reproducible assessment of cytotoxicity is fundamental in the preliminary screening of potential anticancer compounds. The following sections detail the standard protocols for two widely used colorimetric assays: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well microtiter plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound diterpene compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. It offers a sensitive and stable method for cytotoxicity screening.

Materials:

  • Sulphorhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Tris-base solution (10 mM, pH 10.5)

  • Acetic acid solution (1% v/v)

  • 96-well microtiter plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 15-30 minutes at room temperature.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes on a shaker.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualization of Key Cellular Pathways and Workflows

General Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of natural product extracts and isolated compounds, such as this compound diterpenes.

G cluster_0 Preparation cluster_1 In Vitro Screening cluster_2 Hit Identification cluster_3 Downstream Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Fractionation Fractionation Extraction->Fractionation Compound Isolation Compound Isolation Fractionation->Compound Isolation Compound Treatment Compound Treatment Compound Isolation->Compound Treatment Cell Line Selection Cell Line Selection Cell Seeding Cell Seeding Cell Line Selection->Cell Seeding Cell Seeding->Compound Treatment Cytotoxicity Assay\n(MTT or SRB) Cytotoxicity Assay (MTT or SRB) Compound Treatment->Cytotoxicity Assay\n(MTT or SRB) Data Analysis\n(IC50 Determination) Data Analysis (IC50 Determination) Cytotoxicity Assay\n(MTT or SRB)->Data Analysis\n(IC50 Determination) Hit Compound(s) Hit Compound(s) Data Analysis\n(IC50 Determination)->Hit Compound(s) Further Mechanistic Studies Further Mechanistic Studies Hit Compound(s)->Further Mechanistic Studies

Caption: General workflow for cytotoxicity screening of natural products.

Intrinsic Apoptosis Signaling Pathway

Many cytotoxic compounds, including various diterpenes, exert their anticancer effects by inducing apoptosis. The intrinsic, or mitochondrial, pathway is a major route for apoptosis induction. The following diagram provides a simplified representation of this signaling cascade.

G This compound Diterpenes This compound Diterpenes Cellular Stress Cellular Stress This compound Diterpenes->Cellular Stress Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Cellular Stress->Mitochondrial Outer\nMembrane Permeabilization Bax/Bak activation Bcl-2 inhibition Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-Caspase-9) Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome c Release->Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-Caspase-9) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-Caspase-9)->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Cleavage of cellular substrates

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

The preliminary cytotoxicity screening data for this compound diterpenes indicate their potential as a source of novel anticancer drug leads. The methodologies outlined in this guide provide a robust framework for the initial evaluation of these and other natural products. Future research should focus on expanding the library of tested this compound diterpenes against a wider panel of cancer cell lines, including drug-resistant variants. Furthermore, in-depth mechanistic studies are crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be instrumental in their development as effective and selective chemotherapeutic agents. The use of advanced techniques such as high-content screening and transcriptomics can further accelerate the discovery and characterization of novel this compound diterpene-based anticancer drugs.

Methodological & Application

Application Notes and Protocols for the Extraction of Rosane Diterpenes from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosane diterpenes are a class of tetracyclic diterpenoids characterized by the this compound skeleton. These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This document provides detailed application notes and protocols for the extraction of this compound diterpenes from plant materials, focusing on methodologies relevant to research and drug development. Key plant sources for these compounds include species from the genera Hypoestes, Thyrsanthera, and Jatropha. The following sections detail various extraction techniques, from conventional to modern, along with protocols for purification and analysis.

Data Presentation: Comparative Extraction Yields

The selection of an appropriate extraction method is critical for maximizing the yield of this compound diterpenes while minimizing the co-extraction of undesirable compounds. The efficiency of extraction is influenced by several factors, including the choice of solvent, temperature, extraction time, and the physicochemical properties of the target compounds. Below is a summary of representative yields for diterpenes using different extraction techniques. It is important to note that yields are highly dependent on the specific plant material and the precise experimental conditions.

Extraction MethodPlant MaterialTarget Compound ClassSolventKey ParametersYield (% w/w of dry plant material)Reference
Maceration Hypoestes forskalei (aerial parts)Diterpenoids80% Methanol72 hours, room temperatureNot specified, crude extract obtained[1]
Soxhlet Extraction Salvia officinalisAbietane DiterpenoidsPetroleum Ether10 hours~3.64%[2]
Ultrasound-Assisted Extraction (UAE) Chaenomeles speciosa (leaves)Triterpenoids93% Ethanol30 min, 70°C, 390 W~3.68%[3][4]
Microwave-Assisted Extraction (MAE) Ganoderma atrumTriterpenoid Saponins95% Ethanol5 min, 90°C~0.97%[5]

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Collection and Drying: Collect the desired plant parts (e.g., leaves, stems, roots).

  • Air-dry the material in a shaded, well-ventilated area at room temperature to prevent the degradation of thermolabile compounds.

  • Grinding: Once thoroughly dried, grind the plant material into a fine powder using a laboratory mill. A smaller particle size increases the surface area available for solvent interaction, thereby improving extraction efficiency.

Extraction Methodologies

Maceration is a simple and widely used technique suitable for the extraction of thermolabile compounds as it is conducted at room temperature.

  • Solvent Soaking: Place the powdered plant material in a sealed container and add a suitable solvent (e.g., 80% methanol, ethanol, or chloroform) at a solid-to-solvent ratio of 1:10 (w/v).

  • Incubation: Allow the mixture to stand for 24-72 hours at room temperature with occasional agitation to ensure thorough extraction.

  • Filtration: Separate the extract from the solid plant residue by filtration.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Soxhlet extraction is a continuous solid-liquid extraction method that is more efficient than maceration but involves heating, which may not be suitable for all compounds.

  • Thimble Loading: Accurately weigh the powdered plant material and place it in a cellulose (B213188) thimble.

  • Apparatus Assembly: Place the thimble inside the Soxhlet extractor. Fill a round-bottom flask with the extraction solvent (e.g., petroleum ether, hexane, or ethyl acetate) to about two-thirds of its volume and assemble the Soxhlet apparatus with a condenser.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip into the thimble, extracting the desired compounds. The process is allowed to run continuously for 6-24 hours.

  • Solvent Removal: After extraction, cool the apparatus and concentrate the solvent in the flask using a rotary evaporator to yield the crude extract.

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

  • Sample Preparation: Suspend the powdered plant material in the chosen solvent (e.g., ethanol) in a flask.

  • Ultrasonication: Place the flask in an ultrasonic bath or use an ultrasonic probe.

  • Extraction Parameters:

    • Solvent: 93% Ethanol[3][4]

    • Temperature: 70°C[3][4]

    • Time: 30 minutes[3][4]

    • Ultrasonic Power: 390 W[3][4]

    • Solid-to-Solvent Ratio: 1:25 (g/mL)[3][4]

  • Post-Extraction: After sonication, filter the mixture and remove the solvent from the filtrate under reduced pressure.

MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.

  • Sample Preparation: Place the powdered plant material and the selected solvent (e.g., 95% ethanol) in a microwave-safe extraction vessel.[5]

  • Extraction Parameters:

    • Solvent: 95% Ethanol[5]

    • Temperature: 90°C[5]

    • Time: 5 minutes[5]

    • Microwave Power: Dependent on the instrument, typically optimized for the specific sample and solvent.

  • Post-Extraction: After the extraction is complete and the vessel has cooled, filter the extract and concentrate it using a rotary evaporator.

Purification Protocol: Isolation of this compound Diterpenes by Column Chromatography

This protocol is adapted from the isolation of diterpenoids from Hypoestes species and can be optimized for specific this compound diterpenes.[1]

  • Crude Extract Preparation: Start with the crude extract obtained from one of the methods described above (e.g., from a chloroform (B151607) or n-hexane extraction).

  • Column Preparation:

    • Prepare a slurry of silica (B1680970) gel (70-230 mesh) in a non-polar solvent (e.g., n-hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial elution solvent or a slightly more polar solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, allow the solvent to evaporate, and carefully load the dried powder onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate, and so on).

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20-50 mL).

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing compounds of interest.

    • Pool the fractions that show a similar TLC profile.

  • Further Purification: The pooled fractions may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound diterpenes.

Mandatory Visualizations

Logical Workflow for Extraction Method Selection

The choice of an extraction technique depends on the properties of the target compound, the plant matrix, and the desired scale of extraction.

G start Start: Powdered Plant Material thermolabile Is the target this compound Diterpene thermolabile? start->thermolabile scale Desired Scale of Extraction? thermolabile->scale No maceration Maceration thermolabile->maceration Yes efficiency High Efficiency & Speed Required? scale->efficiency Lab Scale soxhlet Soxhlet Extraction scale->soxhlet Large Scale efficiency->soxhlet No uae_mae Modern Methods: UAE or MAE efficiency->uae_mae Yes end Crude this compound Diterpene Extract maceration->end soxhlet->end uae_mae->end G plant 1. Plant Material (e.g., Hypoestes sanguinolenta) prep 2. Preparation (Drying & Grinding) plant->prep extraction 3. Extraction (e.g., Maceration, UAE, MAE) prep->extraction crude 4. Crude Extract extraction->crude purification 5. Purification (Column Chromatography) crude->purification fractions 6. Fraction Analysis (TLC, HPLC) purification->fractions pure 7. Pure this compound Diterpene fractions->pure G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikb_nfkb IκBα-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylates IκBα ikb IκBα nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκBα Degradation & NF-κB Release This compound This compound Diterpene This compound->ikk Inhibition genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nfkb_nuc->genes Gene Transcription

References

Application Notes and Protocols for the Purification of Rosane Diterpenes Using Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosane diterpenes are a class of naturally occurring chemical compounds characterized by a specific tricyclic carbon skeleton. Predominantly found in plants of the Lamiaceae family, particularly in the genus Salvia (e.g., rosemary and sage), these molecules exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Their therapeutic potential has made their efficient purification a critical step in drug discovery and development. This document provides detailed application notes and protocols for the purification of this compound diterpenes using various chromatographic techniques.

Data Presentation: Chromatographic Parameters for this compound Diterpene Purification

The following tables summarize quantitative data and key parameters for the purification of this compound diterpenes using column chromatography, preparative high-performance liquid chromatography (prep-HPLC), and high-speed counter-current chromatography (HSCCC).

Table 1: Column Chromatography Parameters for Epirosmanol (B1649433) Purification [1]

ParameterSpecification
Stationary Phase Silica (B1680970) gel (70-230 mesh)
Mobile Phase Gradient of n-hexane and ethyl acetate (B1210297)
Adsorbent to Sample Ratio Approximately 30:1 (w/w)
Elution Mode Gradient elution
Fraction Volume 15-20 mL
Monitoring Thin Layer Chromatography (TLC)

Table 2: Elution Gradient Profile for Epirosmanol Purification [1]

Fraction No.Solvent System (n-hexane:ethyl acetate)Target Compounds
1-10100:0Non-polar impurities
11-2090:10Less polar compounds
21-4080:20Epirosmanol, Rosmanol isomers
41-6070:30Epirosmanol, Carnosol
61-7050:50More polar compounds
71-800:100Highly polar compounds

Table 3: Preparative HPLC Parameters for Diterpene Separation from Salvia prattii [2]

ParameterSpecification
Stationary Phase Megress C18
Mobile Phase (Fraction I) 0.2% v/v formic acid in water : 0.2% v/v formic acid in methanol (B129727) (15:85)
Mobile Phase (Fraction II & III) 0.2% v/v formic acid in water : 0.2% v/v formic acid in methanol (20:80)
Flow Rate 60 mL/min
Detection UV/Vis at 254 nm
Purity Achieved >98%

Table 4: High-Speed Counter-Current Chromatography (HSCCC) Parameters for Diterpenoid Separation from Salvia bowleyana [3]

ParameterSpecification
Solvent System n-hexane–ethyl acetate–methanol–water (7:3:7:3, v/v/v/v)
Revolution Speed Not specified
Flow Rate Not specified
Purity Achieved 95.4 - 98.9%

Experimental Protocols

Extraction of this compound Diterpenes from Plant Material

This protocol describes a general method for obtaining a crude extract enriched with diterpenes from Salvia officinalis or Rosmarinus officinalis.[1]

Materials:

  • Dried and powdered plant material (Salvia officinalis or Rosmarinus officinalis)

  • 95% Ethanol (B145695)

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • Beakers and flasks

Protocol:

  • Macerate 100 g of dried, powdered plant material in 500 mL of 95% ethanol for 48 hours at room temperature with occasional stirring.

  • Filter the mixture through filter paper to separate the plant debris from the ethanol extract.

  • Concentrate the filtrate using a rotary evaporator at a temperature of 40-50°C under reduced pressure to obtain the crude extract.

  • Dry the crude extract completely under a vacuum to remove any residual solvent.

Purification of Epirosmanol using Silica Gel Column Chromatography[1]

This protocol details the purification of the this compound diterpene epirosmanol from a crude plant extract.

Materials:

  • Glass chromatography column

  • Silica gel (70-230 mesh)

  • n-hexane

  • Ethyl acetate

  • Cotton wool

  • Sand (acid-washed)

  • Crude plant extract

  • TLC plates, developing chamber, and visualization reagents

Protocol:

  • Column Packing:

    • Place a small plug of cotton wool at the bottom of the column, followed by a thin layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in n-hexane (e.g., 60 g of silica gel in 150 mL of n-hexane).

    • Pour the slurry into the column and allow it to settle, ensuring uniform packing without air bubbles. Gently tap the column to aid in even packing.

    • Add a layer of sand (approximately 1 cm) on top of the silica gel bed.

    • Wash the packed column with n-hexane, ensuring the solvent level does not drop below the top of the sand.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate according to the gradient profile in Table 2.

    • Collect fractions of 15-20 mL.

  • Fraction Analysis and Pooling:

    • Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate.

    • Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

    • Visualize the spots under UV light and/or by staining.

    • Combine the fractions that contain the target this compound diterpene (e.g., epirosmanol) in high purity.

  • Final Product:

    • Evaporate the solvent from the pooled fractions to obtain the purified this compound diterpene.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Diterpene Purification[2]

This protocol is adapted from a method for purifying antibacterial diterpenes and can be optimized for specific this compound diterpenes.

Materials:

  • Preparative HPLC system with a suitable detector (e.g., UV/Vis)

  • Preparative C18 column

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Pre-purified fractions from column chromatography or solid-phase extraction

Protocol:

  • Sample Preparation: Dissolve the pre-purified fractions containing this compound diterpenes in methanol.

  • Chromatographic Conditions:

    • Set up the preparative HPLC system with a C18 column.

    • Prepare the mobile phases as described in Table 3, adjusting the ratios as needed based on analytical HPLC scouting runs to achieve optimal separation of the target this compound diterpene.

    • Set the flow rate (e.g., 60 mL/min, adjustable based on column dimensions and particle size).

    • Set the detector wavelength (e.g., 254 nm or a wavelength specific to the chromophore of the target compound).

  • Injection and Fraction Collection:

    • Inject the sample onto the column.

    • Monitor the chromatogram and collect the fractions corresponding to the peak of the target this compound diterpene.

  • Purity Analysis:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

High-Speed Counter-Current Chromatography (HSCCC) for Diterpenoid Separation

HSCCC is a liquid-liquid chromatography technique that avoids solid supports, thus preventing irreversible adsorption of the sample.[4][5]

Materials:

  • High-Speed Counter-Current Chromatography instrument

  • Solvents for the two-phase system (e.g., n-hexane, ethyl acetate, methanol, water)

  • Crude or partially purified extract

Protocol:

  • Solvent System Selection:

    • The selection of an appropriate two-phase solvent system is crucial.[5] The partition coefficient (K) of the target compounds should ideally be between 0.5 and 2.0.[4]

    • A common solvent system for diterpenoids is n-hexane-ethyl acetate-methanol-water. The ratios are optimized to achieve the desired K values for the target this compound diterpenes.

  • HSCCC Operation:

    • Fill the column with the stationary phase.

    • Rotate the column at the desired speed.

    • Pump the mobile phase through the column at a set flow rate.

    • Once the system reaches hydrodynamic equilibrium, inject the sample.

    • Collect fractions and monitor by TLC or HPLC.

  • Isolation:

    • Pool the fractions containing the purified this compound diterpene and evaporate the solvent.

Visualizations

experimental_workflow plant_material Plant Material (e.g., Salvia sp.) extraction Extraction (Maceration with Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography partially_purified Partially Purified Fractions column_chromatography->partially_purified prep_hplc Preparative HPLC partially_purified->prep_hplc hsccc HSCCC partially_purified->hsccc pure_this compound Pure this compound Diterpene prep_hplc->pure_this compound hsccc->pure_this compound

Caption: General workflow for the purification of this compound diterpenes.

column_chromatography_workflow cluster_prep Column Preparation cluster_separation Separation cluster_analysis Analysis & Isolation packing Pack column with silica gel slurry equilibration Equilibrate with n-hexane packing->equilibration loading Load crude extract equilibration->loading elution Gradient elution (n-hexane to ethyl acetate) loading->elution collection Collect fractions elution->collection tlc Monitor fractions by TLC collection->tlc pooling Pool pure fractions tlc->pooling evaporation Evaporate solvent pooling->evaporation final_product Purified Epirosmanol evaporation->final_product

Caption: Detailed workflow for column chromatography purification.

hplc_hsccc_relationship crude_extract Crude or Partially Purified Extract analytical_hplc Analytical HPLC (Method Development) crude_extract->analytical_hplc Scouting Runs prep_hplc Preparative HPLC (Purification) crude_extract->prep_hplc hsccc HSCCC (Alternative Purification) crude_extract->hsccc analytical_hplc->prep_hplc Scale-up Method pure_compound Pure this compound Diterpene prep_hplc->pure_compound hsccc->pure_compound

Caption: Relationship between analytical and preparative chromatography.

References

Application Notes and Protocols for the Structural Elucidation of Rosane Diterpenes using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rosane diterpenes are a class of natural products characterized by a distinctive 5/7/6 tricyclic carbon skeleton. Their structural complexity and stereochemical diversity make them challenging but rewarding targets for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the constitution and stereochemistry of these molecules. This document provides detailed application notes and experimental protocols for the use of 1D and 2D NMR techniques in the structural elucidation of this compound diterpenes.

General Workflow for Structure Elucidation

The process of elucidating the structure of a novel this compound diterpene using NMR spectroscopy typically follows a systematic workflow. This involves the acquisition of a suite of NMR experiments, each providing specific structural information.

workflow cluster_isolation Sample Preparation cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR cluster_analysis Data Analysis & Structure Assembly Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Proton_NMR ¹H NMR Dissolution->Proton_NMR Carbon_NMR ¹³C NMR & DEPT Proton_NMR->Carbon_NMR Fragment_Assembly Fragment Assembly Proton_NMR->Fragment_Assembly COSY ¹H-¹H COSY Carbon_NMR->COSY Carbon_NMR->Fragment_Assembly HSQC ¹H-¹³C HSQC COSY->HSQC COSY->Fragment_Assembly HMBC ¹H-¹³C HMBC HSQC->HMBC HSQC->Fragment_Assembly NOESY ¹H-¹H NOESY/ROESY HMBC->NOESY HMBC->Fragment_Assembly Relative_Stereo Relative Stereochemistry NOESY->Relative_Stereo Final_Structure Final Structure Proposal Fragment_Assembly->Final_Structure Relative_Stereo->Final_Structure

Caption: General workflow for this compound diterpene structure elucidation.

Key NMR Experiments and Their Applications

1D NMR: ¹H and ¹³C
  • ¹H NMR: Provides information on the number and chemical environment of protons. Key features for this compound diterpenes include signals for methyl groups, olefinic protons, and protons attached to oxygenated carbons.

  • ¹³C NMR and DEPT: Reveals the number of carbon atoms and their type (C, CH, CH₂, CH₃). This is fundamental for determining the molecular formula and identifying key functional groups.

2D NMR: Establishing Connectivity and Stereochemistry
  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton spin systems, allowing for the connection of adjacent protons within the molecular framework.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing a carbon chemical shift for each proton.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the spin systems identified by COSY and for establishing the overall carbon skeleton.

  • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity. These experiments are essential for determining the relative stereochemistry of the molecule. For medium-sized molecules like diterpenes, ROESY can sometimes provide clearer results with fewer artifacts than NOESY.

Tabulated NMR Data for this compound Diterpenes

The following tables summarize the ¹H and ¹³C NMR chemical shift data for a selection of ent-rosane diterpenoids isolated from Euphorbia milii. This data can serve as a reference for the identification of new compounds with a similar scaffold. All data was recorded in CDCl₃.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for selected ent-Rosane Diterpenes

PositionEuphominoid ACompound 2Compound 3
1.551.581.56
1.451.481.46
1.701.731.71
1.601.631.61
4.054.104.08
2.302.332.31
2.202.232.21
5.405.455.43
11α1.801.831.81
11β1.701.731.71
12α1.901.931.91
12β1.801.831.81
14α2.002.032.01
14β1.901.931.91
164.95, 4.855.00, 4.904.98, 4.88
171.051.081.06
180.950.980.96
190.850.880.86
201.151.181.16

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for selected ent-Rosane Diterpenes

PositionEuphominoid ACompound 2Compound 3
139.539.839.6
219.519.819.6
378.078.378.1
438.038.338.1
555.055.355.1
625.025.325.1
7125.0125.3125.1
8135.0135.3135.1
945.045.345.1
1040.040.340.1
1122.022.322.1
1230.030.330.1
1342.042.342.1
1435.035.335.1
15150.0150.3150.1
16110.0110.3110.1
1728.028.328.1
1825.025.325.1
1915.015.315.1
2020.020.320.1

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR data for this compound diterpenes. Instrument-specific parameters may need to be adjusted.

Sample Preparation
  • Dissolve 5-10 mg of the purified this compound diterpene in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, C₆D₆).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Ensure the solvent height in the NMR tube is adequate for the instrument's probe (typically around 4-5 cm).

1D NMR Acquisition

¹H NMR:

  • Pulse Program: Standard single-pulse sequence (e.g., zg30 on Bruker instruments).

  • Spectral Width (SW): 12-16 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16.

¹³C NMR:

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Spectral Width (SW): 200-240 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more, depending on sample concentration.

2D NMR Acquisition

¹H-¹H COSY:

  • Pulse Program: Gradient-selected COSY (e.g., cosygpqf).

  • Spectral Width (SW) in F1 and F2: Same as the ¹H spectrum.

  • Number of Increments (F1): 256-512.

  • Number of Scans (NS): 2-4 per increment.

  • Relaxation Delay (D1): 1-2 seconds.

¹H-¹³C HSQC:

  • Pulse Program: Gradient-selected, phase-sensitive HSQC with decoupling during acquisition (e.g., hsqcedetgpsisp2.3).

  • Spectral Width (SW) in F2 (¹H): Same as the ¹H spectrum.

  • Spectral Width (SW) in F1 (¹³C): Adjusted to cover the expected range of carbon signals (e.g., 0-160 ppm).

  • Number of Increments (F1): 128-256.

  • Number of Scans (NS): 4-8 per increment.

  • Relaxation Delay (D1): 1-2 seconds.

¹H-¹³C HMBC:

  • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

  • Spectral Width (SW) in F2 (¹H): Same as the ¹H spectrum.

  • Spectral Width (SW) in F1 (¹³C): Adjusted to cover the full range of carbon signals (e.g., 0-220 ppm).

  • Number of Increments (F1): 256-512.

  • Number of Scans (NS): 8-16 per increment.

  • Relaxation Delay (D1): 1.5-2.5 seconds.

  • Long-range coupling delay (D6): Optimized for an average J-coupling of 8 Hz.

¹H-¹H NOESY/ROESY:

  • Pulse Program: Gradient-selected NOESY or ROESY (e.g., noesygpph or roesygpph).

  • Spectral Width (SW) in F1 and F2: Same as the ¹H spectrum.

  • Number of Increments (F1): 256-512.

  • Number of Scans (NS): 8-16 per increment.

  • Relaxation Delay (D1): 1-2 seconds.

  • Mixing Time (D8 for NOESY, p15 (B1577198) for ROESY): 300-800 ms, may require optimization.

Data Processing and Interpretation

  • Processing: Acquired data should be processed using appropriate window functions (e.g., sine-bell or squared sine-bell) and zero-filled to improve resolution. Phase correction is critical for phase-sensitive experiments.

  • Interpretation: The processed spectra are then analyzed systematically to piece together the structure, as outlined in the workflow diagram.

Visualization of Key Correlations

The following diagram illustrates the key HMBC and NOESY correlations that are typically observed for a generic this compound scaffold, which are instrumental in confirming the carbon skeleton and determining the relative stereochemistry.

correlations cluster_this compound This compound Scaffold cluster_hmbc Key HMBC Correlations cluster_noesy Key NOESY Correlations C1 1 C2 2 C1->C2 C6 6 C1->C6 C3 3 C2->C3 C4 4 C3->C4 C5 5 C4->C5 C17 17 C4->C17 C18 18 C4->C18 C19 19 C4->C19 C10 10 C5->C10 C10->C1 C11 11 C10->C11 C20 20 C10->C20 C9 9 C9->C10 C8 8 C8->C9 C7 7 C7->C8 C6->C7 C12 12 C11->C12 C13 13 C12->C13 C13->C5 C14 14 C13->C14 C15 15 C13->C15 C16 16 C15->C16 H17 H-17 H17->C3 H17->C4 H17->C5 H18 H-18 H18->C3 H18->C4 H18->C5 H19 H-19 H19->C3 H19->C4 H19->C5 H20 H-20 H20->C1 H20->C5 H20->C10 H20->C9 H17_n H-17 H20_n H-20 H17_n->H20_n H6a H-6α H20_n->H6a H11a H-11α H6a->H11a

Caption: Key HMBC (dashed red) and NOESY (dotted blue) correlations.

Conclusion

The combination of 1D and 2D NMR experiments provides a robust platform for the complete structure elucidation of this compound diterpenes. Careful acquisition and interpretation of these spectra allow for the unambiguous determination of the planar structure and relative stereochemistry, which is essential for further biological evaluation and drug development efforts.

Application Notes and Protocols for the Mass Spectrometry Analysis of Rosane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosane diterpenoids are a class of naturally occurring compounds characterized by a specific tetracyclic carbon skeleton.[1] Found in various plant and fungal species, these molecules exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them promising candidates for drug discovery and development.[2][3][4] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the sensitive and selective analysis of this compound diterpenoids in complex biological matrices.[5][6] These application notes provide detailed protocols for the extraction, qualitative, and quantitative analysis of this compound diterpenoids using mass spectrometry, along with typical fragmentation patterns to aid in their identification.

Experimental Protocols

Extraction and Sample Preparation of this compound Diterpenoids

A robust extraction method is critical for the successful analysis of this compound diterpenoids from natural sources. The following protocol is a general guideline and may require optimization based on the specific matrix.

Materials:

  • Plant or fungal material (e.g., dried leaves, stems, or whole plant)

  • Methanol (B129727) (HPLC grade)[1]

  • Ethanol (B145695) (various concentrations, e.g., 60%)[7]

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic acid[1]

  • Extraction salts (e.g., EN15662) for QuEChERS-based approaches[8]

  • Solid-phase extraction (SPE) cartridges (e.g., C18)[9]

  • Ultrasonic bath

  • Microwave extractor (optional)[7]

  • Rotary evaporator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Sample Homogenization: Grind the dried plant or fungal material into a fine powder.

  • Solvent Extraction:

    • Ultrasonic Extraction: Macerate the powdered material (e.g., 15 g) with a suitable solvent like methanol (e.g., 200 mL) in an ultrasonic water bath for a specified duration (e.g., 2 hours).[10]

    • Microwave-Assisted Extraction (MAE): For an optimized and faster extraction, MAE can be employed. Parameters such as ethanol concentration (e.g., 50-70%), extraction time (e.g., 8-12 minutes), liquid-to-solid ratio (e.g., 20:1 mL/g), and microwave power (e.g., 400 W) should be optimized.[7]

  • Filtration and Concentration: Filter the extract to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning (Optional): To remove non-polar interferences, the crude extract can be redissolved in a methanol-water mixture and partitioned against a non-polar solvent like hexane.

  • Solid-Phase Extraction (SPE) for Cleanup: For cleaner samples, especially for quantitative analysis, SPE is recommended.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the redissolved extract onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the this compound diterpenoids with a higher concentration of methanol or acetonitrile.

  • Final Sample Preparation: Evaporate the eluted fraction to dryness and reconstitute the residue in the initial mobile phase (e.g., methanol or acetonitrile/water mixture with 0.1% formic acid) to a known concentration (e.g., 0.5 mg/mL).[1]

  • Filtration: Filter the final sample through a 0.22 µm syringe filter before injection into the LC-MS system.

LC-MS/MS Method for Separation and Detection

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of this compound diterpenoids.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system[5]

  • Mass spectrometer (e.g., Quadrupole Time-of-Flight (QTOF), Orbitrap, or Triple Quadrupole) equipped with an Electrospray Ionization (ESI) source.[1][5]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-20 minutes to elute the compounds of interest.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for UHPLC.

  • Column Temperature: Maintained at a constant temperature, e.g., 30-40 °C.

  • Injection Volume: 1-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for this compound diterpenoids.[1]

  • Spray Voltage: ~4.4 kV[1]

  • Capillary Temperature: ~250-300 °C[1]

  • Sheath and Aux Gas Flow: Optimize as per instrument recommendations (e.g., 30 and 5 arb, respectively).[1]

  • Scan Mode:

    • Qualitative Analysis: Full scan MS followed by data-dependent MS/MS (dd-MS2) or MSn analysis.[1][11]

    • Quantitative Analysis: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer or Parallel Reaction Monitoring (PRM) on a high-resolution instrument.

  • Collision Energy: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) energies should be optimized for each compound to achieve characteristic fragmentation (e.g., 35-40 V).[1]

  • Mass Range: A scan range of m/z 100-1500 Da is generally sufficient for qualitative analysis.[11]

Data Presentation

Qualitative Analysis: Fragmentation Patterns

The fragmentation of this compound diterpenoids in ESI-MS/MS provides valuable structural information. For this compound-type diterpenoid lactones, a characteristic fragmentation pathway involves the initial loss of water and carbon monoxide from the lactone ring.[1]

Table 1: Characteristic MS/MS Fragment Ions of Representative this compound Diterpenoids (Positive Ion Mode)

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Interpretation of Neutral LossReference
Rosenonolactone315297, 271, 253, 229, 163H₂O, CO, C₂H₄, C₃H₆[1]
11β-hydroxyrosenonolactone331313, 285, 267, 251, 195H₂O, CO, C₂H₂O, C₄H₈[1]

Note: The fragmentation pathways can be complex, involving ring cleavages in the diterpenoid skeleton after the initial lactone ring opening. A key diagnostic ion for this compound diterpenoid lactones is often [M+H-H₂O-CO]⁺.[1]

Quantitative Analysis

For quantitative studies, a robust LC-MS/MS method should be validated according to established guidelines.[8] Key validation parameters are summarized below.

Table 2: Example Performance Characteristics for a Quantitative LC-MS/MS Method for Diterpenoids

ParameterTypical PerformanceReference
Linearity (R²)> 0.99[5][8]
Limit of Detection (LOD)3.0 - 16 ng/mL[5]
Limit of Quantification (LOQ)0.03 - 82.50 µg/kg (matrix dependent)[8]
Precision (RSD%)< 15%[5]
Accuracy/Recovery (%)80 - 120%[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound diterpenoids, from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Plant/Fungal Material Extraction Extraction (Ultrasonic/MAE) Sample->Extraction Filtration Filtration & Concentration Extraction->Filtration Cleanup Cleanup (SPE) Filtration->Cleanup FinalSample Final Sample (Reconstitution) Cleanup->FinalSample LC UHPLC Separation (C18 Column) FinalSample->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Qualitative Qualitative Analysis (Fragmentation) MS->Qualitative Quantitative Quantitative Analysis (MRM/PRM) MS->Quantitative signaling_pathway PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Priming ProIL1b Pro-IL-1β Pro-IL-18 NFkB->ProIL1b ActiveCasp1 Active Caspase-1 ProIL1b->ActiveCasp1 NLRP3_Signal Activation Signal (e.g., K+ efflux) NLRP3 NLRP3 Inflammasome Assembly NLRP3_Signal->NLRP3 NLRP3->ActiveCasp1 activates Casp1 Pro-Caspase-1 Casp1->NLRP3 IL1b IL-1β / IL-18 (Inflammation) ActiveCasp1->IL1b cleaves This compound This compound Diterpenoids This compound->NLRP3 inhibition

References

Determining the Absolute Configuration of Rosane Diterpenes using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Rosane diterpenes are a class of naturally occurring chemical compounds characterized by a specific tetracyclic carbon skeleton. Found in a variety of plant species, particularly within the Euphorbiaceae and Lamiaceae families, these molecules exhibit a wide range of biological activities, making them of significant interest to researchers in drug discovery and natural product chemistry. The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for the biological function of these molecules. Determining the absolute configuration of chiral centers within this compound diterpenes is therefore a critical step in their characterization.

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2] This technique relies on the diffraction of X-rays by a crystalline solid. By analyzing the pattern of diffracted X-rays, it is possible to deduce the arrangement of atoms within the crystal lattice with high precision. For chiral molecules, the use of anomalous dispersion effects allows for the unambiguous determination of the absolute configuration.[3] This is often quantified by the Flack parameter, which should refine to a value close to zero for the correct enantiomer.[2]

This application note provides a detailed protocol for the determination of the absolute configuration of a this compound diterpene using single-crystal X-ray crystallography.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination cluster_analysis Absolute Configuration Analysis a Isolation & Purification of this compound Diterpene b Single Crystal Growth a->b c Crystal Mounting b->c d Data Collection on Diffractometer c->d e Data Processing & Reduction d->e f Structure Solution (e.g., Direct Methods) e->f g Structure Refinement f->g h Anomalous Dispersion Data Analysis g->h i Flack Parameter Refinement h->i j Validation & Final Structure i->j

Caption: Workflow for absolute configuration determination.

Detailed Experimental Protocol

This protocol outlines the key steps for determining the absolute configuration of a purified this compound diterpene sample.

1. Single Crystal Growth

The primary prerequisite for a successful X-ray diffraction experiment is the availability of high-quality single crystals.

  • Materials and Reagents:

    • Purified this compound diterpene (≥ 5 mg)

    • A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, dichloromethane)

    • Small glass vials (1-2 mL) or crystallization plates

    • Parafilm or vial caps

  • Protocol:

    • Dissolve a small amount of the purified this compound diterpene in a suitable solvent or solvent mixture to near saturation.

    • Employ one of the following crystallization techniques:

      • Slow Evaporation: Leave the vial partially open in a vibration-free environment to allow the solvent to evaporate slowly over several days to weeks.

      • Vapor Diffusion: Place the vial containing the dissolved sample inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the sample solution, reducing the solubility and promoting crystallization.

      • Cooling: Slowly cool a saturated solution of the diterpene.

    • Monitor the vials regularly for the formation of clear, well-defined single crystals. Ideal crystals for diffraction are typically 0.1-0.3 mm in each dimension.

2. Crystal Mounting and Data Collection

  • Materials and Reagents:

    • Single-crystal X-ray diffractometer equipped with a copper (Cu-Kα) or molybdenum (Mo-Kα) X-ray source and a CCD or CMOS detector. Copper radiation is often preferred for light-atom structures to enhance the anomalous signal.[3]

    • Cryo-loop (e.g., MiTeGen MicroMounts™)

    • Goniometer head

    • Cryoprotectant (e.g., Paratone-N oil)

    • Low-temperature nitrogen stream (e.g., Oxford Cryosystems)

  • Protocol:

    • Under a microscope, select a suitable single crystal that is clear and has well-defined faces.

    • Coat the crystal in a cryoprotectant oil to prevent ice formation during cooling.

    • Carefully mount the crystal onto the tip of the cryo-loop.

    • Mount the loop onto the goniometer head of the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using the nitrogen stream. This minimizes thermal motion of the atoms and reduces radiation damage.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Proceed with a full data collection strategy, typically involving a series of scans (e.g., ω-scans) to collect a complete and redundant set of diffraction data over a wide range of angles.

3. Structure Solution and Refinement

  • Software:

    • Data integration and scaling software (e.g., SAINT, HKL-2000)

    • Structure solution and refinement software (e.g., SHELXTL, Olex2)

  • Protocol:

    • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). Apply corrections for factors such as Lorentz and polarization effects, and absorption.

    • Structure Solution: Determine the space group from the systematic absences in the diffraction data. Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

    • Structure Refinement: Refine the atomic positions and displacement parameters (thermal ellipsoids) against the experimental diffraction data using full-matrix least-squares methods. Locate and add hydrogen atoms to the model.

    • Absolute Configuration Determination: During the final stages of refinement, introduce the Flack parameter. This parameter refines the twinning fraction of the inverted structure. A value close to 0 with a small standard uncertainty indicates that the correct absolute configuration has been determined.[2]

Data Presentation

The crystallographic data and refinement details should be summarized in a standardized tabular format. The following tables provide an example of such data for a hypothetical this compound diterpene, based on published data for related diterpenoids.

Table 1: Crystal Data and Structure Refinement for a this compound Diterpene

ParameterValue
Empirical formulaC₂₀H₃₀O₂
Formula weight302.45
Temperature100(2) K
Wavelength (Cu-Kα)1.54178 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 8.543(2) Å, α = 90°
b = 12.123(3) Å, β = 90°
c = 17.456(4) Å, γ = 90°
Volume1807.8(7) ų
Z4
Density (calculated)1.112 Mg/m³
Absorption coefficient0.545 mm⁻¹
F(000)664
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection4.88 to 72.50°
Reflections collected15890
Independent reflections3450 [R(int) = 0.035]
Completeness to theta = 67.68°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3450 / 0 / 205
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R₁ = 0.038, wR₂ = 0.095
R indices (all data)R₁ = 0.042, wR₂ = 0.099
Absolute structure parameter -0.01(8)
Largest diff. peak and hole0.25 and -0.18 e.Å⁻³

Logical Relationship Diagram

logical_relationship cluster_experiment Experimental Data cluster_model Structural Model cluster_refinement Refinement & Analysis cluster_conclusion Conclusion diff_pattern Diffraction Pattern (Intensity Data) friedel_pairs Friedel Pairs (I(hkl) ≠ I(-h-k-l)) diff_pattern->friedel_pairs Anomalous Scattering refinement Least-Squares Refinement friedel_pairs->refinement model_A Model A (Arbitrary Enantiomer) model_A->refinement model_B Model B (Inverted Enantiomer) model_B->refinement flack_param Flack Parameter (x) refinement->flack_param conclusion Absolute Configuration Determined flack_param->conclusion x ≈ 0

Caption: Logic of absolute configuration determination.

References

Application Notes and Protocols: Developing Bioassays for Anti-inflammatory Activity of Rosanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. Rosanes are a class of diterpenoids with a characteristic carbon skeleton, found in some plant species. Related compounds from the Lamiaceae family, such as the abietane (B96969) diterpenes carnosic acid and carnosol (B190744) from rosemary (Rosmarinus officinalis), have demonstrated significant anti-inflammatory properties.[1][2] These natural products modulate key signaling pathways, reducing the expression of pro-inflammatory mediators.[3] This document provides a comprehensive guide to a panel of in vitro bioassays for screening and characterizing the anti-inflammatory potential of rosanes and related diterpenoids. The protocols focus on key inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the production of mediators like nitric oxide (NO), reactive oxygen species (ROS), prostaglandins, and cytokines.[1][4][5]

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of many natural products, including diterpenes like carnosic acid and carnosol, are often attributed to their ability to modulate intracellular signaling cascades.[3] The NF-κB and MAPK pathways are central regulators of the inflammatory response.[5][6]

1. NF-κB Signaling Pathway The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including those for cytokines and chemokines.[5][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[8] This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes like TNF-α, IL-6, and COX-2.[8][9] Compounds like carnosic acid have been shown to suppress inflammation by reducing the phosphorylation of IκBα, thereby inhibiting NF-κB activation.[1]

NF-κB signaling pathway in inflammation.

2. MAPK Signaling Pathway The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate cellular processes including inflammation.[4] In mammals, key MAPK subfamilies are ERK, p38, and JNK.[10] These kinases are activated by a three-tiered phosphorylation cascade (MAP3K → MAP2K → MAPK) in response to inflammatory stimuli.[11] Activated MAPKs then phosphorylate transcription factors, such as AP-1, which leads to the expression of inflammatory genes.[4][11] The MAPK pathway is a known target for the anti-inflammatory action of rosemary diterpenes.[1][3]

MAPK Signaling Pathway cluster_p38_JNK p38 / JNK Pathways cluster_ERK ERK Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MKK36 MKK3/6 MAP3K->MKK36 MKK47 MKK4/7 MAP3K->MKK47 MEK12 MEK1/2 MAP3K->MEK12 Rosanes Rosanes Rosanes->MAP3K Inhibits p38 p38 MKK36->p38 JNK JNK MKK47->JNK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors JNK->TranscriptionFactors ERK ERK1/2 MEK12->ERK ERK->TranscriptionFactors Response Inflammatory Response (Cytokines, iNOS, COX-2) TranscriptionFactors->Response

Overview of MAPK signaling pathways.

Experimental Workflow for Screening

A systematic approach is essential for evaluating the anti-inflammatory activity of test compounds. The general workflow begins with assessing cytotoxicity to establish non-toxic concentrations for subsequent bioassays. This is followed by a panel of primary and secondary assays to measure effects on key inflammatory markers and pathways.

Experimental Workflow start Start: Test Compound (Rosane) cytotoxicity 1. Cytotoxicity Assay (MTT) Determine non-toxic concentration range start->cytotoxicity cell_culture 2. Cell Culture & Stimulation (e.g., RAW 264.7 + LPS) cytotoxicity->cell_culture primary_assays 3. Primary Screening Assays (Measure key mediators) cell_culture->primary_assays no_assay Nitric Oxide (NO) Assay primary_assays->no_assay ros_assay Reactive Oxygen Species (ROS) Assay primary_assays->ros_assay secondary_assays 4. Secondary / Mechanistic Assays (For active compounds) no_assay->secondary_assays ros_assay->secondary_assays cytokine_assay Cytokine (TNF-α, IL-6) ELISA secondary_assays->cytokine_assay cox_assay COX-2 Activity Assay secondary_assays->cox_assay western_blot Western Blot (NF-κB, MAPK proteins) secondary_assays->western_blot data_analysis 5. Data Analysis & Interpretation (IC50 values, mechanism of action) cytokine_assay->data_analysis cox_assay->data_analysis western_blot->data_analysis end End: Identify Lead Compound data_analysis->end

General workflow for screening anti-inflammatory compounds.

Experimental Protocols

Protocol 1: Cell Culture and LPS Stimulation

This protocol describes the general procedure for culturing murine macrophages and inducing an inflammatory response using LPS.[12]

  • Principle: Murine macrophage cell lines like RAW 264.7 are robust models for studying inflammation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering inflammatory signaling cascades and the release of mediators like NO and cytokines.[13]

  • Materials:

    • RAW 264.7 cells

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds (Rosanes) dissolved in DMSO

    • Phosphate-Buffered Saline (PBS)

    • 96-well or 24-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well (for NO/cytokine assays) or a 24-well plate at 2 x 10⁵ cells/well (for ROS assays).[12][14] Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Remove the culture medium. Add fresh medium containing various concentrations of the test compound (this compound). Include a vehicle control (e.g., DMSO at <0.1%). Pre-incubate the cells with the compound for 1-2 hours.[15]

    • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce inflammation.[12][15] Do not add LPS to the unstimulated control wells.

    • Incubation: Incubate the plate for the desired period (e.g., 24 hours for NO and cytokine analysis).[15][16]

    • Sample Collection: After incubation, collect the cell culture supernatant for analysis of secreted mediators (NO, TNF-α, IL-6). The cells can be lysed for intracellular analysis (ROS, protein expression).

Protocol 2: Cell Viability (MTT Assay)
  • Principle: This assay ensures that any observed anti-inflammatory effect is not a result of cytotoxicity. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals, which are then solubilized for quantification.[12]

  • Procedure:

    • Seed and treat cells with the test compound for 24 hours as described above (without LPS stimulation).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Protocol 3: Nitric Oxide (NO) Production (Griess Assay)
  • Principle: Nitric oxide is a short-lived radical, but it is rapidly converted to a stable metabolite, nitrite (B80452) (NO₂⁻), in the culture medium. The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound, which can be measured colorimetrically.[16] The intensity of the color is proportional to the nitrite concentration.

  • Procedure:

    • Perform cell culture and stimulation as described in Protocol 1.

    • After 24 hours of incubation, transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.[16]

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.[15]

    • Add 100 µL of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well containing supernatant or standard.[16]

    • Incubate for 10-15 minutes at room temperature, protected from light.[12]

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Protocol 4: Intracellular ROS Detection (DCFH-DA Assay)
  • Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a non-fluorescent probe. Inside the cell, esterases cleave the diacetate group, trapping the resulting DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[17] The fluorescence intensity is proportional to the intracellular ROS level.[18]

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate or a black-walled 96-well plate and allow them to adhere.

    • Pre-treat cells with the this compound compound for 1-2 hours.

    • Remove the medium and wash the cells once with warm PBS.

    • Add DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C.[17][19]

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add fresh medium and then stimulate with an ROS inducer (e.g., LPS or H₂O₂) for the desired time.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[20]

Protocol 5: Cytokine Quantification (ELISA for TNF-α and IL-6)
  • Principle: The enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method to quantify cytokine concentrations in the cell culture supernatant. A capture antibody specific for the target cytokine (e.g., TNF-α) is coated onto a 96-well plate. The sample is added, and the cytokine binds to the antibody. A second, biotinylated detection antibody is added, followed by streptavidin-conjugated horseradish peroxidase (HRP). Finally, a substrate is added, which is converted by HRP to a colored product.[21][22]

  • Procedure:

    • Perform cell culture and stimulation as described in Protocol 1 and collect the supernatant after 24 hours.

    • Use commercially available ELISA kits for TNF-α and IL-6 and follow the manufacturer's instructions precisely.[23][24]

    • General Steps:

      • Coat a 96-well plate with the capture antibody overnight.

      • Block the plate to prevent non-specific binding.

      • Add standards and cell culture supernatants to the wells and incubate.

      • Wash the plate, then add the biotinylated detection antibody and incubate.

      • Wash the plate, then add Streptavidin-HRP and incubate.

      • Wash the plate, then add the TMB substrate and incubate until color develops.

      • Add a stop solution to terminate the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 6: Cyclooxygenase (COX) Activity Assay
  • Principle: This assay measures the peroxidase activity of COX enzymes. The assay monitors the appearance of an oxidized colorimetric probe resulting from the reaction of COX with its substrate, arachidonic acid.[25] The kit typically includes specific inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) to differentiate the activity of the two isoforms.[26]

  • Procedure:

    • This assay can be performed on purified enzymes or cell lysates. To prepare lysates, treat RAW 264.7 cells with LPS (to induce COX-2) and the test compound, then lyse the cells according to the kit protocol.[26]

    • Use a commercial COX inhibitor screening assay kit and follow the manufacturer's protocol.[27][28]

    • General Steps:

      • Add assay buffer, heme, and the enzyme source (lysate or purified COX-1/COX-2) to the wells.

      • Add the test compound (this compound) or a known inhibitor.

      • Incubate to allow for inhibitor binding.

      • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

      • Monitor the change in absorbance over time (kinetically) at ~590 nm.[25]

    • Calculate the percent inhibition of COX activity relative to the untreated control.

Data Presentation

Quantitative data should be presented clearly to allow for easy comparison. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's potency.

Table 1: Effect of this compound Diterpenes on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

CompoundConcentration (µM)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)Cell Viability (% of Vehicle)
Vehicle -0 ± 00 ± 00 ± 0100 ± 3.5
LPS (1 µg/mL) -100 ± 5.8100 ± 7.2100 ± 6.598 ± 4.1
Carnosic Acid 565.2 ± 4.170.5 ± 5.375.1 ± 6.099 ± 2.8
1040.8 ± 3.545.1 ± 3.950.3 ± 4.297 ± 3.3
2015.6 ± 2.222.8 ± 2.528.9 ± 3.196 ± 4.0
Carnosol 572.1 ± 4.978.3 ± 6.180.4 ± 5.7101 ± 2.5
1050.3 ± 3.855.9 ± 4.561.2 ± 4.998 ± 3.1
2025.4 ± 2.930.1 ± 3.335.7 ± 3.895 ± 3.9
Dexamethasone (1 µM) -10.5 ± 1.512.3 ± 1.915.8 ± 2.199 ± 2.4
Data are presented as mean ± SD from three independent experiments. Data are hypothetical based on published literature.[1][2]

Table 2: Inhibitory Potency (IC₅₀) of this compound Diterpenes on Inflammatory Targets

CompoundNO Production IC₅₀ (µM)TNF-α Release IC₅₀ (µM)COX-2 Activity IC₅₀ (µM)ROS Production IC₅₀ (µM)
Carnosic Acid 11.512.88.57.2
Carnosol 13.815.110.29.8
IC₅₀ values are calculated from dose-response curves. Data are hypothetical based on published literature.[1][3][29]

References

Application Notes and Protocols for Utilizing Rosane Diterpenes as Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity and related metabolic disorders represent a growing global health crisis. A key strategy in the management of these conditions is the inhibition of pancreatic lipase (B570770), a crucial enzyme responsible for the digestion of dietary fats. By impeding the hydrolysis of triglycerides, pancreatic lipase inhibitors reduce fat absorption, thereby lowering caloric intake. Natural products have emerged as a promising source of novel lipase inhibitors with potentially fewer side effects than existing synthetic drugs. Among these, rosane diterpenes, a class of chemical compounds isolated from various plant species, notably of the Euphorbia genus, have demonstrated significant potential as potent inhibitors of pancreatic lipase.

These application notes provide a comprehensive overview of the use of this compound diterpenes as lipase inhibitors, including their inhibitory activities, detailed experimental protocols for in vitro and in silico evaluation, and their putative role in modulating lipid metabolism signaling pathways.

Quantitative Data on Lipase Inhibition by this compound Diterpenes

The following table summarizes the in vitro inhibitory activity of various this compound diterpenes against pancreatic lipase, primarily isolated from Euphorbia species. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound NameSource OrganismLipase TypeIC50 (µM)Inhibition TypeReference
Compound 1 (unnamed) Euphorbia ebracteolataPorcine Pancreatic Lipase1.0Competitive[1]
Ebraphenol E Euphorbia ebracteolataPorcine Pancreatic Lipase12.5Not specified[2][3]
Euphomilone A Euphorbia miliiNot specified12.6 (osteoclast formation inhibition)Not specified[4]

Note: The inhibitory activity of Euphomilone A was reported for RANKL-induced osteoclast formation, not directly on lipase, but is included for structural reference within the this compound diterpene class.

Experimental Protocols

In Vitro Porcine Pancreatic Lipase (PPL) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound diterpenes on porcine pancreatic lipase using p-nitrophenyl butyrate (B1204436) (p-NPB) as a substrate.

Materials and Reagents:

  • Porcine Pancreatic Lipase (PPL) (e.g., Sigma-Aldrich, Type II)

  • p-Nitrophenyl butyrate (p-NPB)

  • This compound diterpene compounds (test samples)

  • Orlistat (positive control)

  • Tris-HCl buffer (100 mM, pH 7.0, containing 5 mM CaCl2)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • PPL Solution: Prepare a stock solution of PPL (1 mg/mL) in Tris-HCl buffer. Keep on ice.

    • p-NPB Solution: Prepare a 10 mM stock solution of p-NPB in dimethyl formamide.

    • Test Compound Solutions: Dissolve this compound diterpenes in DMSO to prepare stock solutions. Further dilute with Tris-HCl buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Positive Control: Prepare a stock solution of Orlistat in DMSO and dilute similarly to the test compounds.

  • Assay Protocol (in a 96-well microplate):

    • Add 20 µL of Tris-HCl buffer to the blank wells.

    • Add 20 µL of the test compound solution (at various concentrations) to the test wells.

    • Add 20 µL of the Orlistat solution to the positive control wells.

    • Add 20 µL of the solvent (e.g., Tris-HCl buffer with the same percentage of DMSO as the test wells) to the control (no inhibitor) wells.

    • Add 160 µL of the PPL solution to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the p-NPB substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm using a microplate reader. Record readings every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of lipase inhibition is calculated using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Workflow for In Vitro Lipase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_lipase Prepare PPL Solution add_reagents Add Buffer, Inhibitors, and PPL prep_lipase->add_reagents prep_substrate Prepare p-NPB Solution add_substrate Add p-NPB to Initiate Reaction prep_substrate->add_substrate prep_compound Prepare this compound Diterpene Dilutions prep_compound->add_reagents prep_control Prepare Orlistat (Positive Control) prep_control->add_reagents pre_incubate Pre-incubate at 37°C for 15 min add_reagents->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance at 405 nm add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for the in vitro pancreatic lipase inhibition assay.

In Silico Molecular Docking Protocol

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (in this case, a this compound diterpene) to a protein receptor (pancreatic lipase).

Software and Resources:

  • Protein Structure: Human pancreatic lipase crystal structure (PDB ID: 1LPB) from the Protein Data Bank.

  • Ligand Structures: 3D structures of this compound diterpenes (can be drawn using chemical drawing software like ChemDraw and converted to 3D).

  • Docking Software: AutoDock Vina, PyRx, or other similar molecular docking software.

  • Visualization Software: PyMOL, Chimera, or Discovery Studio for visualizing interactions.

Procedure:

  • Protein Preparation:

    • Download the PDB file for human pancreatic lipase (1LPB).

    • Remove water molecules, co-ligands, and any co-factors not essential for the interaction from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Define the binding site (grid box) around the active site residues of the lipase (e.g., Ser152, Asp176, His263).

  • Ligand Preparation:

    • Generate or obtain the 3D structure of the this compound diterpene.

    • Minimize the energy of the ligand structure.

    • Define the rotatable bonds in the ligand.

  • Molecular Docking:

    • Run the docking simulation using the prepared protein and ligand files. The software will generate multiple binding poses of the ligand in the protein's active site.

    • The docking results will provide a binding energy score (e.g., in kcal/mol) for each pose, indicating the predicted binding affinity. A lower binding energy generally suggests a more favorable interaction.

  • Analysis of Results:

    • Analyze the top-ranked binding poses to understand the interactions between the this compound diterpene and the amino acid residues of the lipase active site.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software.

Logical Workflow for Molecular Docking

G cluster_input Input Preparation cluster_docking Docking Simulation cluster_output Output Analysis protein_prep Prepare Lipase Structure (PDB) define_grid Define Binding Site (Grid Box) protein_prep->define_grid ligand_prep Prepare this compound Diterpene Structure run_docking Run Docking Algorithm ligand_prep->run_docking define_grid->run_docking analyze_poses Analyze Binding Poses & Energy run_docking->analyze_poses visualize Visualize Interactions analyze_poses->visualize

Caption: Logical workflow for in silico molecular docking studies.

Signaling Pathway of Lipid Metabolism and Lipase Inhibition

Pancreatic lipase plays a pivotal role in the initial stages of dietary fat digestion. Its inhibition by this compound diterpenes can have downstream effects on lipid metabolism. The following diagram illustrates the simplified signaling pathway.

Signaling Pathway of Dietary Fat Digestion and Inhibition

G Dietary_Triglycerides Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Dietary_Triglycerides->Pancreatic_Lipase Substrate Excretion Excretion of Undigested Fat Dietary_Triglycerides->Excretion Increased with inhibition Fatty_Acids_Monoglycerides Free Fatty Acids & Monoglycerides Pancreatic_Lipase->Fatty_Acids_Monoglycerides Hydrolysis Rosane_Diterpenes This compound Diterpenes Rosane_Diterpenes->Pancreatic_Lipase Inhibition Absorption Intestinal Absorption Fatty_Acids_Monoglycerides->Absorption Chylomicrons Chylomicron Formation Absorption->Chylomicrons Lipid_Metabolism Systemic Lipid Metabolism (e.g., storage, energy production) Chylomicrons->Lipid_Metabolism

Caption: Simplified signaling pathway of dietary fat digestion and the point of inhibition by this compound diterpenes.

Inhibition of pancreatic lipase by this compound diterpenes prevents the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides.[5][6] This leads to a reduction in the intestinal absorption of dietary fats, consequently decreasing the formation of chylomicrons and their entry into systemic circulation for storage or energy use.[7] The undigested fats are then excreted from the body.[8] This mechanism forms the basis of the potential anti-obesity effects of this compound diterpenes.

Conclusion

This compound diterpenes represent a promising class of natural compounds for the development of novel lipase inhibitors. The data and protocols presented in these application notes provide a framework for researchers to explore the potential of these compounds further. The combination of in vitro enzymatic assays and in silico molecular docking can be a powerful approach for identifying and characterizing new and potent lipase inhibitors from natural sources, paving the way for the development of new therapeutic agents for obesity and related metabolic diseases.

References

Application of Rosane Diterpenes in Cancer Cell Line Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of rosane diterpenes in cancer cell line studies. It is designed to serve as a practical guide, offering detailed application notes, experimental protocols, and a summary of key findings to facilitate further research and drug development in this promising area of oncology.

Introduction to this compound Diterpenes and Their Anticancer Potential

This compound diterpenes are a class of natural products characterized by a specific carbocyclic skeleton. Found in various plant species, notably within the Euphorbiaceae and Lamiaceae families, these compounds have garnered significant attention for their diverse biological activities.[1][2] Among these, their cytotoxic and pro-apoptotic effects on various cancer cell lines have established them as promising candidates for the development of novel anticancer therapeutics.[3][4]

The anticancer activity of this compound diterpenes and related compounds like abietane (B96969) diterpenes stems from their ability to modulate multiple cellular processes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[5][6] These mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key oncogenic signaling cascades.[7][8]

Data Presentation: Cytotoxicity of this compound and Related Diterpenes

The following tables summarize the cytotoxic activity of selected this compound and abietane-type diterpenes against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxicity of this compound-Type Diterpenes

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
NematocynineHCC 1806Breast16.96 ± 0.16This information is synthesized from multiple search results.
CT26Colon52.04 ± 1.96This information is synthesized from multiple search results.
HeLaCervical52.70 ± 0.52This information is synthesized from multiple search results.
RosmanolCOLO 205Colon42[7]

Table 2: Cytotoxicity of Abietane-Type Diterpenes (from Rosemary)

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Carnosic AcidHCT116Colon27 (24h), 28 (48h), 29 (72h)[7]
HT-29ColonData not specified[3]
SW480ColonData not specified[3]
CarnosolVariousColon, Prostate, etc.Data not specified[3]

Key Signaling Pathways Targeted by this compound and Related Diterpenes

This compound and abietane diterpenes exert their anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of novel therapeutic strategies.

The Intrinsic Apoptosis Pathway

A primary mechanism of action for many diterpenes is the induction of apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

cluster_0 This compound Diterpenes cluster_1 Mitochondrial Apoptosis This compound This compound Diterpenes bax Bax (Pro-apoptotic) This compound->bax Upregulate bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulate mito Mitochondrion bax->mito Promotes MOMP bcl2->mito Inhibits MOMP cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Figure 1: this compound diterpenes induce apoptosis via the intrinsic pathway.

PI3K/Akt/mTOR and MAPK Signaling Pathways

The PI3K/Akt/mTOR and MAPK signaling pathways are critical for cell proliferation, survival, and growth. Their aberrant activation is a hallmark of many cancers. Diterpenes, such as carnosol, have been shown to inhibit these pathways, thereby suppressing tumor growth.[5]

cluster_0 This compound Diterpenes cluster_1 PI3K/Akt/mTOR Pathway cluster_2 MAPK Pathway This compound This compound Diterpenes pi3k PI3K This compound->pi3k ras Ras This compound->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Figure 2: Inhibition of PI3K/Akt/mTOR and MAPK pathways.

Experimental Protocols

This section provides detailed protocols for key in vitro assays used to evaluate the anticancer activity of this compound diterpenes.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

start Seed cancer cells in 96-well plate treat Treat with This compound Diterpene start->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Figure 3: MTT assay workflow.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound diterpene in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound diterpene at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound diterpenes.

Protocol:

  • Protein Extraction: Treat cells with the this compound diterpene, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound diterpenes represent a valuable class of natural products with significant potential for the development of new anticancer drugs. Their ability to induce apoptosis and inhibit key oncogenic signaling pathways in a variety of cancer cell lines underscores their therapeutic promise. The application notes and protocols provided herein offer a foundational framework for researchers to further investigate the anticancer properties of these compounds and to elucidate their mechanisms of action, ultimately paving the way for their potential clinical application.

References

Application Notes and Protocols for the Isolation of Rosane Diterpenes from Euphorbia ebracteolata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of rosane diterpenes from the roots of Euphorbia ebracteolata. The methodologies described herein are compiled from various phytochemical investigations and are intended to serve as a comprehensive guide for natural product researchers.

Introduction

Euphorbia ebracteolata Hayata is a perennial herbaceous plant that has been a source of structurally diverse and biologically active diterpenoids.[1] Among these, this compound diterpenes have garnered significant interest due to their potential therapeutic properties. This protocol outlines a systematic approach for the extraction, fractionation, and purification of these valuable compounds.

Data Presentation

The following table summarizes the yield of representative compounds isolated from a large-scale extraction of Euphorbia ebracteolata roots. This data is crucial for assessing the efficiency of the isolation protocol and for planning the scale-up of production.

Compound NameStarting Material (Dried Roots)Yield (mg)Molar Mass ( g/mol )
Compound 920 kg187.5Varies
Compound 820 kg15.2Varies
Compound 1620 kg54.3Varies

Note: The specific structures and molar masses of compounds 8, 9, and 16 would be determined by spectroscopic analysis as described in the protocol.

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound diterpenes from the dried roots of Euphorbia ebracteolata.

Plant Material and Extraction
  • Plant Material : Use air-dried and powdered roots of Euphorbia ebracteolata.

  • Extraction Solvent : 95% Ethanol (EtOH) is a commonly used solvent for the initial extraction.[2]

  • Extraction Procedure :

    • Macerate the powdered root material (e.g., 20 kg) with 95% EtOH at room temperature.

    • Perform the extraction three times to ensure exhaustive extraction of the secondary metabolites.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation of the Crude Extract
  • Solvent Partitioning : The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A common partitioning scheme involves:

  • Procedure :

    • Suspend the crude extract in H₂O.

    • Perform liquid-liquid extraction sequentially with petroleum ether, EtOAc, and n-BuOH.

    • Concentrate each fraction to dryness to yield the respective petroleum ether, EtOAc, n-BuOH, and remaining aqueous fractions. The this compound diterpenes are typically enriched in the less polar fractions like ethyl acetate.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound diterpenes from the enriched fractions.

  • Silica (B1680970) Gel Column Chromatography :

    • Subject the target fraction (e.g., EtOAc fraction) to column chromatography on a silica gel column.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increasing the polarity with ethyl acetate or acetone.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

  • Sephadex LH-20 Column Chromatography :

    • Further purify the fractions obtained from silica gel chromatography using a Sephadex LH-20 column.

    • Use methanol (B129727) (MeOH) as the mobile phase to separate compounds based on their molecular size.

  • Reversed-Phase (C18) Chromatography :

    • Employ Medium Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC) with a C18 (ODS) column for fine purification.

    • Use a gradient of methanol-water or acetonitrile-water as the mobile phase.[3]

    • For example, a CH₃OH–H₂O gradient (from 15% to 100%) can be used on an MPLC-C18 column.[3]

    • Final purification of specific compounds may require preparative or semi-preparative RP-HPLC.

Structure Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of modern spectroscopic techniques:

  • Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.[4]

  • Nuclear Magnetic Resonance (NMR) :

    • 1D NMR : ¹H and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule.

    • 2D NMR : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of atoms within the molecule and confirm the final structure.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the isolation of this compound diterpenes.

experimental_workflow plant_material Dried & Powdered Roots of Euphorbia ebracteolata extraction Extraction with 95% Ethanol plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract fractionation Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) crude_extract->fractionation etoac_fraction Ethyl Acetate Fraction fractionation->etoac_fraction silica_gel Silica Gel Column Chromatography etoac_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex rp_hplc Reversed-Phase (C18) HPLC/MPLC sephadex->rp_hplc pure_compounds Isolated Pure This compound Diterpenes rp_hplc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation final_structure Confirmed Chemical Structure structure_elucidation->final_structure

Caption: Workflow for the Isolation of this compound Diterpenes.

structure_elucidation_flow isolated_compound Isolated Pure Compound hresims HR-ESI-MS isolated_compound->hresims nmr NMR Spectroscopy isolated_compound->nmr molecular_formula Molecular Formula hresims->molecular_formula one_d_nmr 1D NMR (¹H, ¹³C) nmr->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr->two_d_nmr structural_fragments Structural Fragments & Connectivity one_d_nmr->structural_fragments two_d_nmr->structural_fragments final_structure Final Structure Confirmation molecular_formula->final_structure structural_fragments->final_structure

Caption: Process of Structure Elucidation.

References

Application Notes and Protocols for the Semi-synthesis of Novel Rosane Diterpene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis of novel rosane diterpene derivatives, including detailed experimental protocols, quantitative data on their biological activities, and insights into their potential mechanisms of action.

Introduction

This compound diterpenes are a class of naturally occurring compounds characterized by a distinctive tricyclic carbon skeleton. These molecules and their derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The semi-synthesis of novel derivatives from readily available natural precursors offers a powerful strategy to explore their structure-activity relationships (SAR) and develop new therapeutic agents. This document outlines the methodologies for the semi-synthesis, purification, and characterization of novel this compound diterpene derivatives, and summarizes their biological evaluation.

Quantitative Data Summary

The biological activities of various semi-synthetic diterpene derivatives have been evaluated, with the following tables summarizing key quantitative data from the literature.

Table 1: Anti-inflammatory Activity of Diterpene Derivatives

CompoundTargetAssayIC50 (µM)Reference
This compound Diterpenoid 5NLRP3 InflammasomeIL-1β secretion in J774A.1 cells8.1 ± 0.3[1]
This compound Diterpenoid 14NLRP3 InflammasomeIL-1β secretion in J774A.1 cells9.7 ± 0.4[1]
Cassane Diterpene 16Nitric Oxide ProductionLPS-activated RAW 264.7 cells2.98 ± 0.04 µg/mL[2]
Cassane Diterpene 20Nitric Oxide ProductionLPS-activated RAW 264.7 cells5.71 ± 0.14 µg/mL[2]

Table 2: Lipase (B570770) Inhibitory Activity of this compound Diterpenoids

CompoundTargetAssayIC50 (µM)Ki (µM)Inhibition ModelReference
Aromatic this compound Diterpenoid 1LipaseIn vitro enzymatic assay1.01.8Competitive[3]

Experimental Protocols

The following protocols provide a detailed methodology for the semi-synthesis, purification, and characterization of novel this compound diterpene derivatives, based on established procedures for similar diterpenoids.

Protocol 1: General Procedure for the Semi-synthesis of a Novel this compound Diterpene Derivative

This protocol describes a representative procedure for the modification of a natural this compound diterpene precursor.

Materials:

  • Starting this compound diterpene (e.g., isolated from a natural source)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Reagent for chemical modification (e.g., acylating agent, alkylating agent, oxidizing agent)

  • Catalyst (if required)

  • Quenching solution (e.g., saturated ammonium (B1175870) chloride, water)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the starting this compound diterpene (1 equivalent) in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add the modifying reagent (1.1-1.5 equivalents) to the solution. If necessary, add a catalyst.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (e.g., room temperature or reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding the appropriate quenching solution.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure novel this compound diterpene derivative.

  • Characterization: Characterize the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Purification by Column Chromatography

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial elution solvent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the desired product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.

Protocol 3: Structural Characterization

Procedure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra to determine the chemical structure.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular formula of the synthesized derivative.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the semi-synthesis of novel this compound diterpene derivatives and the signaling pathways potentially modulated by these compounds.

experimental_workflow start Start: Natural this compound Diterpene Precursor synthesis Semi-synthesis: Chemical Modification start->synthesis workup Reaction Work-up and Extraction synthesis->workup purification Purification: Column Chromatography workup->purification characterization Structural Characterization: NMR, MS purification->characterization bioassay Biological Evaluation: e.g., Anti-inflammatory Assay characterization->bioassay end End: Novel Bioactive This compound Diterpene Derivative bioassay->end

Caption: Experimental workflow for semi-synthesis and evaluation.

nlrp3_pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) TLR4 TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation pro_IL1B_NLRP3_transcription Transcription of pro-IL-1β and NLRP3 NFkB_activation->pro_IL1B_NLRP3_transcription NLRP3 NLRP3 pro_IL1B_NLRP3_transcription->NLRP3 P2X7 P2X7 Receptor K_efflux K+ Efflux P2X7->K_efflux K_efflux->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1B Pro-IL-1β IL1B Mature IL-1β (Inflammation) Pro_IL1B->IL1B Caspase-1 Rosane_Derivative This compound Diterpene Derivative Rosane_Derivative->NLRP3 Inhibition

Caption: Inhibition of the NLRP3 inflammasome pathway.

nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_nucleus Nucleus TLR TLR IKK IKK Complex TLR->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degradation & Release NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation NFkB_IkB_complex NF-κB-IκBα Complex (Inactive) Gene_transcription Gene Transcription: (Pro-inflammatory cytokines, iNOS, COX-2) NFkB_translocation->Gene_transcription Rosane_Derivative This compound Diterpene Derivative Rosane_Derivative->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Mechanism of Action

This compound diterpenes and their derivatives have been shown to exert their biological effects through various mechanisms. A significant area of investigation is their anti-inflammatory activity. Many diterpenes have been found to modulate key inflammatory signaling pathways, including the NLRP3 inflammasome and the NF-κB pathway.[4]

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as IL-1β.[4] The inhibitory effects of certain this compound diterpenoids on the NLRP3 inflammasome suggest that these compounds may be valuable for the treatment of inflammatory diseases.[1]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another critical regulator of inflammation. Inhibition of this pathway can suppress the expression of various pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like iNOS and COX-2. The ability of diterpenes to inhibit NF-κB signaling highlights their potential as anti-inflammatory agents.

Conclusion

The semi-synthesis of novel this compound diterpene derivatives is a promising avenue for the discovery of new therapeutic agents. The protocols and data presented in these application notes provide a foundation for researchers to design, synthesize, and evaluate new compounds with enhanced biological activities. Further investigation into the mechanisms of action of these derivatives will be crucial for their development as clinical candidates.

References

Application Note: Quantification of Rosane Diterpenes in Botanical Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Rosane diterpenes, particularly abietane-type diterpenes like carnosic acid and carnosol (B190744), are bioactive compounds predominantly found in species of the Lamiaceae family, such as Rosemary (Salvia rosmarinus) and Sage (Salvia officinalis)[1]. These phenolic diterpenes are recognized for their potent antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties, making them subjects of intense research for pharmaceutical, cosmetic, and food industry applications[1][2]. Accurate and reliable quantification of these compounds in plant extracts is crucial for quality control, standardization of products, and elucidation of their pharmacological mechanisms. This document provides detailed protocols for the extraction and analysis of this compound diterpenes using modern analytical techniques.

Extraction Protocols for this compound Diterpenes

The choice of extraction method significantly impacts the yield of target diterpenes. Factors such as solvent polarity, temperature, and extraction time must be optimized.

Protocol 1.1: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method for extracting thermosensitive compounds like carnosic acid.

Materials and Reagents:

  • Dried and powdered plant material (e.g., Rosemary leaves)

  • Methanol (B129727) (HPLC grade)[2]

  • Ultrasonic bath[2]

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1.0 g of the powdered plant material and place it into a 50 mL conical flask.

  • Add 20 mL of methanol to the flask.

  • Place the flask in an ultrasonic bath and sonicate for 20 minutes at a frequency of 50 kHz and a power of 170 W[2].

  • After sonication, centrifuge the mixture at 4,500g for 10 minutes to pellet the solid material[3].

  • Carefully decant the supernatant. For exhaustive extraction, the pellet can be re-extracted with an additional 10-15 mL of methanol and the supernatants combined[3].

  • Filter the final supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 1.2: Accelerated Solvent Extraction (ASE)

ASE is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions.

Materials and Reagents:

  • Dried and powdered plant material

  • Ethanol (B145695) (HPLC grade)[1]

  • ASE system and extraction cells

Procedure:

  • Mix 0.5 g of the powdered plant material with a dispersing agent (e.g., diatomaceous earth) and pack it into an extraction cell.

  • Place the cell in the ASE system.

  • Set the extraction parameters. Optimal extraction of carnosic acid and carnosol can be achieved using ethanol as the solvent at a high temperature (e.g., 200°C) for approximately 20 minutes[1].

  • The system will automatically perform the extraction, collecting the extract in a vial.

  • Filter the collected extract through a 0.45 µm syringe filter prior to analysis.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique for the separation and quantification of this compound diterpenes[1]. Other powerful methods include LC-MS/MS and Quantitative Nuclear Magnetic Resonance (qNMR).

Workflow for Diterpene Quantification

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Plant Plant Material (e.g., Salvia sp.) Grind Drying & Grinding Plant->Grind Extract Extraction (UAE / ASE) Grind->Extract Filter Filtration / Cleanup Extract->Filter Analysis Instrumental Analysis (HPLC, LC-MS/MS, qNMR) Filter->Analysis Data Data Acquisition & Processing Analysis->Data Quant Quantification (External Standard) Data->Quant Result Final Report Quant->Result Antioxidant_Mechanism Stress Cellular Stressors (UV, Pollutants) ROS Reactive Oxygen Species (ROS) Stress->ROS Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Neutral ROS Neutralization ROS->Neutral Protection Cellular Protection Diterpenes This compound Diterpenes (e.g., Carnosic Acid) Diterpenes->Neutral Scavenges Neutral->Protection

References

Application Notes and Protocols for In Vitro Testing of Rosane Diterpenes Against Microbial Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of rosane diterpenes and related compounds for their antimicrobial properties. The information is intended to guide researchers in screening these natural products, determining their potency, and understanding their potential mechanisms of action.

Introduction to this compound Diterpenes and their Antimicrobial Potential

This compound diterpenes are a class of tetracyclic diterpenoids characterized by a unique 5/7/6/3-fused ring system. A significant source of these compounds is the genus Hypoestes, which has been explored for its traditional medicinal uses and diverse chemical constituents, including diterpenoids with various biological activities. While extensive quantitative antimicrobial data for a wide range of isolated this compound diterpenes is still emerging in scientific literature, the related fusicoccane diterpenes, also found in Hypoestes species, have demonstrated notable antimicrobial activities. This suggests that this compound diterpenes represent a promising class of natural products for the discovery of new antimicrobial agents.

The evaluation of these compounds against a panel of clinically relevant microbial pathogens is a critical first step in the drug discovery pipeline. Standardized in vitro testing methodologies, such as broth microdilution and agar (B569324) diffusion assays, are essential for generating reliable and comparable data on their antimicrobial efficacy.

Data Presentation: Antimicrobial Activity of Diterpenes

The following tables summarize the available quantitative data on the antimicrobial activity of diterpenes, with a focus on compounds isolated from Hypoestes species and other structurally related diterpenes to provide a comparative context.

Table 1: Antifungal Activity of Diterpenes from Hypoestes serpens

CompoundDiterpene ClassTest OrganismAssay MethodActivityReference
Fusicoserpenol AFusicoccaneCladosporium cucumerinumTLC BioautographyAntifungal activity observed[Source on Hypoestes serpens]
Dolabeserpenoic acid ADolabellaneCladosporium cucumerinumTLC BioautographyAntifungal activity observed[Source on Hypoestes serpens]

Table 2: Minimum Inhibitory Concentration (MIC) of Various Diterpenes Against Bacterial Pathogens

Note: Data on a broad range of this compound diterpenes is limited. This table includes data on other classes of diterpenes to illustrate the potential antimicrobial potency within this compound family.

DiterpeneDiterpene ClassBacterial StrainMIC (µg/mL)Reference
ent-Copalic acidLabdaneStaphylococcus aureus1.56 - 6.25[1]
ent-Copalic acidLabdaneStaphylococcus epidermidis1.56 - 6.25[1]
ent-Copalic acidLabdaneStreptococcus agalactiae1.56 - 6.25[1]
ent-Kaur-16(17)-en-19-oic acidKauraneStreptococcus mutans10[2]
ent-Kaur-16(17)-en-19-oic acidKauraneStreptococcus sobrinus10[2]
ent-Kaur-16(17)-en-19-oic acidKauraneLactobacillus casei10[2]
7α-acetoxy-6β-hydroxy-12-O-(4-chloro)benzoylroyleanoneAbietaneStaphylococcus aureus3.91 - 15.63[3]
7α-acetoxy-6β-hydroxy-12-O-(4-chloro)benzoylroyleanoneAbietaneEnterococcus faecalis0.98 - 3.91[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards and can be adapted for the specific testing of this compound diterpenes.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound diterpene stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strain overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to the final working concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilution of Test Compound:

    • Add 100 µL of sterile broth to all wells of the 96-well plate.

    • Add 100 µL of the this compound diterpene stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the test compound and microbes.

  • Controls:

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

    • Negative Control: A well containing the microbial inoculum and the vehicle (e.g., DMSO) at the highest concentration used for the test compounds.

    • Sterility Control: A well containing only sterile broth.

  • Incubation:

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Reading the MIC:

    • The MIC is the lowest concentration of the this compound diterpene at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Materials:

  • This compound diterpene stock solution

  • Sterile petri dishes

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal strains

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Positive and negative controls

Procedure:

  • Plate Preparation:

    • Prepare the agar medium and pour it into sterile petri dishes. Allow the agar to solidify completely.

  • Inoculation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Dip a sterile swab into the suspension and streak it evenly across the entire surface of the agar plate to create a uniform lawn of microbial growth.

  • Well Creation:

    • Use a sterile cork borer or the wide end of a sterile pipette tip to create wells (typically 6-8 mm in diameter) in the agar.

  • Application of Test Compound:

    • Carefully add a known volume (e.g., 50-100 µL) of the this compound diterpene solution at a specific concentration into each well.

    • Add the positive control (antibiotic solution) and negative control (vehicle) to separate wells.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow for Antimicrobial Screening

experimental_workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis This compound This compound Diterpene Stock Solution mic Broth Microdilution (MIC Determination) This compound->mic diffusion Agar Well Diffusion This compound->diffusion pathogen Microbial Pathogen Culture pathogen->mic pathogen->diffusion media Sterile Growth Media (Broth & Agar) media->mic media->diffusion mic_data Quantitative Data (MIC values in µg/mL) mic->mic_data diffusion_data Qualitative/Semi-quantitative Data (Zone of Inhibition in mm) diffusion->diffusion_data conclusion Conclusion on Antimicrobial Activity mic_data->conclusion Potency Assessment diffusion_data->conclusion Activity Confirmation

Caption: Workflow for in vitro antimicrobial screening of this compound diterpenes.

Proposed General Mechanism of Action for Diterpenoids

As specific mechanistic data for this compound diterpenes is limited, this diagram illustrates general proposed mechanisms for antimicrobial diterpenoids.

mechanism_of_action cluster_cell Microbial Cell This compound This compound Diterpene membrane Cell Membrane Disruption of integrity Alteration of fluidity Inhibition of membrane proteins This compound->membrane Direct Interaction dna DNA/RNA Synthesis Inhibition of polymerases Intercalation This compound->dna Intracellular Accumulation protein Protein Synthesis Inhibition of ribosomes This compound->protein Intracellular Accumulation efflux Efflux Pumps Inhibition of activity This compound->efflux Intracellular Accumulation cell_death Cell Death or Growth Inhibition membrane->cell_death dna->cell_death protein->cell_death increased_susceptibility Increased Susceptibility efflux->increased_susceptibility Potentiation of other agents

Caption: Proposed antimicrobial mechanisms of action for diterpenoids.

References

Methodology for Assessing the Antitumor Potential of Rosane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Rosane diterpenoids, a class of natural products primarily isolated from plants of the Euphorbia genus, have emerged as promising candidates in the search for novel anticancer agents.[1][2][3] These compounds exhibit a diverse range of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] The antitumor potential of this compound compounds is attributed to their ability to modulate key cellular processes such as apoptosis, cell cycle progression, and cell migration through interference with critical signaling pathways.[3][4]

This document provides a comprehensive guide for the preclinical evaluation of this compound compounds, outlining detailed protocols for essential in vitro and in vivo assays. It is intended to equip researchers, scientists, and drug development professionals with the necessary methodologies to systematically assess the antitumor potential of this promising class of molecules.

Data Presentation: Cytotoxicity of Diterpenoids

A critical initial step in assessing the antitumor potential of this compound compounds is to determine their cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to express the potency of a compound in inhibiting cell growth.

Table 1: In Vitro Cytotoxicity (IC50) of a Novel this compound-Type Diterpenoid (Nematocynine) and Other Diterpenoids from Euphorbia Species [1]

CompoundCancer Cell LineIC50 (µM)
Nematocynine (this compound-type) HCC 1806 (Breast Carcinoma)16.96 ± 0.16
CT26 (Colon Carcinoma)52.04 ± 1.96
HeLa (Cervical Carcinoma)52.70 ± 0.52
Compound 3 (Diterpenoid) HCC 1806 (Breast Carcinoma)26.46 ± 4.59
ST486 (Lymphoma)49.31 ± 4.17
CT26 (Colon Carcinoma)34.33 ± 12.82
Compound 6 (Diterpenoid) ST486 (Lymphoma)65.37 ± 22.29
A549 (Lung Carcinoma)75.37 ± 9.89
Compound 10 (Diterpenoid) HCC 1806 (Breast Carcinoma)62.49 ± 8.60

Experimental Workflow

A systematic approach is crucial for the comprehensive evaluation of the antitumor potential of this compound compounds. The following workflow outlines the key experimental stages, from initial in vitro screening to in vivo validation.

experimental_workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Validation in_vitro_screening Initial Cytotoxicity Screening (e.g., MTT Assay) apoptosis_assay Apoptosis Induction (Annexin V/PI Staining) in_vitro_screening->apoptosis_assay Active Compounds cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) apoptosis_assay->cell_cycle_analysis migration_assay Cell Migration/Invasion (Wound Healing Assay) cell_cycle_analysis->migration_assay pathway_analysis Mechanism of Action (Western Blot, etc.) migration_assay->pathway_analysis xenograft_model Xenograft Mouse Model pathway_analysis->xenograft_model Promising Candidate efficacy_study Tumor Growth Inhibition xenograft_model->efficacy_study toxicity_assessment Toxicity Assessment efficacy_study->toxicity_assessment

Figure 1. A generalized experimental workflow for assessing the antitumor potential of this compound compounds.

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • This compound compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the this compound compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the existing medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Protocol:

  • Treat cells with the this compound compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells, including any floating cells in the medium, by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour of staining. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

  • Differentiate between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (B145695), cold

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with the this compound compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Harvest and wash the cells once with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of Propidium Iodide staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the fluorescence intensity of PI.

Cell Migration Assay: Wound Healing (Scratch) Assay

This assay is a straightforward method to study directional cell migration in vitro.

Materials:

  • Cancer cell lines

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip or a specialized wound-making tool

  • Microscope with a camera

Protocol:

  • Seed cells in a multi-well plate to create a confluent monolayer.

  • Once confluent, create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Gently wash the cells with PBS to remove any detached cells.

  • Replace the PBS with fresh culture medium, with or without the this compound compound at a non-lethal concentration.

  • Capture images of the scratch at the same position at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours).

  • Measure the width of the scratch at different points for each time point.

  • Calculate the percentage of wound closure over time to assess the effect of the this compound compound on cell migration.

Signaling Pathways and Mechanism of Action

Diterpenoids, including this compound compounds, exert their antitumor effects by modulating various signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for drug development.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate tumor cells. This compound compounds can trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

apoptosis_pathway This compound This compound Compound Bcl2_family Bcl-2 Family Proteins This compound->Bcl2_family Bax Bax (Pro-apoptotic) Bcl2_family->Bax Bcl2_anti Bcl-2 (Anti-apoptotic) Bcl2_family->Bcl2_anti Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2_anti->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. The intrinsic apoptosis pathway modulated by this compound compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. It is frequently hyperactivated in many types of cancer. Molecular docking studies have suggested that this compound compounds like nematocynine may interact with ribosomal S6 kinase (a downstream effector of mTOR), indicating a potential inhibitory effect on this pathway.[1]

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates S6K Ribosomal S6 Kinase (S6K) mTOR->S6K Activates Proliferation Cell Proliferation & Survival S6K->Proliferation This compound This compound Compound This compound->S6K Inhibits

Figure 3. Potential inhibition of the PI3K/Akt/mTOR pathway by this compound compounds.

Conclusion

The methodologies outlined in this document provide a robust framework for the systematic evaluation of the antitumor potential of this compound compounds. By employing these standardized protocols, researchers can generate reliable and reproducible data on the cytotoxicity, pro-apoptotic activity, and mechanisms of action of these natural products. This comprehensive approach is essential for identifying and characterizing promising lead compounds for the development of novel anticancer therapeutics. Further investigations into the specific molecular targets and signaling pathways modulated by different this compound diterpenoids will be crucial for advancing these compounds through the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Rosane Diterpene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during rosane diterpene synthesis experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during your synthesis protocols, offering potential causes and actionable solutions.

Problem IDIssuePotential CausesSuggested Solutions
RD-T01 Low or No Diterpene Yield Insufficient Precursor Supply: The endogenous flux through the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathway is a common bottleneck, limiting the availability of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1][2][3] Low Enzyme Activity: The specific activity of your diterpene synthase may be low, or the enzyme may be poorly expressed or folded. Suboptimal Fermentation Conditions: The culture medium, pH, temperature, or aeration may not be optimal for your microbial host and the specific synthesis pathway.[4][5]Metabolic Engineering: - Enhance the MEP Pathway: Overexpress key enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).[6] - Introduce the MVA Pathway: Engineer your host organism to utilize the heterologous mevalonate pathway, which can significantly increase precursor availability.[1][2][3] Enzyme Optimization: - Codon Optimization: Ensure the gene sequence of your diterpene synthase is optimized for the expression host. - Protein Engineering: Consider mutagenesis to improve enzyme kinetics or stability. Fermentation Optimization: - Systematically optimize media components (e.g., carbon and nitrogen sources), pH, temperature, and aeration.[4][5][7]
RD-T02 Accumulation of Intermediate Precursors (e.g., GGPP) Bottleneck at the Diterpene Synthase Step: The conversion of geranylgeranyl pyrophosphate (GGPP) to the desired this compound diterpene is inefficient. This is a recognized and significant bottleneck in engineered terpenoid bioproduction.[8] Enzyme Inhibition: High concentrations of intermediates or the final product may be inhibiting the diterpene synthase.Improve Diterpene Synthase Efficiency: - Increase Enzyme Expression: Use a stronger promoter or increase the gene copy number. - Translational Fusion: Fuse the diterpene synthase with the upstream GGPP synthase (GGPPS) to promote substrate channeling.[8] This has been shown to improve the production of various terpenes.[9] Process Optimization: - In Situ Product Removal: Implement a two-phase fermentation system or use resins to remove the product from the culture as it is produced, thereby reducing potential feedback inhibition.
RD-T03 Toxicity to Host Organism Metabolic Burden: High-level expression of heterologous pathway enzymes can place a significant metabolic load on the host, leading to reduced growth and productivity. Product Toxicity: The synthesized this compound diterpene itself may be toxic to the microbial host at high concentrations.Balance Pathway Expression: - Promoter Tuning: Use promoters of varying strengths to balance the expression levels of pathway enzymes. - Dynamic Regulation: Employ inducible promoters to separate the growth phase from the production phase. Mitigate Product Toxicity: - Host Engineering: Screen for or engineer more robust host strains with higher tolerance to the target compound. - In Situ Product Removal: As mentioned in RD-T02, this can also alleviate product toxicity.
RD-T04 Formation of Undesired Byproducts Promiscuous Enzyme Activity: The diterpene synthase or other endogenous enzymes may be acting on precursors or intermediates to create undesired side products. Metabolic Imbalance: An imbalance in the precursor supply (e.g., IPP:DMAPP ratio) can lead to the formation of alternative terpenoid structures.Enzyme and Pathway Engineering: - Site-Directed Mutagenesis: Modify the active site of the diterpene synthase to improve its specificity. A single amino acid switch has been shown to dramatically alter product outcome.[10] - Knockout Competing Pathways: Delete genes responsible for competing pathways that drain precursors away from your desired product. - Fine-tune Precursor Ratio: Modulate the expression of isopentenyl diphosphate isomerase (IDI) to optimize the IPP:DMAPP ratio for your specific diterpene synthase.

Frequently Asked Questions (FAQs)

Q1: Which precursor pathway is better for increasing diterpene yield: the native MEP pathway or a heterologous MVA pathway?

A1: Incorporating a heterologous mevalonate (MVA) pathway in microbial hosts like E. coli has been shown to result in significantly higher diterpene yields compared to enhancing the endogenous methylerythritol phosphate (MEP) pathway.[1][2][3] However, enhancing the MEP pathway by overexpressing genes like dxs, dxr, and idi offers a more cost-effective alternative with reasonable yield improvements.[1][2][3] The choice may depend on the desired final titer and cost considerations.

Q2: How can I increase the supply of the C20 precursor, geranylgeranyl pyrophosphate (GGPP)?

A2: A crucial strategy is to overexpress a geranylgeranyl pyrophosphate synthase (GGPPS) gene.[6] This enzyme catalyzes the formation of GGPP from one molecule of DMAPP and three molecules of IPP.[11] To further boost the GGPP pool, it's essential to ensure a high flux towards IPP and DMAPP, as detailed in the troubleshooting guide (RD-T01). Silencing genes of competing pathways, such as the gibberellin route, can also redirect the GGPP pool towards your target diterpene.[6]

Q3: What are the key fermentation parameters to optimize for this compound diterpene production?

A3: Key parameters to optimize include the choice of carbon and nitrogen sources, initial pH, cultivation temperature, aeration (rotation speed), and liquid volume in the flask/bioreactor.[4][5][7] A systematic approach, such as a one-factor-at-a-time (OFAT) experiment followed by a response surface methodology (RSM), can be effective for identifying the optimal conditions for your specific strain and process.[4][5][12]

Q4: Can I produce this compound diterpenes in a plant-based system?

A4: Yes, engineering diterpene biosynthesis in plants is a viable approach. The majority of diterpenes in plants are synthesized in chloroplasts via the MEP pathway.[13] Strategies in plants, such as in Nicotiana benthamiana, involve over-expressing key genes of the MEP pathway (e.g., DXS and HDR) in combination with the relevant GGPPS and diterpene synthase.[13]

Q5: What analytical methods are suitable for quantifying this compound diterpene yield?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method for quantifying volatile and semi-volatile terpenes like this compound diterpenes.[13] For non-volatile precursors like GGPP, Liquid Chromatography-Mass Spectrometry (LC-MS) is more appropriate.[13] An internal standard (e.g., β-caryophyllene) is typically used for accurate quantification.[13]

Quantitative Data Summary

The following tables summarize quantitative improvements in diterpene yield from various metabolic engineering strategies.

Table 1: Comparison of MEP Pathway Enhancement vs. MVA Pathway Incorporation in E. coli

Engineering StrategyHostDiterpene ProducedYield Improvement (fold)Final Titer (mg/L)Reference
Baseline (Endogenous MEP) E. coliAbietadiene-<0.1[1][2]
MEP Enhancement (overexpression of idi, dxs, dxr) E. coliAbietadiene-~10[1][2]
Heterologous MVA Pathway E. coliAbietadiene>1,000>100[1][2][3]

Table 2: Effect of Gene Overexpression in Salvia sclarea Hairy Roots

Engineering StrategyHostDiterpene ClassKey CompoundYield Improvement (fold)Reference
Overexpression of DXS and DXR S. sclareaAbietaneAethiopinone3 - 4[6]
Overexpression of GGPPS S. sclareaAbietaneAethiopinone8[6]
Overexpression of CPPS S. sclareaAbietaneAethiopinoneSignificant increase[6]

Experimental Protocols & Visualizations

Protocol 1: Enhancing Diterpene Production in E. coli via MEP Pathway Upregulation

Objective: To increase diterpene yield by overexpressing key enzymes of the native MEP pathway.

Methodology:

  • Strain and Plasmids: Utilize an E. coli expression host (e.g., BL21(DE3)). Use compatible expression vectors to co-express the this compound diterpene synthase and a synthetic operon containing the genes dxs (1-deoxy-D-xylulose-5-phosphate synthase), dxr (1-deoxy-D-xylulose-5-phosphate reductoisomerase), and idi (isopentenyl diphosphate isomerase).

  • Culture Conditions:

    • Grow cultures in a rich medium (e.g., TB or 2xYT) supplemented with appropriate antibiotics and 1% glycerol (B35011).

    • For enhanced precursor supply, supplement the medium with 0.5% pyruvate (B1213749) upon induction.[1]

    • Incubate at 37°C with shaking until an OD600 of 0.6-0.8 is reached.

  • Induction: Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5 mM) and reduce the temperature to 22-25°C.

  • In Situ Extraction: Add a 10% (v/v) organic overlay (e.g., dodecane) to the culture to capture the synthesized diterpenes and minimize product volatility and toxicity.

  • Harvest and Analysis: After 48-72 hours of induction, harvest the organic overlay. Analyze the diterpene concentration using GC-MS with an internal standard.

MEP_Pathway_Enhancement cluster_host E. coli Host Cell cluster_synthesis Engineered Diterpene Synthesis G3P Glyceraldehyde-3-P DXS DXS (overexpressed) DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXS DXS Pyruvate->DXP + DXR DXR (overexpressed) IDI IDI (overexpressed) MEP MEP DXP->MEP DXR DMAPP DMAPP MEP->DMAPP ... IPP IPP IPP_in IPP->IPP_in DMAPP->IPP IDI DMAPP_in DMAPP->DMAPP_in GGPPS GGPPS GGPP GGPP GGPPS->GGPP DiterpeneSynthase This compound Diterpene Synthase GGPP->DiterpeneSynthase RosaneDiterpene This compound Diterpene DiterpeneSynthase->RosaneDiterpene IPP_in->GGPPS DMAPP_in->GGPPS

Workflow for MEP pathway enhancement in E. coli.
Protocol 2: Heterologous MVA Pathway Implementation in a Microbial Host

Objective: To achieve high-titer diterpene production by introducing the complete mevalonate (MVA) pathway.

Methodology:

  • Strain and Plasmids: Use an E. coli strain transformed with two compatible plasmids:

    • pMVA: A plasmid containing the genes for the "upper" MVA pathway (e.g., atoB, HMGS, HMGR), converting Acetyl-CoA to mevalonate.

    • pMBIS: A plasmid containing the genes for the "lower" MVA pathway (e.g., MK, PMK, PMD, idi), converting mevalonate to IPP and DMAPP.

    • A third plasmid carrying the GGPPS and the this compound diterpene synthase.

  • Culture and Induction:

    • Grow cultures in a defined medium with glucose as the primary carbon source.

    • Induce expression at mid-log phase (OD600 ~0.6) with the appropriate inducer (e.g., IPTG or anhydrotetracycline).

  • Bioreactor Fed-Batch Fermentation (for high titers):

    • Transition the culture to a bioreactor with controlled pH, temperature, and dissolved oxygen.

    • Implement a fed-batch strategy, feeding a concentrated glucose solution to maintain a steady growth rate and avoid acetate (B1210297) accumulation. Pulsed feeding of glycerol can also be effective.[1]

  • Product Extraction and Analysis: Utilize an in-situ extraction method with an organic overlay (e.g., dodecane). Quantify the final product using GC-MS.

MVA_Pathway_Implementation cluster_upper_MVA Upper MVA Pathway (pMVA) cluster_lower_MVA Lower MVA Pathway (pMBIS) cluster_synthesis Diterpene Synthesis Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR MevP Mevalonate-P Mevalonate->MevP MK Mevalonate->MevP MevPP Mevalonate-PP MevP->MevPP PMK IPP IPP MevPP->IPP PMD DMAPP DMAPP IPP->DMAPP idi GGPP GGPP IPP->GGPP GGPPS IPP->GGPP DMAPP->GGPP + DMAPP->GGPP RosaneDiterpene This compound Diterpene GGPP->RosaneDiterpene This compound Diterpene Synthase

Heterologous MVA pathway for diterpene synthesis.

References

Technical Support Center: Purification of Polar Rosane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of polar rosane diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar this compound diterpenoids?

A1: The purification of polar this compound diterpenoids presents several challenges. Their polarity, stemming from functional groups like hydroxyls, carboxyls, and ketones, complicates their retention and separation using traditional reversed-phase chromatography methods that are designed for nonpolar compounds.[1][2] Structurally similar diterpenoids, including isomers, often co-elute during chromatographic separation, making isolation difficult.[3][4] Furthermore, these compounds can be susceptible to degradation, such as hydrolysis or oxidation, during the extraction and purification process, which can lead to low yields and the formation of artifacts.[3][4][5]

Q2: Which initial chromatographic technique is recommended for a complex crude extract containing polar diterpenoids?

A2: For complex crude extracts, it is often beneficial to perform a preliminary fractionation step to simplify the mixture before high-resolution purification.[6] Solid-phase extraction (SPE) is a dominant method for the initial clean-up of natural product extracts, effectively removing highly polar impurities.[1][5] Following initial clean-up, reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column is a common starting point for separating a wide range of diterpenoids.[1] However, for highly polar compounds, alternative techniques may be necessary.

Q3: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and when should it be used?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase (like silica (B1680970) or amine-bonded silica) and a mobile phase with a high concentration of an organic solvent, like acetonitrile (B52724), and a smaller amount of aqueous solvent.[2][7][8] HILIC is particularly effective for retaining and separating very polar compounds that show little to no retention on traditional C18 reversed-phase columns.[2][7][8] It should be considered when your target polar this compound diterpenoids are eluting too early (at or near the solvent front) in an RP-HPLC system.

Q4: Can I use normal-phase chromatography for these polar compounds?

A4: Yes, normal-phase chromatography, which uses a polar stationary phase (e.g., silica gel, alumina) and a non-polar mobile phase, can be used.[9][10] Adsorption chromatography on silica gel is a simple and effective method for separating nonpolar and medium polar terpenoids.[9] For highly polar compounds, you may need to use a very polar mobile phase (e.g., dichloromethane/methanol (B129727) mixtures), potentially with modifiers like ammonia (B1221849) for basic compounds, to achieve elution.[11] However, challenges like irreversible adsorption and peak tailing can occur.[3][4]

Troubleshooting Guide

This guide addresses specific issues encountered during the purification of polar this compound diterpenoids.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing/Fronting) in HPLC Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the diterpenoids, causing tailing.[1]Mobile Phase Modifier: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (typically 0.1% v/v) to the mobile phase to suppress silanol ionization.[1] For basic compounds, adding a competitor base like triethylamine (B128534) can improve peak symmetry.[3]
Column Overload: Injecting too much sample can lead to broad and asymmetric peaks.Reduce Sample Load: Decrease the concentration or volume of the injected sample.
Inappropriate Mobile Phase pH: For ionizable diterpenoids (e.g., those with carboxylic acid groups), the mobile phase pH can affect peak shape.Adjust pH: Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form for better peak shape.[7]
Co-elution of Structurally Similar Diterpenoids/Isomers Insufficient Chromatographic Resolution: The selected column and mobile phase may not have enough resolving power for closely related compounds.[3]Employ Advanced Techniques: Use High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid technique that avoids solid supports, minimizing irreversible adsorption and improving recovery.[3]
Suboptimal Stationary Phase: A standard C18 column may not provide the necessary selectivity.Change Stationary Phase: Test columns with different selectivity. A Phenyl-Hexyl column can offer π-π interactions, while Embedded Polar Group (EPG) columns can provide unique selectivity for polar analytes.[1]
Incorrect Mobile Phase: The solvent system is not optimized to exploit the subtle physicochemical differences between the isomers.[3]Optimize Mobile Phase: Systematically vary the solvent gradient and composition. Try different organic solvents (e.g., acetonitrile vs. methanol) as they offer different selectivities.
Low Yield or Recovery of Target Compound Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase, especially on silica gel.[3][4]Change Stationary Phase: Switch to a less active stationary phase like alumina (B75360) or use a reversed-phase column.[12] Alternatively, use techniques without solid supports, such as HSCCC.[3]
Compound Degradation: The compound may be unstable on the column or in the chosen solvents due to pH, oxidation, or reaction with the solvent.[4]Use Milder Conditions: Work at lower temperatures and minimize the time the compound is on the column.[4] If oxidation is a concern, perform purification under an inert atmosphere (e.g., nitrogen) and consider adding antioxidants to the mobile phase if compatible.[4]
Compound Elutes at the Solvent Front in RP-HPLC High Polarity: The compound is too polar to be retained by the non-polar C18 stationary phase.[2][7]Switch to HILIC: Use a HILIC column with a polar stationary phase to increase retention of highly polar analytes.[2][7][8]
Use a Polar-Embedded Column: Employ a reversed-phase column with an embedded polar group, which is designed to provide better retention for polar compounds in highly aqueous mobile phases.[1][13]

Data Presentation

Table 1: Comparison of HPLC Stationary Phases for Polar Diterpenoid Separation

Stationary PhasePrinciple of SeparationTypical Use Cases & Characteristics
C18 (Reversed-Phase) Hydrophobic InteractionsGeneral-purpose phase, suitable for non-polar to moderately polar diterpenoids.[1] May provide insufficient retention for highly polar compounds.
C8 (Reversed-Phase) Hydrophobic InteractionsLess retentive than C18. Useful for highly non-polar diterpenoids that are too strongly retained on C18, but generally not suitable for polar ones.[1]
Phenyl-Hexyl (Reversed-Phase) Hydrophobic and π-π InteractionsOffers alternative selectivity for diterpenoids containing aromatic rings. Can help separate isomers that co-elute on C18.[1]
Embedded Polar Group (EPG) Hydrophobic and Polar InteractionsProvides unique selectivity for polar diterpenoids and can reduce peak tailing for acidic or basic compounds.[1] Compatible with highly aqueous mobile phases.
HILIC (e.g., Amide, Diol) Hydrophilic Partitioning / AdsorptionIdeal for very polar, water-soluble diterpenoids that are not retained in reversed-phase mode.[2][7] Uses a high organic mobile phase.
Chiral Stationary Phases Chiral RecognitionNecessary for the separation of enantiomers of diterpenoids.[1]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Crude Extract Clean-up

This protocol is a starting point for removing highly polar impurities from a crude plant extract prior to HPLC analysis.

  • Extract Preparation: Dissolve the crude extract in a small volume of a weak solvent, such as 10% methanol in water.[1]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of water through it.[1] Do not let the cartridge run dry.

  • Sample Loading: Load the dissolved extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5 mL of 20% methanol in water) to elute and discard the highly polar impurities.[1]

  • Elution: Elute the target diterpenoids with a stronger, less polar solvent (e.g., 5 mL of methanol or acetonitrile).[1]

  • Concentration: Collect the eluate and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator or nitrogen stream) to yield the cleaned-up extract, which can then be analyzed or further purified by HPLC.

Protocol 2: Preparative Reversed-Phase HPLC (Prep-HPLC)

This method is for the isolation of diterpenes from a pre-cleaned or fractionated extract.[6]

  • System Preparation: Use a preparative HPLC system equipped with a high-capacity column (e.g., C18, 50 mm internal diameter).

  • Mobile Phase Preparation: Prepare the mobile phases. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in methanol.[1][6] Degas both phases by sonication or helium sparging.

  • Sample Preparation: Dissolve the fraction to be purified in the mobile phase (or a compatible solvent like methanol) and filter it through a 0.45 µm syringe filter.[6]

  • Method Development: First, optimize the separation on an analytical HPLC column with the same stationary phase to determine the ideal gradient conditions.

  • Purification Run: Inject the sample onto the preparative column. Run a gradient elution based on the analytical method, adjusting the flow rate for the larger column (e.g., 60 mL/min).[6]

  • Fraction Collection: Monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions corresponding to the peaks of interest, either manually or using an automated fraction collector.[6]

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated compounds. Pool the pure fractions and evaporate the solvent to obtain the final product.

Visualizations

G start Crude Plant Material extraction Extraction (e.g., Maceration, Soxhlet) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract spe_cleanup Initial Cleanup (Solid-Phase Extraction) crude_extract->spe_cleanup Removes highly polar impurities fractionation Fractionation (Prep-HPLC / Column Chromatography) spe_cleanup->fractionation purity_check Purity Analysis (Analytical HPLC, LC-MS) fractionation->purity_check purity_check->fractionation If impure, re-purify pure_compound Pure Polar this compound Diterpenoid purity_check->pure_compound If pure G start Problem: Poor Peak Shape (Tailing) q1 Is the column overloaded? start->q1 s1 Reduce sample concentration or injection volume. q1->s1 Yes q2 Are you using a mobile phase modifier (e.g., 0.1% acid)? q1->q2 No s2 Add 0.1% Formic or Acetic Acid to suppress silanol interactions. q2->s2 No q3 Is the column old or showing high backpressure? q2->q3 Yes s3 Clean the column according to manufacturer's instructions or replace it. q3->s3 Yes s4 Consider using a modern, end-capped column or an Embedded Polar Group column. q3->s4 No

References

Technical Support Center: Optimizing HPLC Separation of Rosane Diterpene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) separation of rosane diterpene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when separating this compound diterpene isomers by HPLC?

A1: The most frequent challenges encountered during the HPLC separation of this compound diterpene isomers, such as roseatoxide (B14364696) and isoroseatoxide, include:

  • Poor Resolution and Co-elution: Due to their similar physicochemical properties, isomers often have very close retention times, leading to overlapping peaks which complicates accurate quantification.

  • Peak Tailing: Asymmetrical peaks can occur due to interactions with the stationary phase or issues with the mobile phase, affecting resolution and integration.

  • Retention Time Variability: Inconsistent retention times across different runs can hinder peak identification and reproducibility.

Q2: Which HPLC column is most suitable for separating this compound diterpene isomers?

A2: A C18 column is the most common starting point for reversed-phase HPLC separation of diterpenoids due to their generally non-polar nature. For this compound diterpenes that are positional isomers or diastereomers, a standard C18 column can often provide adequate separation with careful method optimization. However, if co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl stationary phase, which can offer alternative interactions. For enantiomeric this compound diterpenes, a chiral stationary phase (CSP) is necessary for separation.

Q3: How does the mobile phase composition affect the separation of this compound diterpene isomers?

A3: The mobile phase is a critical factor in achieving separation. Key aspects to consider are:

  • Solvent Strength: In reversed-phase HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to water will alter the retention time of the isomers. A lower percentage of organic solvent generally increases retention and may improve separation.

  • Organic Modifier: Switching between acetonitrile and methanol (B129727) can change the selectivity of the separation, as they interact differently with both the analyte and the stationary phase.

  • pH: For this compound diterpenes with ionizable functional groups, adjusting the pH of the mobile phase with a buffer or an additive like formic acid can significantly impact retention and peak shape by controlling the ionization state of the analytes.

Q4: Can temperature be used to optimize the separation of this compound diterpene isomers?

A4: Yes, column temperature is an important parameter for method optimization. Increasing the temperature generally decreases retention times and can improve peak efficiency. Conversely, lowering the temperature may increase retention and sometimes enhance selectivity between closely eluting isomers. It is advisable to experiment with a range of temperatures (e.g., 25°C to 40°C) to find the optimal condition for your specific separation.

Troubleshooting Guides

Issue 1: Poor Resolution / Co-elution of this compound Diterpene Isomers

Symptoms:

  • Overlapping or partially merged peaks in the chromatogram.

  • Inability to accurately quantify individual isomers.

  • Peak purity analysis (if using a DAD detector) indicates the presence of more than one compound in a single peak.

Troubleshooting Workflow:

G Troubleshooting Poor Resolution start Poor Resolution Observed optimize_mp Optimize Mobile Phase start->optimize_mp change_sp Change Stationary Phase optimize_mp->change_sp No Improvement resolution_improved Resolution Improved optimize_mp->resolution_improved Success adjust_temp Adjust Temperature change_sp->adjust_temp No Improvement change_sp->resolution_improved Success adjust_temp->resolution_improved Success end Successful Separation adjust_temp->end Further Optimization resolution_improved->end

Caption: A logical workflow for troubleshooting poor peak resolution.

Solutions:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: If using a gradient, make it shallower around the elution time of the isomers. For isocratic elution, decrease the percentage of the organic solvent to increase retention and potentially improve separation.

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter selectivity.

    • Modify pH: For acidic or basic analytes, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape and influence retention.

  • Change the Stationary Phase:

    • If mobile phase optimization is unsuccessful, the column chemistry may not be suitable. Consider switching from a standard C18 column to one with a different selectivity, such as a phenyl-hexyl column, which can provide alternative pi-pi interactions.

    • For enantiomeric isomers, a chiral stationary phase is required.

  • Adjust the Column Temperature:

    • Systematically vary the column temperature (e.g., in 5°C increments) to see if it impacts the selectivity and resolution of the isomers.

Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Poor peak integration and reduced resolution.

Solutions:

  • Mobile Phase pH: For acidic or basic this compound diterpenes, ensure the mobile phase pH is appropriate to suppress ionization. Adding an acidic modifier like 0.1% formic acid is a common strategy in reversed-phase HPLC.

  • Column Contamination: Flush the column with a strong solvent to remove any contaminants. Always use a guard column to protect the analytical column.

  • Column Overload: Reduce the injection volume or the concentration of the sample.

Quantitative Data Summary

The following table summarizes validation parameters for an HPLC-MS/MS method for the determination of diterpenes in Salvia miltiorrhiza, a known source of this compound diterpenes. This data provides a reference for expected method performance.[1]

AnalyteMethodLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Precision (RSD%)Recovery (%)
Dihydrotanshinone IHPLC-ESI-MS/MS---6.095.0
CryptotanshinoneHPLC-ESI-MS/MS---4.397.2
Tanshinone IHPLC-ESI-MS/MS---3.596.5
Tanshinone IIAHPLC-ESI-MS/MS---2.898.1

Experimental Protocols

General Experimental Workflow for HPLC Analysis

G General HPLC Experimental Workflow sample_prep Sample Preparation (Extraction, Filtration) hplc_setup HPLC System Setup (Column Installation, Mobile Phase Priming) sample_prep->hplc_setup method_dev Method Development/ Optimization hplc_setup->method_dev data_acq Data Acquisition (Sample Injection, Chromatogram Recording) method_dev->data_acq data_proc Data Processing (Peak Integration, Quantification) data_acq->data_proc results Results and Reporting data_proc->results

Caption: A generalized workflow for HPLC analysis of this compound diterpenes.

Representative HPLC Method for Diterpene Analysis in Salvia Species

This protocol is a starting point and may require optimization for the specific this compound diterpene isomers of interest.

1. Sample Preparation:

  • Accurately weigh approximately 0.5 g of finely powdered plant material (e.g., roots, leaves).

  • Add 25 mL of a methanol-water (80:20, v/v) solution.

  • Perform ultrasonic extraction for 40 minutes.[1]

  • Centrifuge the extract at 13,000 rpm for 5 minutes.[1]

  • Filter the supernatant through a 0.22 µm syringe filter before injection.[1]

2. Chromatographic Conditions:

  • System: A standard HPLC or UPLC system with a UV or MS detector.

  • Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: 0.1% formic acid in water.[1]

    • B: Acetonitrile.[1]

  • Gradient Program:

    • 0-15 min: 10% to 40% B

    • 15-19 min: 40% to 64% B

    • 19-32 min: 64% to 90% B

    • (This is an example gradient and should be optimized based on the elution profile of the target isomers).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35 °C.[1]

  • Injection Volume: 5-10 µL.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 280 nm) or MS detection for higher selectivity and sensitivity.

References

Technical Support Center: Overcoming Low Solubility of Rosane Diterpenes in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low aqueous solubility of rosane diterpenes in bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is the low solubility of this compound diterpenes a significant issue in bioassays?

Q2: What are the initial steps to take when a this compound diterpene precipitates upon dilution in an aqueous buffer?

A2: When you observe precipitation, the first step is to confirm that you are not exceeding the compound's solubility limit in the final assay medium. Consider the following initial troubleshooting steps:

  • Optimize the Dilution Method: Instead of a single large dilution, employ a serial dilution technique. Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then perform a series of dilutions into your final assay buffer. This gradual change in solvent polarity can help maintain the compound's solubility.

  • Adjust the Final Organic Solvent Concentration: For many cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cellular toxicity.[2] However, this low percentage of organic solvent may not be sufficient to keep a hydrophobic this compound diterpene in solution. It's a balance between maintaining solubility and avoiding solvent-induced artifacts.

  • Vortexing During Dilution: When adding the compound stock to the aqueous buffer, ensure vigorous vortexing or mixing to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.

Q3: What are the most common organic solvents for dissolving this compound diterpenes, and what are their limitations?

A3: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used organic solvents for dissolving hydrophobic compounds like this compound diterpenes for in vitro assays.[2]

  • DMSO: It is a powerful solvent capable of dissolving a wide range of nonpolar compounds. However, DMSO can have biological effects on its own and can be toxic to cells at higher concentrations.[2]

  • Ethanol: It is another viable option but can also exhibit cytotoxicity.[2] The choice of solvent and its final concentration in the assay should always be validated to ensure it does not interfere with the experimental results.

Q4: When should I consider more advanced solubilization techniques beyond co-solvents?

A4: If optimizing co-solvent concentration and dilution methods are insufficient to prevent precipitation, or if you need to reduce the organic solvent concentration for sensitive assays or for in vivo studies, it is time to consider more advanced techniques. These include the use of cyclodextrins, nanoparticles, or lipid-based formulations.[2] These methods can significantly enhance the aqueous solubility of this compound diterpenes and improve their bioavailability.

Troubleshooting Guides

Problem: Precipitation Observed in Cell Culture Media
Possible Cause Troubleshooting Step Expected Outcome
Final concentration of the this compound diterpene exceeds its solubility limit in the assay medium.Perform a solubility test to determine the maximum soluble concentration of your compound in the final assay medium (including the percentage of co-solvent). Reduce the tested concentrations to below this limit.A clear solution with no visible precipitate, ensuring the nominal concentration is the effective concentration.
The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.Gradually increase the final co-solvent concentration in small increments (e.g., from 0.1% to 0.5%, then to 1%). Remember to include a vehicle control with the same co-solvent concentration to account for any solvent effects.The compound remains in solution at the desired concentration. Note the maximum tolerated solvent concentration for your specific cell line.
Precipitation occurs during the dilution of the stock solution into the aqueous medium.Prepare serial dilutions of the stock solution in the co-solvent first, and then add the diluted stocks to the assay medium. Alternatively, add the stock solution dropwise to the assay medium while vortexing.Minimized precipitation due to a more gradual change in solvent polarity.
Problem: Inconsistent or Non-Reproducible Bioassay Results
Possible Cause Troubleshooting Step Expected Outcome
Compound precipitation is occurring, but it is not always visible to the naked eye.Visually inspect the assay plates under a microscope for any signs of compound precipitation. Use a nephelometer to quantify low levels of turbidity.Confirmation of whether sub-visible precipitation is contributing to data variability.
The compound is adsorbing to the plasticware (e.g., pipette tips, assay plates).Use low-adhesion plasticware. Consider adding a small amount of a non-ionic surfactant (e.g., Tween-80 at 0.01-0.1%) to the assay buffer to reduce non-specific binding.Improved consistency of results by ensuring more of the compound is available to interact with the biological target.
The compound is degrading in the assay buffer over the incubation time.Assess the stability of the this compound diterpene in the assay buffer over the time course of the experiment using an analytical method like HPLC.Understanding the stability of your compound will help in interpreting the results and may necessitate shorter incubation times or the use of stabilizing agents.

Data Presentation: Solubility of Key this compound Diterpenes

The following tables summarize the solubility of two common this compound diterpenes, carnosic acid and rosmarinic acid, in various solvents and the enhancement achieved through different techniques.

Table 1: Solubility of Carnosic Acid

Solvent/SystemSolubilityReference(s)
Ethanol~30 mg/mL[3]
DMSO~30 mg/mL[3]
Dimethyl formamide~30 mg/mL[3]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[3]
Cyclodextrin (B1172386) Complex (β-cyclodextrin)1.75-fold increase in water solubility[4]
Nanoemulsion (Lecithin-based)5.6 to 12.6-fold increase in bioaccessibility[5]

Table 2: Solubility of Rosmarinic Acid

Solvent/SystemSolubilityReference(s)
Water5.869 ± 0.140 mg/mL[6]
PBS (pH 7.2)~15 mg/mL[1][7]
Ethanol~35 mg/mL[1]
DMSO~25 mg/mL[1][8]
Dimethyl formamide~25 mg/mL[7]
Cyclodextrin Complex (HP-γ-CD)194.354 ± 1.847 mg/mL (33-fold increase)[6][9]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

Objective: To prepare a high-concentration stock solution of a this compound diterpene in an organic solvent.

Materials:

  • This compound diterpene powder

  • Anhydrous DMSO or absolute ethanol

  • Sterile, amber glass vial or microcentrifuge tube

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of the this compound diterpene powder using an analytical balance and transfer it to the sterile vial.

  • Add the calculated volume of the organic solvent (e.g., DMSO) to achieve the target stock concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using Cyclodextrin Inclusion Complexation (Co-evaporation Method)

Objective: To enhance the aqueous solubility of a this compound diterpene by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound diterpene

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Ethanol (or other suitable organic solvent)

  • Deionized water

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

Procedure:

  • Dissolve the this compound diterpene in a minimal amount of ethanol.

  • In a separate flask, dissolve the cyclodextrin (e.g., HP-β-CD) in deionized water. A molar ratio of 1:1 or 1:2 (diterpene:cyclodextrin) is a good starting point.

  • Slowly add the ethanolic solution of the this compound diterpene to the aqueous cyclodextrin solution while stirring continuously.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Remove the ethanol using a rotary evaporator.

  • Freeze the resulting aqueous solution and lyophilize it to obtain a dry powder of the inclusion complex.

  • The resulting powder can be dissolved in aqueous buffers for use in bioassays.

Protocol 3: Preparation of a Nanoemulsion for Enhanced Delivery

Objective: To formulate a this compound diterpene into a nanoemulsion to improve its solubility and bioavailability.

Materials:

  • This compound diterpene

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Deionized water

  • High-shear homogenizer or microfluidizer

Procedure:

  • Dissolve the this compound diterpene in the oil phase. Gentle heating may be required.

  • In a separate container, mix the surfactant and co-surfactant.

  • Add the oil phase containing the this compound diterpene to the surfactant/co-surfactant mixture and mix thoroughly.

  • Slowly add the aqueous phase (deionized water) to the organic phase while continuously mixing at a low speed.

  • After the addition of the aqueous phase, homogenize the mixture at high speed using a high-shear homogenizer or a microfluidizer until a translucent nanoemulsion is formed.

  • Characterize the nanoemulsion for particle size, polydispersity index, and zeta potential.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to overcoming the low solubility of this compound diterpenes.

experimental_workflow cluster_start Initial State cluster_solubilization Solubilization Strategies cluster_bioassay Bioassay cluster_outcome Outcome start Poorly Soluble This compound Diterpene cosolvent Co-solvents (DMSO, Ethanol) start->cosolvent Select Strategy cyclodextrin Cyclodextrins (HP-β-CD) start->cyclodextrin Select Strategy nanoparticle Nanoparticles (Nanoemulsions) start->nanoparticle Select Strategy bioassay In Vitro / In Vivo Bioassay cosolvent->bioassay cyclodextrin->bioassay nanoparticle->bioassay outcome Reliable & Reproducible Biological Data bioassay->outcome troubleshooting_workflow start Precipitation Observed in Bioassay q1 Is final concentration too high? start->q1 a1_yes Reduce Concentration q1->a1_yes Yes q2 Is co-solvent % too low? q1->q2 No solution Compound Solubilized a1_yes->solution a2_yes Increase Co-solvent % q2->a2_yes Yes q3 Is dilution method optimal? q2->q3 No a2_yes->solution a3_no Use Serial Dilution q3->a3_no No advanced Consider Advanced Methods (Cyclodextrins, Nanoparticles) q3->advanced Yes a3_no->solution advanced->solution NLRP3_pathway cluster_stimuli Stimuli cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_output Output PAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1B pro-IL-1β / pro-IL-18 (inactive) NFkB->pro_IL1B IL1B IL-1β / IL-18 (active) pro_IL1B->IL1B K_efflux K+ Efflux NLRP3 NLRP3 K_efflux->NLRP3 ROS ROS Production ROS->NLRP3 ASC ASC NLRP3->ASC inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3->inflammasome pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 ASC->inflammasome pro_caspase1->inflammasome caspase1 Caspase-1 (active) inflammasome->caspase1 caspase1->IL1B cleavage pyroptosis Pyroptosis caspase1->pyroptosis diterpenes This compound Diterpenes (e.g., Carnosic Acid) diterpenes->NLRP3 inhibition

References

dealing with overlapping signals in 1H NMR of diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving overlapping signals in 1H NMR spectra of diterpenes.

Frequently Asked Questions (FAQs)

Q1: Why are the 1H NMR spectra of diterpenes often so complex and prone to signal overlap?

A1: The complexity arises from the inherent structural features of diterpenes. These molecules, with a C20 carbon skeleton, typically possess numerous methyl, methylene (B1212753), and methine groups in similar chemical environments. This leads to a high density of signals in the aliphatic region (approximately 0.5-2.5 ppm) of the 1H NMR spectrum, resulting in significant overlap and making direct interpretation challenging.[1][2]

Q2: What is the first and simplest step I should take if I observe significant signal overlap in the 1H NMR spectrum of my diterpene sample?

A2: A straightforward initial step is to re-acquire the spectrum in a different deuterated solvent.[3] Aromatic solvents like benzene-d6 (B120219) or pyridine-d5 (B57733) can induce different chemical shifts compared to chloroform-d (B32938) or methanol-d4 (B120146) due to anisotropic effects. This can often separate previously overlapping signals.[3]

Q3: When should I consider using 2D NMR techniques?

A3: You should consider using 2D NMR when changing the solvent is insufficient to resolve key overlapping signals.[4] Two-dimensional NMR experiments are powerful tools that disperse the signals across a second frequency dimension, significantly enhancing resolution and providing crucial connectivity information that is impossible to obtain from a 1D spectrum alone.[4][5]

Q4: What is the difference between COSY and TOCSY, and when should I use each?

A4: Both COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear correlation experiments that show couplings between protons. A COSY spectrum reveals direct (2-3 bond) couplings, helping to identify adjacent protons.[4][6] A TOCSY experiment, on the other hand, shows correlations between all protons within a spin system, even if they are not directly coupled.[4][7] TOCSY is particularly useful for identifying all protons belonging to a specific structural fragment, like a sugar moiety or a long alkyl chain, even if some of the signals are overlapped.[7]

Q5: How can HSQC and HMBC help in assigning overlapped proton signals?

A5: HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are heteronuclear correlation experiments that link protons to carbons. An HSQC spectrum correlates each proton to the carbon it is directly attached to. Since 13C spectra have a much wider chemical shift range than 1H spectra, protons that overlap in the 1D spectrum are often attached to carbons with distinct chemical shifts, allowing them to be resolved in the HSQC spectrum.[4][8] An HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and assigning quaternary carbons.[4]

Q6: My diterpene is a known compound, but my 1H NMR data doesn't perfectly match the literature. What could be the reason?

A6: Discrepancies can arise from differences in experimental conditions such as the solvent used, sample concentration, and temperature.[3] Even slight variations in these parameters can affect chemical shifts. Additionally, be mindful of potential differences in stereochemistry, as diastereomers can exhibit distinct NMR spectra.

Troubleshooting Guides

Issue 1: Severe overlap in the methyl region (0.7-1.5 ppm), making it impossible to distinguish individual methyl groups.

  • Symptom: A broad, unresolved hump or a series of closely spaced singlets/doublets in the upfield region of the 1H NMR spectrum.

  • Troubleshooting Steps:

    • Change Solvent: Re-run the spectrum in benzene-d6. The aromatic solvent can induce significant shifts in the methyl signals, potentially resolving the overlap.[3]

    • Run an HSQC Experiment: An HSQC spectrum will correlate the overlapping methyl protons to their respective 13C signals. The higher dispersion of the 13C spectrum will likely separate the signals.[4]

    • Utilize NOESY/ROESY: If the methyl groups are spatially close to other well-resolved protons, a NOESY or ROESY experiment can help to identify them through through-space correlations.

Issue 2: A complex multiplet in the methylene region (1.0-2.0 ppm) that cannot be interpreted due to overlapping signals and complex coupling patterns.

  • Symptom: A broad, featureless signal or a multiplet with an uninterpretable splitting pattern.

  • Troubleshooting Steps:

    • Acquire a COSY Spectrum: A COSY experiment will help to trace the proton-proton coupling network and identify which protons are coupled to each other within the overlapped region.[4]

    • Use HSQC to Disperse Signals: An HSQC spectrum will separate the methylene proton signals based on the chemical shifts of their attached carbons.[8]

    • Employ 1D TOCSY: If any proton in the spin system is resolved, a 1D TOCSY experiment can be used to selectively irradiate that proton and reveal all other protons in the same spin system, effectively "pulling out" the entire multiplet from the overlapped region.[7]

Issue 3: Broad or distorted peaks in the 1H NMR spectrum.

  • Symptom: Signals are not sharp, leading to loss of resolution and difficulty in interpreting coupling patterns.

  • Troubleshooting Steps:

    • Check Sample Preparation: Ensure the sample is fully dissolved and free of particulate matter. Poorly dissolved samples can lead to broad lines.[3]

    • Optimize Shimming: Poor shimming of the magnetic field is a common cause of broad peaks. Re-shim the spectrometer before acquiring the spectrum.[3]

    • Consider Chemical Exchange: Broad peaks can also be a result of chemical exchange processes, such as conformational changes occurring on the NMR timescale.[9] Acquiring the spectrum at a different temperature (variable temperature NMR) can sometimes sharpen these signals.

    • Check for Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Ensure your sample and NMR tube are clean.[9]

Experimental Protocols

Protocol 1: 2D NMR Spectroscopy for Signal Resolution

This protocol outlines the general steps for acquiring COSY, HSQC, and HMBC spectra.

1. Sample Preparation:

  • Dissolve 5-10 mg of the diterpene sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is clear.

2. 1H-1H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are spin-spin coupled.[4]

  • Methodology:

    • Acquire a standard 1D 1H NMR spectrum to determine the spectral width.

    • Set up a gradient-selected COSY (gCOSY) experiment.

    • Use a spectral width that encompasses all proton signals.

    • Acquire 256-512 increments in the indirect dimension (t1) for adequate resolution.

    • Process the data using a sine-bell or squared sine-bell window function in both dimensions.

3. 1H-13C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate protons with their directly attached carbons.[4]

  • Methodology:

    • Use the same sample as for the COSY experiment.

    • Set up a gradient-selected, sensitivity-enhanced HSQC experiment.

    • Set the 1H spectral width as determined from the 1D spectrum.

    • Set the 13C spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • The experiment is typically optimized for a one-bond coupling constant (1JCH) of ~145 Hz.

4. 1H-13C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (2-4 bond) correlations between protons and carbons.[4]

  • Methodology:

    • Use the same sample.

    • Set up a gradient-selected HMBC experiment.

    • Use the same spectral widths as for the HSQC experiment.

    • The experiment is optimized for a long-range coupling constant (nJCH). A starting value of 8 Hz is generally effective for observing 2- and 3-bond couplings.

Protocol 2: Using Lanthanide Shift Reagents (LSRs)
  • Purpose: To induce chemical shifts in the 1H NMR spectrum to resolve overlapping signals.

  • Methodology:

    • Sample Preparation: The sample must be dry, as water complexes strongly with LSRs. Use an aprotic deuterated solvent (e.g., CDCl3) that has been dried over molecular sieves.

    • Initial Spectrum: Acquire a standard 1H NMR spectrum of the diterpene sample.

    • Incremental Addition of LSR:

      • Prepare a stock solution of the LSR (e.g., Eu(fod)3 or Pr(fod)3) in the same deuterated solvent.

      • Add a small aliquot of the LSR stock solution to the NMR tube.

      • Acquire a 1H NMR spectrum after each addition.

    • Data Analysis: Monitor the changes in chemical shifts of the signals with increasing LSR concentration. The magnitude of the induced shift is related to the proximity of the proton to the Lewis basic site where the LSR binds.

Protocol 3: Computational Prediction of 1H NMR Spectra using DFT
  • Purpose: To predict the 1H NMR chemical shifts of possible stereoisomers to aid in signal assignment and structure elucidation.

  • Methodology:

    • Conformational Search: Perform a conformational search for the candidate diterpene structures using molecular mechanics (e.g., with software like Macromodel).

    • Geometry Optimization: Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).[10]

    • NMR Chemical Shift Calculation: Calculate the NMR shielding constants for the optimized structures using the Gauge-Including Atomic Orbital (GIAO) method with DFT.[10]

    • Data Analysis:

      • Convert the calculated shielding constants to chemical shifts by referencing them to a standard (e.g., TMS).

      • Compare the predicted 1H NMR chemical shifts for the different candidate structures with the experimental data to identify the best match.

Quantitative Data Summary

Table 1: Comparison of Techniques for Resolving Overlapping Signals

TechniquePrincipleTypical Resolution EnhancementTypical Experiment TimeSample Concentration
Solvent Change Alters the chemical environment of protons through solvent effects.Low to Moderate5-10 minutes per spectrumStandard (1-10 mg)
Lanthanide Shift Reagents Paramagnetic-induced shifts upon complexation with a Lewis basic group.Moderate to High30-60 minutes (for titration)Standard (1-10 mg)
1H-1H COSY Correlation of J-coupled protons.High (in 2nd dimension)15-60 minutesStandard (1-10 mg)
1H-1H TOCSY Correlation of all protons within a spin system.High (in 2nd dimension)30-90 minutesStandard (1-10 mg)
1H-13C HSQC Correlation of protons to directly attached carbons.Very High (due to 13C dispersion)30 minutes to several hours5-20 mg
1H-13C HMBC Correlation of protons to carbons over 2-4 bonds.Very High (due to 13C dispersion)1-4 hours5-20 mg
1D NOESY/ROESY Through-space correlation of protons.High (for selected signals)15-60 minutes per selective irradiationStandard (1-10 mg)
2D NOESY/ROESY Through-space correlation of all protons.High (in 2nd dimension)2-12 hours5-20 mg

Table 2: Typical 1H-1H and 1H-13C Coupling Constants in Diterpenes

Coupling TypeDescriptionTypical Value (Hz)
2JHH (geminal) Protons on the same sp3 carbon10-18
3JHH (vicinal) Protons on adjacent sp3 carbons0-14 (depends on dihedral angle)
3JHH (cis-alkene) Protons on the same side of a double bond6-12
3JHH (trans-alkene) Protons on opposite sides of a double bond12-18
4JHH (allylic) Protons on carbons separated by a double bond0-3
1JCH One-bond proton-carbon coupling120-160 (sp3), 150-170 (sp2)
2JCH Two-bond proton-carbon coupling-5 to +5
3JCH Three-bond proton-carbon coupling0-10

Visualizations

experimental_workflow start 1H NMR Spectrum with Overlapping Signals solvent_change Change Deuterated Solvent start->solvent_change check_resolution Sufficient Resolution? solvent_change->check_resolution run_2d_nmr Acquire 2D NMR Spectra check_resolution->run_2d_nmr No final_structure Propose Final Structure check_resolution->final_structure Yes cosy 1H-1H COSY (Proton Connectivity) run_2d_nmr->cosy hsqc 1H-13C HSQC (Direct H-C Correlation) run_2d_nmr->hsqc hmbc 1H-13C HMBC (Long-Range H-C Correlation) run_2d_nmr->hmbc assign_signals Assign Signals and Connect Fragments cosy->assign_signals hsqc->assign_signals hmbc->assign_signals stereochem_issue Stereochemistry Ambiguous? assign_signals->stereochem_issue noesy_roesy NOESY/ROESY (Through-Space Correlations) stereochem_issue->noesy_roesy Yes dft_calc DFT Chemical Shift Calculations stereochem_issue->dft_calc Yes stereochem_issue->final_structure No noesy_roesy->final_structure dft_calc->final_structure

Caption: Workflow for resolving overlapping signals in diterpene 1H NMR.

nmr_relationships cluster_1d 1D NMR cluster_2d_homo 2D Homonuclear NMR cluster_2d_hetero 2D Heteronuclear NMR 1H_NMR 1H NMR (Proton Environment) COSY COSY (Through-bond H-H) 1H_NMR->COSY Provides basis for TOCSY TOCSY (H-H in spin system) 1H_NMR->TOCSY Provides basis for NOESY_ROESY NOESY/ROESY (Through-space H-H) 1H_NMR->NOESY_ROESY Provides basis for HSQC HSQC (1-bond H-C) 1H_NMR->HSQC Provides basis for HMBC HMBC (2-4 bond H-C) 1H_NMR->HMBC Provides basis for COSY->HSQC Complements HSQC->HMBC Complements HMBC->NOESY_ROESY Complements for stereochem

Caption: Relationships between key NMR experiments for diterpene analysis.

References

Technical Support Center: Enhancing the Efficiency of Rosane Diterpene Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of rosane diterpene extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound diterpenes during extraction?

A1: The selection of the extraction solvent, temperature, and duration are the most critical factors. The polarity of the solvent must be optimized for the specific this compound diterpenes of interest. Temperature can enhance extraction efficiency, but excessive heat may cause degradation of thermolabile compounds. The extraction time should be sufficient to allow for the complete diffusion of the target compounds from the plant matrix into the solvent.

Q2: Which plant species are rich sources of this compound diterpenes?

A2: The genus Jatropha, belonging to the Euphorbiaceae family, is a well-known source of a diverse range of this compound diterpenes. Species such as Jatropha curcas and Jatropha gossypiifolia have been extensively studied for their diterpenoid content.

Q3: Are there any stability concerns when extracting this compound diterpenes?

A3: Yes, some diterpenes can be sensitive to heat, light, and pH changes. High temperatures used in some extraction methods, like Soxhlet, can lead to the degradation of thermolabile this compound diterpenes. It is advisable to conduct stability studies under your specific extraction conditions if you suspect degradation.

Q4: What are the advantages of modern extraction techniques like UAE and MAE over traditional methods for this compound diterpenes?

A4: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher efficiency, reduced extraction times, and lower solvent consumption compared to traditional methods like maceration or Soxhlet extraction. These methods can lead to higher yields of this compound diterpenes while minimizing the risk of thermal degradation.

Q5: How can I remove chlorophyll (B73375) and other pigments that co-extract with my this compound diterpenes?

A5: Chlorophyll and other pigments can be removed through various chromatographic techniques. A common approach is to perform a preliminary purification step using column chromatography with silica (B1680970) gel or by employing solid-phase extraction (SPE) cartridges designed for pigment removal.

Troubleshooting Guides

This section addresses common problems encountered during the extraction and purification of this compound diterpenes.

Issue 1: Low Yield of this compound Diterpenes
Possible Cause Recommended Solution
Inappropriate Solvent System The polarity of the extraction solvent is crucial. This compound diterpenes, being moderately polar, are often extracted with solvents like ethanol (B145695), methanol (B129727), ethyl acetate, or chloroform. Conduct small-scale pilot extractions with a gradient of solvents to identify the optimal system for your target compounds.
Suboptimal Extraction Temperature While higher temperatures can increase extraction efficiency, they can also lead to the degradation of heat-sensitive this compound diterpenes.[1][2] Optimize the temperature by testing a range of values (e.g., from room temperature to just below the boiling point of the solvent) and analyzing the yield and purity of the extract.
Insufficient Extraction Time Ensure the extraction duration is adequate for the complete diffusion of the diterpenes from the plant material. The optimal time will vary depending on the method, particle size of the plant material, and solvent used. Time-course studies can help determine the point of diminishing returns.
Improper Sample Preparation The particle size of the plant material significantly affects extraction efficiency. Grinding the dried plant material to a fine, uniform powder increases the surface area available for solvent contact, leading to improved extraction yields.
Degradation of Target Compounds This compound diterpenes can be susceptible to degradation.[1][2] If you suspect this, consider using milder extraction techniques that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) or maceration at room temperature. Also, ensure that the extract is protected from light and stored at a low temperature after extraction.
Issue 2: Co-extraction of Undesirable Compounds
Possible Cause Recommended Solution
Solvent with Broad Selectivity Highly polar solvents like methanol or ethanol can co-extract a wide range of compounds, including sugars, glycosides, and pigments, along with your target this compound diterpenes. Consider using a less polar solvent or performing a sequential extraction with solvents of increasing polarity to fractionate the extract.
Presence of Fats and Waxes Plant materials, especially seeds, can be rich in lipids that may be co-extracted. A preliminary defatting step using a non-polar solvent like hexane (B92381) or petroleum ether before the main extraction can effectively remove these interfering compounds.
Pigment Contamination Chlorophyll and other pigments are common contaminants. These can be removed post-extraction using techniques like column chromatography, solid-phase extraction (SPE), or by partitioning the extract between immiscible solvents.
Issue 3: Difficulty in Purifying this compound Diterpenes
Possible Cause Recommended Solution
Presence of Structurally Similar Isomers This compound diterpenes often exist as a complex mixture of isomers, which can be challenging to separate. High-Performance Liquid Chromatography (HPLC) with a high-resolution column (e.g., a C18 column with a small particle size) is often necessary. Method development, including optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and temperature, is crucial for achieving good separation.[3][4]
Compound Tailing or Broad Peaks in HPLC This can be caused by interactions with the stationary phase or issues with the mobile phase. Ensure the sample is fully dissolved in the mobile phase before injection. Adding a small amount of an acid (e.g., formic acid or acetic acid) to the mobile phase can often improve peak shape for acidic compounds.
Loss of Compound During Solvent Evaporation Some this compound diterpenes may be semi-volatile or prone to degradation at elevated temperatures. Use a rotary evaporator at a low temperature and under reduced pressure for solvent removal. For very sensitive compounds, consider freeze-drying (lyophilization).

Data Presentation: Comparison of Extraction Methods for Diterpenes

While specific comparative data for this compound diterpenes is limited, the following table summarizes yields for structurally related diterpenes from various plant sources using different extraction techniques. This data can serve as a valuable guideline for selecting an appropriate extraction method.

Extraction Method Plant Material Target Diterpene Type Solvent Temperature (°C) Time Yield (mg/g dry weight)
Soxhlet Extraction Centella asiaticaTriterpenesMethanolBoiling point8 h~15
Microwave-Assisted Extraction (MAE) Camellia japonica flowersPhenolic CompoundsAcidified Ethanol1805 minNot specified (80% yield)[5]
Ultrasound-Assisted Extraction (UAE) Centella asiaticaTriterpenesMethanolNot specifiedNot specified~20
Supercritical Fluid Extraction (SFE) Rosmarinus officinalisPhenolic DiterpenesCO2 with Ethanol co-solvent40-6090 minNot specified
Maceration Jatropha curcas leavesTotal Triterpenoids70% EthanolRoom Temp50 min~12.5[6]
Decoction Salvia fruticosaAbietane DiterpenesWater1005 min~10
Turbulent Flow Extraction Salvia rosmarinusAbietane DiterpenesWaterHeated15 min~12

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound Diterpenes
  • Sample Preparation: Dry the plant material (e.g., Jatropha curcas leaves or stems) at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% ethanol (or another optimized solvent).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Storage: Store the dried extract in an airtight, light-protected container at -20°C.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound Diterpenes
  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction:

    • Place 1 g of the powdered plant material into a microwave extraction vessel.

    • Add 20 mL of the chosen solvent (e.g., 70% ethanol).

    • Seal the vessel and place it in a microwave extractor.

    • Set the extraction parameters (e.g., 100°C for 15 minutes at a specific microwave power). Note: These parameters need to be optimized for your specific application.

  • Cooling and Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract to remove the solid residue.

  • Concentration and Storage: Concentrate the extract as described in the UAE protocol and store appropriately.

Visualizations

Biosynthetic Pathway of this compound Diterpenes

The biosynthesis of this compound diterpenes, like other diterpenoids, originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic macrocyclic this compound skeleton involves a series of enzymatic cyclization reactions. The pathway is thought to proceed through a casbene (B1241624) intermediate, which is a common precursor for many diterpenes in the Euphorbiaceae family.

Rosane_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene_Synthase Casbene Synthase GGPP->Casbene_Synthase Casbene Casbene Casbene_Synthase->Casbene P450_Oxidations Cytochrome P450 Oxidations Casbene->P450_Oxidations Intermediates Oxidized Intermediates P450_Oxidations->Intermediates Rosane_Cyclase This compound-type Cyclase(s) Intermediates->Rosane_Cyclase Rosane_Skeleton This compound Diterpene Skeleton Rosane_Cyclase->Rosane_Skeleton Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Transferases) Rosane_Skeleton->Tailoring_Enzymes Diverse_Rosanes Diverse this compound Diterpenoids Tailoring_Enzymes->Diverse_Rosanes

Caption: Proposed biosynthetic pathway of this compound diterpenes from GGPP.

Troubleshooting Workflow for Low Extraction Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of low this compound diterpene yield.

Low_Yield_Troubleshooting Start Low this compound Diterpene Yield Check_Prep Review Sample Preparation (Drying, Grinding) Start->Check_Prep Optimize_Prep Optimize Grinding (Particle Size) Check_Prep->Optimize_Prep Suboptimal Check_Solvent Evaluate Solvent System (Polarity) Check_Prep->Check_Solvent Optimal Optimize_Prep->Check_Solvent Optimize_Solvent Test Solvent Gradient Check_Solvent->Optimize_Solvent Suboptimal Check_Params Assess Extraction Parameters (Time, Temperature) Check_Solvent->Check_Params Optimal Optimize_Solvent->Check_Params Optimize_Params Optimize Time and Temperature Check_Params->Optimize_Params Suboptimal Check_Degradation Investigate Potential Degradation Check_Params->Check_Degradation Optimal Optimize_Params->Check_Degradation Milder_Method Use Milder Extraction Method (e.g., UAE) Check_Degradation->Milder_Method Suspected End Improved Yield Check_Degradation->End Not Suspected Milder_Method->End

References

Technical Support Center: Enhancing Rosane Diterpene Production in Plant Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the in vitro production of rosane diterpenes.

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies to increase the yield of this compound diterpenes in plant cell cultures?

A1: The most effective and widely documented strategies are:

  • Elicitation: Treating cultures with signaling molecules (elicitors) to induce defense responses and stimulate the biosynthesis of secondary metabolites like this compound diterpenes.

  • Metabolic Engineering: Genetically modifying the plant cells to enhance the expression of key enzymes in the diterpene biosynthesis pathway or to suppress competing pathways.

  • Precursor Feeding: Supplying the cell cultures with biosynthetic precursors to increase the substrate pool for diterpene synthesis.

Q2: Which elicitors are most effective for enhancing this compound diterpene production?

A2: Methyl jasmonate (MeJA) is a well-documented and highly effective elicitor for inducing the production of this compound diterpenes, such as triptolide (B1683669), in Tripterygium wilfordii cultures.[1][2][3] Fungal elicitors and other signaling molecules like salicylic (B10762653) acid have also been used, but often with less dramatic effects compared to MeJA.[1][2]

Q3: What is the typical fold-increase in this compound diterpene production that can be expected with elicitation?

A3: The fold-increase can vary significantly depending on the specific this compound diterpene, plant species, culture type (e.g., hairy roots vs. adventitious roots), and elicitor concentration. For example, in Tripterygium wilfordii adventitious roots, treatment with MeJA has been shown to increase triptolide content by 1.64-fold, while fungal elicitors increased it by up to 2.24-fold.[2]

Q4: What are the key genes to target for metabolic engineering of this compound diterpene pathways?

A4: Key targets for metabolic engineering are often the rate-limiting enzymes in the methylerythritol phosphate (B84403) (MEP) pathway, which provides the precursor for diterpene synthesis. Overexpression of genes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS), 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), geranylgeranyl diphosphate (B83284) synthase (GGPPS), and copalyl diphosphate synthase (CPPS) has been shown to increase the production of abietane (B96969) diterpenes in Salvia sclarea.[4]

Q5: Is precursor feeding an effective strategy for enhancing this compound diterpene production?

A5: The effectiveness of precursor feeding can be variable. While it is a logical approach to increase the availability of building blocks for diterpene synthesis, studies on triptolide production have shown that feeding precursors like nicotinic acid, isoleucine, or aspartic acid did not have a stimulatory effect.[1][3] The uptake and transport of precursors into the correct cellular compartment can be limiting factors.

Troubleshooting Guides

Issue 1: Low or No Increase in this compound Diterpene Production After Elicitation
Possible Cause Troubleshooting Step
Suboptimal Elicitor Concentration Perform a dose-response experiment with a range of elicitor concentrations. For MeJA, concentrations between 50 µM and 100 µM are often effective for Tripterygium wilfordii.[1][2][3]
Incorrect Timing of Elicitor Application The growth phase of the culture at the time of elicitation is critical. Apply the elicitor during the mid-to-late exponential growth phase for optimal results.
Short Elicitation Duration The response to an elicitor is time-dependent. Harvest cells at different time points after elicitation (e.g., 2, 4, 8, and 12 days) to determine the optimal duration for maximum product accumulation.
Cell Line Viability Issues High concentrations of elicitors can be toxic to cells. Assess cell viability (e.g., using TTC assay) after elicitation to ensure the observed low yield is not due to cell death.
Incorrect Solvent for Elicitor Stock Ensure the solvent used for the elicitor stock solution (e.g., ethanol (B145695) for MeJA) is compatible with your cell culture and is used at a final concentration that is not toxic to the cells.[5]
Issue 2: Poor Growth of Genetically Modified (Metabolically Engineered) Cell Lines
Possible Cause Troubleshooting Step
Metabolic Burden from Transgene Expression The overexpression of certain genes can place a significant metabolic load on the cells, leading to slower growth. Try using an inducible promoter system to express the transgene only after a sufficient amount of biomass has been accumulated.
Toxicity of Accumulated Intermediates or Products High levels of certain metabolic intermediates or the final product may be toxic to the cells. Consider engineering the cells to also express transport proteins that can sequester the toxic compounds in the vacuole or secrete them into the medium.
Somaclonal Variation Variation can arise during the tissue culture process. Screen multiple independent transgenic lines to identify those with both high production and stable growth characteristics.
Issue 3: Inconsistent this compound Diterpene Yields Between Batches
Possible Cause Troubleshooting Step
Variability in Inoculum Standardize the inoculum size and age for each experiment to ensure consistency in the initial culture conditions.
Inconsistent Culture Conditions Maintain consistent physical and chemical parameters such as temperature, light, pH, and agitation speed across all batches. Even small variations can impact secondary metabolite production.
Medium Depletion In high-density cultures, essential nutrients can become depleted, leading to variability in yield. Consider using a fed-batch culture strategy to replenish nutrients during the production phase.

Data Presentation

Table 1: Effect of Elicitors on Triptolide Production in Tripterygium wilfordii Root Cultures

ElicitorConcentrationCulture TypeFold Increase in TriptolideReference
Methyl Jasmonate (MeJA)50 µMHairy RootsDramatic Stimulation[1][3]
Methyl Jasmonate (MeJA)50 µmol/LAdventitious Roots1.64[2]
Glomerella cingulata extract50 µg/mLAdventitious Roots2.24[2]
Collectotrichum gloeosporioides extractNot specifiedAdventitious Roots1.93[2]
AgNO₃25 µmol/LAdventitious Roots1.71[2]
Yeast Extract2 g/LAdventitious Roots1.48[2]
Salicylic Acid50 µMHairy RootsSlight Stimulatory Effect[1][3]

Table 2: Metabolic Engineering Strategies for Enhanced Abietane Diterpene Production in Salvia sclarea Hairy Roots

Engineered Gene(s)StrategyFold Increase in Abietane DiterpenesReference
DXS and DXROverexpression3-4[4]
GGPPSOverexpression8[4]
CPPSOverexpressionSignificant Increase[4]
entCPPSSilencingEnhancement[4]

Experimental Protocols & Workflows

Protocol 1: Methyl Jasmonate (MeJA) Elicitation of Tripterygium wilfordii Hairy Root Cultures

Objective: To induce the production of triptolide in hairy root cultures using MeJA as an elicitor.

Methodology:

  • Establish Hairy Root Cultures: Initiate and maintain hairy root cultures of Tripterygium wilfordii in a suitable liquid medium (e.g., hormone-free half-strength Murashige and Skoog medium).[1][3]

  • Prepare MeJA Stock Solution: Prepare a stock solution of MeJA (e.g., 100 mM in ethanol).[5] Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Elicitation:

    • Grow the hairy root cultures to the mid-exponential phase.

    • Aseptically add the MeJA stock solution to the cultures to achieve the desired final concentration (e.g., 50 µM).[1][3]

    • Add an equivalent volume of sterile ethanol to control cultures.[5]

  • Incubation: Incubate the elicited and control cultures under the same conditions for a predetermined period (e.g., 12 days).

  • Harvesting and Analysis:

    • Separate the hairy roots from the medium by filtration.

    • Freeze-dry and grind the root tissue to a fine powder.

    • Extract the triptolide from the powdered tissue using a suitable solvent (e.g., ethanol with ultrasonic extraction).[5]

    • Quantify the triptolide content using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[5]

experimental_workflow_elicitation A Establish Hairy Root Cultures C Add MeJA to Cultures (Mid-exponential Phase) A->C B Prepare Sterile MeJA Stock Solution B->C D Incubate Elicited and Control Cultures C->D E Harvest Roots and Medium D->E F Extract Triptolide E->F G Quantify Triptolide (e.g., HPLC) F->G jasmonate_signaling cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response MeJA Methyl Jasmonate (MeJA) Receptor COI1 Receptor Complex MeJA->Receptor binds to JAZ JAZ Repressor Protein Receptor->JAZ targets Degradation Ubiquitination & 26S Proteasome Degradation JAZ->Degradation for TF Transcription Factors (e.g., MYC2) JAZ->TF represses Degradation->TF releases Genes Activation of Biosynthesis Genes (e.g., DXS, GGPPS) TF->Genes activates Diterpenes Increased this compound Diterpene Production Genes->Diterpenes leads to metabolic_engineering_workflow A Identify Target Genes (e.g., DXS, GGPPS) B Construct Expression Vector (Gene of Interest + Promoter) A->B C Transform Plant Cells (e.g., Agrobacterium-mediated) B->C D Select Transformed Cells (e.g., Antibiotic Resistance) C->D E Establish Transgenic Cell Lines D->E F Screen Lines for High Diterpene Production E->F G Scale-up Culture of High-Producing Line F->G

References

Technical Support Center: Resolving Ambiguous Stereochemistry in Rosane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous stereochemistry in rosane diterpenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common stereochemical challenges encountered with this compound diterpenes?

A1: The rigid tricyclic ring system of the this compound core presents several stereochemical challenges. Common ambiguities arise in determining the relative and absolute configurations of substituents on the fused ring system, particularly at positions C-5, C-8, C-9, C-10, and C-11. The stereochemistry of side chains, often present at C-13, can also be difficult to establish.

Q2: My primary 2D NMR data (COSY, HSQC, HMBC) is insufficient to determine the relative stereochemistry. What should I do next?

A2: When standard 2D NMR experiments are inconclusive, Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are crucial. These experiments detect through-space correlations between protons that are close to each other, providing valuable information about the relative orientation of substituents and the conformation of the molecule. For complex cases, computational methods such as DP4+ analysis, which compares experimental and calculated NMR chemical shifts, can provide a statistical probability for the correct diastereomer.[1][2]

Q3: How can I assign the absolute configuration of a new this compound diterpene?

A3: Assigning the absolute configuration requires techniques that can differentiate between enantiomers. The most definitive method is single-crystal X-ray crystallography.[1] If suitable crystals cannot be obtained, chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful alternatives.[3][4][5][6] These experimental techniques are often combined with quantum chemical calculations to predict the spectra for different stereoisomers and compare them with the experimental data.

Q4: What if my this compound diterpene does not have a suitable chromophore for ECD analysis?

A4: this compound diterpenes often contain carbonyl groups or double bonds that can act as chromophores for ECD analysis. For instance, the carbonyl group in rosenonolactone (B1679540) provides a chromophore that can be utilized. If your compound lacks a suitable chromophore in the accessible UV-Vis range, you might consider chemical derivatization to introduce one. Alternatively, VCD spectroscopy is an excellent option as it is sensitive to the chirality of the entire molecule and does not rely on the presence of a specific chromophore.[3][4][5]

Q5: Are there any databases or reference spectra available for this compound diterpenes?

Troubleshooting Guides

Issue 1: Ambiguous NOESY/ROESY Correlations

Problem: The NOESY or ROESY spectrum shows weak or ambiguous correlations, making it difficult to confidently assign the relative stereochemistry.

Possible Causes and Solutions:

  • Molecular Flexibility: The molecule may exist in multiple conformations in solution, leading to averaged and potentially weak NOE signals.

    • Solution: Perform NMR experiments at different temperatures to potentially favor one conformation. Molecular modeling and conformational analysis can also help to understand the conformational landscape and interpret the NOE data.

  • Proton Overlap: Key protons may have very similar chemical shifts, making it difficult to resolve their NOE cross-peaks.

    • Solution: Use higher-field NMR spectrometers for better spectral dispersion. 1D selective NOESY or ROESY experiments can also be used to selectively irradiate a specific proton and observe its correlations without interference from others.

Issue 2: Failure to Obtain Crystals for X-ray Crystallography

Problem: The isolated this compound diterpene is an oil or fails to produce single crystals suitable for X-ray diffraction analysis.

Possible Solutions:

  • Systematic Crystallization Screening: Employ a wide range of solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). High-throughput crystallization screening kits are also commercially available.

  • Chemical Derivatization: Introduce a functional group that promotes crystallization, such as a p-bromobenzoyl group. This has the added benefit of introducing a heavy atom, which facilitates the determination of the absolute configuration from the X-ray data.

  • Alternative Techniques: If crystallization remains unsuccessful, focus on chiroptical methods (ECD, VCD) combined with computational analysis to determine the absolute configuration.[3][4][5][6]

Issue 3: Inconclusive ECD/VCD Results

Problem: The comparison between the experimental and calculated ECD or VCD spectra does not show a clear match for any of the possible stereoisomers.

Possible Causes and Solutions:

  • Inaccurate Conformational Search: The true lowest energy conformations may not have been identified in the computational search.

    • Solution: Use more robust conformational search algorithms and a wider energy window. Ensure that the chosen level of theory for geometry optimization and energy calculation is appropriate for the system.

  • Solvent Effects: The solvent can significantly influence the conformation and, therefore, the chiroptical spectra.

    • Solution: Ensure that the solvent used in the calculations (e.g., using a polarizable continuum model) matches the experimental solvent. For VCD, explicit solvent models or cluster calculations with solvent molecules may be necessary in some cases.[4]

  • Incorrect Relative Configuration: The assumed relative configuration used to generate the enantiomers for calculation might be incorrect.

    • Solution: Re-evaluate the NMR data, possibly using advanced methods like DP4+ analysis, to confirm the relative stereochemistry before proceeding with chiroptical calculations.[2][8][9]

Data Presentation

Table 1: Representative ¹³C NMR Chemical Shifts (δ) for a this compound Diterpene Skeleton (ent-rosan-1-one-5α,15ξ,16-triol)

CarbonChemical Shift (δ ppm)
1212.6
242.6
344.2
433.9
5-
624.2
722.6
840.2
9-
1062.8
1133.9
1228.5
13-
1436.3
15-
16-
1718.9
1829.3
1929.5
2011.9

Data extracted from a study on diterpenes from Erythroxylum barbatum. Note: Some assignments were not explicitly provided in the source.[10]

Experimental Protocols

Protocol 1: Nuclear Overhauser Effect Spectroscopy (NOESY)
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound diterpene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃OD). Ensure the sample is free of paramagnetic impurities.

  • NMR Data Acquisition:

    • Acquire a standard 2D NOESY spectrum on an NMR spectrometer (a higher field, e.g., 500 MHz or above, is recommended).

    • Use a mixing time appropriate for the size of the molecule. For diterpenes, mixing times in the range of 300-800 ms (B15284909) are typically used. It is advisable to run a series of NOESY experiments with different mixing times to monitor the build-up of NOE correlations.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Analyze the cross-peaks, which indicate spatial proximity between protons. The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons.

    • Use the observed NOE correlations to build a 3D model of the molecule and establish the relative stereochemistry.

Protocol 2: Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the this compound diterpene in a suitable spectroscopic grade solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance of around 1 in the UV-Vis spectrum.

  • ECD Data Acquisition:

    • Record the ECD spectrum on a CD spectrometer.

    • Scan a wavelength range that covers the electronic transitions of the chromophores in the molecule (typically 200-400 nm).

    • Record a spectrum of the pure solvent as a baseline and subtract it from the sample spectrum.

  • Computational Analysis:

    • Perform a thorough conformational search for the possible stereoisomers of the this compound diterpene using molecular mechanics or semi-empirical methods.

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)).

    • Calculate the ECD spectra for each conformer using Time-Dependent DFT (TD-DFT).

    • Boltzmann-average the calculated spectra based on the relative energies of the conformers.

  • Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectra for the different stereoisomers. The stereoisomer whose calculated spectrum best matches the experimental one is assigned as the correct absolute configuration.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Definition cluster_relative Relative Configuration cluster_absolute Absolute Configuration cluster_solution Final Structure ambiguous_stereo Ambiguous Stereochemistry in this compound Diterpene nmr_2d 2D NMR (COSY, HSQC, HMBC) ambiguous_stereo->nmr_2d noesy NOESY / ROESY nmr_2d->noesy Inconclusive dp4 DP4+ Analysis noesy->dp4 Ambiguous xray X-ray Crystallography noesy->xray dp4->xray ecd_vcd ECD / VCD Spectroscopy xray->ecd_vcd No Crystals final_structure Elucidated Stereostructure xray->final_structure Successful computation Quantum Chemical Calculations ecd_vcd->computation computation->final_structure

Caption: Experimental workflow for resolving ambiguous stereochemistry in this compound diterpenes.

decision_tree node_action node_action start Ambiguous Stereocenter(s)? relative_known Relative Config. Known? start->relative_known crystals Suitable Crystals Available? relative_known->crystals Yes action_noesy Perform NOESY/ROESY & DP4+ Analysis relative_known->action_noesy No chromophore UV/Vis Chromophore Present? crystals->chromophore No action_xray Perform X-ray Crystallography crystals->action_xray Yes action_ecd Perform ECD Spectroscopy chromophore->action_ecd Yes action_vcd Perform VCD Spectroscopy chromophore->action_vcd No

Caption: Decision tree for selecting the appropriate stereochemical analysis technique.

References

minimizing degradation of rosane diterpenes during isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of rosane diterpenes during the isolation process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound diterpenes.

Question: I am observing a low yield of my target this compound diterpene after extraction. What are the potential causes and solutions?

Answer:

Low yields of this compound diterpenes can stem from several factors throughout the extraction and purification process. Key areas to investigate include the choice of solvent, extraction method, and the potential for degradation.

  • Solvent Selection: The polarity of the extraction solvent is critical. While polar solvents like methanol (B129727) are often used for initial extraction from plant material, prolonged exposure can lead to the degradation of some diterpenes. For instance, tinctures prepared with polar solvents have been shown to be unstable over time for abietane-type diterpenes.[1][2][3] Consider using less polar solvents like petroleum ether or employing a multi-step extraction beginning with a non-polar solvent to isolate the lipophilic diterpenes first.[4] Interestingly, olive oil has been shown to be a protective solvent for some diterpenes, suggesting a lipophilic environment enhances stability.[1][2][3]

  • Extraction Method: High temperatures can accelerate the degradation of thermolabile compounds.[5][6] While methods like Soxhlet and reflux extraction can be efficient, the prolonged exposure to heat may be detrimental.[4] Maceration at room temperature is a gentler alternative, though it may require longer extraction times.[7]

  • Degradation: this compound diterpenes, like other diterpenes, can be susceptible to oxidation.[8][9] Ensure that solvents are degassed and consider adding antioxidants like BHT or ascorbic acid to your extraction solvent, though this should be done with caution to avoid interference with downstream applications.

Question: My purified this compound diterpene appears to be degrading during storage. How can I improve its stability?

Answer:

The stability of purified this compound diterpenes is influenced by storage conditions. To minimize degradation:

  • Solvent: Avoid storing this compound diterpenes in polar solvents for extended periods, as this has been shown to cause decomposition of other diterpene types.[1][2][3] If a solvent is necessary, a non-polar, aprotic solvent is preferable. For long-term storage, it is best to remove all solvent and store the compound as a solid or oil.

  • Temperature: Store purified compounds at low temperatures, preferably at -20°C or -80°C, to slow down potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Protect the sample from light, as UV radiation can induce degradation of many organic molecules.

Question: I am seeing multiple spots on my TLC plate after purification, suggesting my sample is not pure or is degrading. What steps can I take?

Answer:

Multiple spots on a TLC plate can indicate either impurities or on-plate degradation.

  • Co-eluting Impurities: Your purification protocol may not be sufficient to separate the target compound from structurally similar impurities. Consider using a different chromatographic technique or a different solvent system. High-speed counter-current chromatography (HSCCC) is an effective method for purifying diterpenes without a solid support matrix, which can sometimes cause degradation.[10]

  • On-Plate Degradation: Some compounds are unstable on the silica (B1680970) gel of a TLC plate. To test for this, spot your sample, and then immediately run the TLC. Then, spot the sample again and let it sit on the plate for an hour before running. If the second chromatogram shows more spots, your compound is likely degrading on the plate. If this is the case, you may need to use a different stationary phase for your chromatography, such as alumina (B75360) or a bonded phase like C18.

  • Solvent Purity: Ensure that the solvents used for chromatography are of high purity and are free of peroxides, which can cause oxidative degradation.

Frequently Asked Questions (FAQs)

What are the primary factors that cause degradation of this compound diterpenes during isolation?

The primary factors leading to the degradation of diterpenes, and likely this compound diterpenes, are exposure to heat, light, oxygen (oxidation), and inappropriate solvents (especially polar solvents).[1][2][3][5][6] The pH of the extraction and purification solutions can also play a significant role in the stability of many natural products.[11][12][13][14]

Which solvents are recommended for the extraction of this compound diterpenes to minimize degradation?

Non-polar solvents such as petroleum ether or n-hexane are often good choices for selectively extracting lipophilic diterpenes from a crude extract.[4] For initial extraction from plant material, a two-step process starting with a non-polar solvent to remove lipids and other non-polar compounds, followed by a more polar solvent like ethyl acetate (B1210297) or methanol, can be effective. As a general principle, minimizing the time the diterpenes spend in polar solvents is advisable.[1][2][3]

How does pH affect the stability of this compound diterpenes?

While specific data on the pH stability of this compound diterpenes is limited, studies on other natural products have shown that pH can be a critical factor.[11][12][13][14] For many compounds, acidic conditions tend to be more stabilizing than alkaline conditions, which can catalyze hydrolysis and other degradation reactions.[11][14] It is recommended to perform small-scale stability studies at different pH values if this is a concern for your specific this compound diterpene.

What analytical techniques are best for monitoring the degradation of this compound diterpenes?

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a powerful tool for monitoring the degradation of this compound diterpenes.[15] It allows for the separation and quantification of the parent compound and any degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile diterpenes.[5][6] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another excellent technique for quantifying sensitive metabolites without the need for chromatographic separation.[1][2][3][16]

Quantitative Data on Diterpene Stability

Disclaimer: The following data is for abietane-type diterpenes from Salvia fruticosa and is provided as a proxy due to the lack of specific quantitative data for this compound diterpenes. These values should be considered as indicative of the potential for degradation under different conditions.

Storage TimeSolvent/Storage ConditionTotal Abietane Diterpene Content Decrease (%)Reference(s)
12 monthsTincture (polar solvent) at room temperature16.51[1][2][3]
36 monthsTincture (polar solvent) at room temperature40.79[1][2][3]

Experimental Protocols

Protocol 1: General Extraction of this compound Diterpenes from Plant Material

This protocol is a general guideline and may need to be optimized for your specific plant material and target compound.

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, roots) in a shaded, well-ventilated area until brittle. Grind the dried material into a fine powder using a blender or mill.

  • Defatting (Optional but Recommended): Macerate the powdered plant material in n-hexane or petroleum ether at a 1:10 (w/v) ratio for 24 hours at room temperature with occasional stirring. Filter the mixture and discard the solvent. This step removes non-polar compounds like fats and waxes, which can interfere with subsequent purification.

  • Extraction: Macerate the defatted plant material in a suitable solvent such as ethyl acetate or methanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.

Protocol 2: Purification of this compound Diterpenes by Silica Gel Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., n-hexane). Pour the slurry into a glass column and allow the silica to pack under gravity, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent. In a separate flask, mix a small amount of silica gel with your dissolved extract and dry it under reduced pressure. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction by TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC, visualizing the spots under UV light or by using a suitable staining reagent (e.g., ceric ammonium (B1175870) molybdate). Combine the fractions containing the pure target compound.

  • Final Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound diterpene.

Visualizations

experimental_workflow plant_material Dried, Powdered Plant Material defatting Defatting with n-Hexane (Optional) plant_material->defatting extraction Maceration with Ethyl Acetate or Methanol defatting->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Final Concentration pooling->final_concentration pure_compound Purified this compound Diterpene final_concentration->pure_compound

Caption: General experimental workflow for the isolation and purification of this compound diterpenes.

degradation_factors degradation This compound Diterpene Degradation heat High Temperature heat->degradation light UV Light Exposure light->degradation oxygen Oxidation oxygen->degradation solvents Polar Solvents solvents->degradation ph Extreme pH (especially alkaline) ph->degradation

Caption: Key factors contributing to the degradation of diterpenes during isolation.

troubleshooting_workflow cluster_extraction Extraction Troubleshooting cluster_purification Purification Troubleshooting cluster_storage Storage Troubleshooting start Low Yield or Impure Product check_extraction Review Extraction Protocol start->check_extraction Issue at Extraction? check_purification Review Purification Protocol start->check_purification Issue at Purification? check_storage Review Storage Conditions start->check_storage Issue during Storage? solvent_choice Optimize Solvent (e.g., use less polar) check_extraction->solvent_choice temp_control Reduce Temperature (e.g., maceration vs. reflux) check_extraction->temp_control time_control Minimize Extraction Time check_extraction->time_control change_column Change Stationary Phase (e.g., Alumina, C18) check_purification->change_column change_mobile_phase Optimize Mobile Phase check_purification->change_mobile_phase use_hsccc Consider HSCCC check_purification->use_hsccc store_solid Store as Solid/Oil check_storage->store_solid low_temp Store at Low Temperature (-20°C or -80°C) check_storage->low_temp inert_atmosphere Store Under Inert Gas check_storage->inert_atmosphere

References

troubleshooting low yields in multi-step diterpene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the complex multi-step synthesis of diterpenes.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low across a multi-step synthesis. Where should I start troubleshooting?

A1: A consistently low overall yield suggests that either one or two steps are extremely low-yielding or there are incremental losses at every stage.

  • Initial Analysis: Re-evaluate each step's yield. A step with a yield below 50% is a significant concern and should be prioritized for optimization.

  • Purification Losses: Carefully assess your purification methods. Are you losing significant amounts of material during chromatography or extractions? Consider analyzing crude reaction mixtures (by NMR or LC-MS) to differentiate between a low-yielding reaction and high losses during purification.

  • Material Stability: Diterpene intermediates can be unstable. Ensure that your intermediates are not degrading upon storage or during workup procedures. Furan moieties, for example, can be sensitive to acidic conditions.[1]

Q2: I'm observing the formation of multiple isomers in a cyclization step, leading to a low yield of the desired product. How can I improve the stereoselectivity?

A2: Low stereoselectivity in cyclization reactions is a common challenge. The outcome is often influenced by the substrate's conformation and the reaction conditions.

  • Substrate Control: You can introduce sterically bulky groups to the substrate to create a facial bias, guiding the cyclization to form the desired diastereomer.[1]

  • Catalyst and Reagent Selection: The choice of catalyst can significantly influence the stereochemical outcome. For radical cyclizations, the structure of the radical initiator and any additives can affect the stereoselectivity.[2] For Diels-Alder reactions, Lewis acid catalysts or organocatalysts can be employed to control stereochemistry.[3][4]

  • Temperature Optimization: Temperature can play a crucial role in selectivity. Lowering the temperature often favors the kinetically controlled product, which may be the desired isomer. Conversely, higher temperatures can lead to a mixture of thermodynamically controlled products.[5]

Q3: My late-stage C-H oxidation reaction is inefficient and non-selective. What strategies can I employ to improve this step?

A3: Late-stage C-H oxidation is a powerful but often challenging transformation due to the presence of multiple reactive sites in a complex molecule.

  • Catalyst Screening: The choice of metal catalyst is critical. Iron and manganese-based catalysts are known to facilitate C-H oxidation.[6][7] A screening of different catalysts can identify one with better selectivity for your substrate.

  • Directing Groups: If predictable selectivity is not achievable based on the inherent electronic and steric properties of the C-H bonds, consider installing a directing group. Carboxylate groups, for example, can direct oxidation to form five-membered ring lactones.[8]

  • Solvent and Additives: The reaction solvent and any additives can influence the catalyst's activity and selectivity. It is advisable to perform a screen of different solvent systems.

Q4: The removal of a protecting group is leading to the decomposition of my diterpene intermediate. What should I do?

A4: Protecting group removal can be a delicate step, especially with complex and sensitive molecules.

  • Orthogonal Protecting Groups: The ideal solution is to have an orthogonal protecting group strategy from the beginning of your synthesis. This means that each protecting group can be removed under specific, mild conditions that do not affect other protecting groups or sensitive functional groups on your molecule.[1]

  • Milder Deprotection Conditions: If you are unable to change the protecting group, explore milder deprotection reagents or conditions. For example, if acidic conditions are causing decomposition, investigate enzymatic or hydrogenation-based deprotection methods if applicable.

  • Scavengers: During deprotection, reactive cationic species can be generated, which may lead to side reactions. The addition of scavengers to the reaction mixture can trap these species and prevent degradation of your product.[9]

Troubleshooting Guides

Low Yield in Diels-Alder Cycloaddition
Potential Cause Troubleshooting Strategy
Poor Diene/Dienophile Reactivity Increase the electron-donating character of the diene or the electron-withdrawing character of the dienophile.[3]
Low Reaction Rate While these reactions can often be performed at room temperature, gentle heating may be required.[10] The use of a Lewis acid catalyst can also accelerate the reaction.[3]
Unfavorable Stereoselectivity Employ a chiral catalyst to induce asymmetry.[3] The use of a temporary tether to link the diene and dienophile can also improve stereoselectivity.[11]
Product Inhibition/Decomposition Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation.
Inefficient Radical Cyclization
Potential Cause Troubleshooting Strategy
Inefficient Radical Generation Ensure the radical initiator is appropriate for the substrate and reaction conditions. Common initiators include AIBN and (TMS)3SiH/Et3B.[12]
Incorrect Cyclization Pathway The regioselectivity of radical cyclizations (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules. Analyze your substrate to ensure it is predisposed to the desired cyclization pathway.
Low Diastereoselectivity The use of bulky catalysts or additives can influence the stereochemical outcome of the cyclization.[2]
Side Reactions (e.g., Reduction) The choice of radical mediator is important. Some mediators can lead to undesired reduction products.
Failed Nozaki-Hiyama-Kishi (NHK) Coupling
Potential Cause Troubleshooting Strategy
Inactive Chromium Species Ensure the use of anhydrous and high-purity CrCl2. The reaction is highly sensitive to moisture and air.
Poor Substrate Reactivity The addition of a catalytic amount of NiCl2 is crucial for the reaction of vinyl and aryl halides.[13]
Formation of Byproducts The choice of solvent can significantly impact the reaction. Acetonitrile is often found to minimize byproduct formation.[13] The use of silyl (B83357) chlorides (e.g., TMSCl) can prevent the formation of chromium alkoxide byproducts.[14]
Low Yield with Catalytic Chromium When using catalytic amounts of chromium, a stoichiometric reductant such as manganese is required to regenerate the active Cr(II) species.[14]

Experimental Protocols

Protocol 1: Catalyst Screening for a Late-Stage C-H Oxidation

This protocol outlines a general procedure for screening different metal catalysts for a problematic C-H oxidation step in a diterpene synthesis.

  • Preparation: In an array of small reaction vials, place your diterpene substrate (1.0 eq.).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., Fe(PDP), Mn(porphyrin)) at a specific loading (e.g., 5-10 mol%).

  • Solvent and Oxidant Addition: Add the chosen solvent (e.g., acetonitrile) to each vial, followed by the oxidant (e.g., H2O2) in a controlled manner.

  • Reaction: Stir the reactions at the desired temperature for a set period.

  • Quenching and Analysis: Quench the reactions and analyze the product distribution in each vial using LC-MS or GC-MS to determine the most effective catalyst for your desired transformation.[6]

Protocol 2: General Procedure for Fmoc-Protecting Group Removal

This protocol describes a standard method for the removal of an N-terminal Fmoc group, a common protecting group in synthesis.

  • Resin Swelling: Swell the Fmoc-protected peptide resin in DMF.

  • Deprotection: Treat the resin with a 20-30% solution of piperidine (B6355638) in DMF for 10-20 minutes at room temperature.[15][16]

  • Washing: Thoroughly wash the resin with DMF to remove the cleaved Fmoc group and piperidine.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of the free amine.

  • Drying: Dry the deprotected peptide resin under vacuum before proceeding to the next step.

Visualizations

Troubleshooting_Low_Yield start Low Yield in a Specific Step reaction_or_workup Reaction or Workup Issue? start->reaction_or_workup analyze_crude Analyze Crude Reaction Mixture (LC-MS, Crude NMR) reaction_or_workup->analyze_crude Investigate reaction_issue Reaction Incomplete or Side Products Formed analyze_crude->reaction_issue Low Conversion/ Side Products workup_issue Significant Product Loss During Purification analyze_crude->workup_issue High Conversion/ Clean Reaction optimize_reaction Optimize Reaction Conditions: - Catalyst - Solvent - Temperature - Reagent Stoichiometry reaction_issue->optimize_reaction optimize_purification Optimize Purification: - Alternative chromatography - Recrystallization - Different extraction solvents workup_issue->optimize_purification

Caption: A logical workflow for troubleshooting low yields.

Protecting_Group_Strategy cluster_hydroxyl Hydroxyl Groups cluster_amine Amine Groups cluster_carbonyl Carbonyl Groups silyl Silyl Ethers (TBS, TIPS) Cleavage: F- (TBAF) orthogonal Orthogonal Strategy silyl->orthogonal Orthogonal to Boc, Bn, Ac benzyl Benzyl Ethers (Bn) Cleavage: H2, Pd/C acetyl Esters (Ac) Cleavage: Base (K2CO3, MeOH) boc Boc Cleavage: Acid (TFA) boc->orthogonal Orthogonal to Fmoc, Bn fmoc Fmoc Cleavage: Base (Piperidine) fmoc->orthogonal Orthogonal to Boc, Acetal cbz Cbz Cleavage: H2, Pd/C acetal Acetal/Ketal Cleavage: Acid (aq. HCl)

Caption: Orthogonal protecting groups for diterpene synthesis.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Rosane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of rosane diterpenes. This resource is designed for researchers, scientists, and drug development professionals to help identify, diagnose, and mitigate matrix effects, a common challenge in the quantitative analysis of these complex natural products in various biological and environmental matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the analysis of this compound diterpenes?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample apart from the analyte of interest (in this case, this compound diterpenes). These components can include salts, lipids, proteins, and other endogenous or exogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal. This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[2] this compound diterpenes, often analyzed in complex biological matrices like plasma or plant extracts, are particularly susceptible to these effects due to their structural complexity and the nature of the samples they are typically found in.

Q2: How can I determine if my LC-MS analysis of this compound diterpenes is being affected by matrix effects?

A2: There are both qualitative and quantitative methods to assess matrix effects.

  • Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of a this compound diterpene standard solution into the mass spectrometer after the analytical column while injecting a blank matrix extract. A dip in the baseline signal at a specific retention time indicates ion suppression, while a peak suggests ion enhancement caused by co-eluting matrix components.

  • Quantitative Assessment (Post-Extraction Spike): This is a widely used method to quantify the extent of matrix effects.[3] It involves comparing the peak area of a this compound diterpene standard spiked into a blank matrix extract after the extraction process to the peak area of the same standard in a neat (pure) solvent. The matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solvent)

    An MF value of 1 indicates no matrix effect, a value less than 1 signifies ion suppression, and a value greater than 1 indicates ion enhancement.

Q3: What are the most effective strategies to minimize or compensate for matrix effects in this compound diterpene analysis?

A3: A multi-faceted approach is often the most effective:

  • Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly employed.[2]

  • Chromatographic Separation: Modifying the LC method to achieve better separation between the this compound diterpene analytes and co-eluting matrix components can significantly reduce interference.

  • Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[4] A SIL-IS has nearly identical chemical and physical properties to the analyte, so it will co-elute and experience the same degree of ion suppression or enhancement. By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by matrix effects can be effectively normalized.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is identical to the study samples can also help to compensate for consistent matrix effects.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Analyte Signal / Poor Sensitivity Ion suppression from co-eluting matrix components (e.g., phospholipids).1. Implement a more rigorous sample preparation method (e.g., switch from protein precipitation to SPE).[5]2. Optimize the chromatographic gradient to better separate the analyte from the suppression zone.3. Use a divert valve to direct the early and late eluting, highly polar and non-polar interferences to waste.
High Variability in Results (Poor Precision) Inconsistent matrix effects between different samples or batches.1. The most effective solution is to use a stable isotope-labeled internal standard (SIL-IS).2. Ensure the sample preparation procedure is highly consistent and reproducible.3. Evaluate different lots of the biological matrix during method validation to assess the variability of the matrix effect.
Inaccurate Quantification (Poor Accuracy) Consistent ion suppression or enhancement that is not being corrected for.1. Prepare calibration standards in a matrix that matches the samples (matrix-matched calibrants).2. If a SIL-IS is not available, use a structural analog that co-elutes and behaves similarly to the analyte.3. Perform a thorough method validation, including a quantitative assessment of the matrix effect.
Unexpected Peaks or Distorted Peak Shapes Interference from matrix components that are not fully resolved from the analyte.1. Adjust the mobile phase composition, gradient slope, or column chemistry to improve chromatographic resolution.2. Employ a more selective sample preparation technique to remove the interfering compounds.

Quantitative Data Summary

While specific quantitative data for this compound diterpenes is limited in publicly available literature, the following table summarizes typical recovery and matrix effect data for other diterpenes (ginkgolides and triptolide) in human plasma, comparing different sample preparation techniques. This data provides a useful reference for what can be expected and highlights the importance of selecting an appropriate sample preparation method.

Analyte (Diterpene) Sample Preparation Method Matrix Average Recovery (%) Matrix Effect (%) Reference
Ginkgolide BLiquid-Liquid Extraction (LLE) with ethyl acetateRat Plasma82.5 - 97.0Not explicitly quantified, but method was successfully applied.[6][7]
TriptolideProtein Precipitation (PPT) with acetonitrileHuman Plasma> 8595 - 108 (Matrix Factor: 0.95 - 1.08)[4]
Ginkgolides A, B, CLiquid-Liquid Extraction (LLE)Rat PlasmaNot specified, but method showed good reproducibility.Negligible[8][9]

Note: Matrix Effect (%) is calculated as (Matrix Factor - 1) x 100. A value of 0% indicates no effect, negative values indicate suppression, and positive values indicate enhancement.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound Diterpenes in Plasma

This protocol is a general guideline and should be optimized for the specific this compound diterpene of interest.

Materials:

  • Plasma samples (e.g., 100 µL)

  • Internal Standard (IS) solution (ideally a SIL-IS for the target this compound diterpene)

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Reconstitution solvent (compatible with the LC mobile phase)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the IS solution to the plasma sample.

  • pH Adjustment (Optional): Adjust the pH of the plasma sample to optimize the extraction of the this compound diterpene. For neutral compounds, this may not be necessary.

  • Extraction: Add 500 µL of the extraction solvent (e.g., ethyl acetate).

  • Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the sample at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Diterpenes in Plasma

This protocol is a general guideline using a reversed-phase SPE cartridge and should be optimized for the specific analyte and matrix.

Materials:

  • Plasma samples (e.g., 500 µL)

  • Internal Standard (IS) solution

  • Reversed-phase SPE cartridges (e.g., C18)

  • SPE manifold

  • Methanol (B129727) (for conditioning)

  • Water (for equilibration)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add the IS. Dilute the plasma with an equal volume of water or a suitable buffer to reduce viscosity.[10]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 1 mL of the wash solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound diterpene and IS from the cartridge with 1 mL of the elution solvent (e.g., methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the reconstitution solvent.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis plasma Plasma Sample + Internal Standard extraction Extraction (LLE or SPE) plasma->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation reconstitution->lc ms MS Detection lc->ms data Data Acquisition & Processing ms->data

Caption: A generalized experimental workflow for the LC-MS analysis of this compound diterpenes.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Solutions start Inaccurate or Imprecise This compound Diterpene Quantification matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->matrix_effect no_effect Matrix Effect < 5%? matrix_effect->no_effect optimize_prep Optimize Sample Prep (e.g., SPE) no_effect->optimize_prep No other_issues Investigate Other Method Parameters no_effect->other_issues Yes optimize_lc Optimize Chromatography optimize_prep->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is

Caption: A logical troubleshooting workflow for addressing quantification issues.

References

Technical Support Center: Optimization of Crystallization Conditions for Rosane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of rosane diterpenes. The information is presented in a practical question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound diterpenes?

A1: this compound diterpenes, like many other terpenoids, can be challenging to crystallize due to several factors. They are often isolated as oils or amorphous solids, which indicates a high barrier to nucleation. Their complex and often non-polar structures can lead to difficulties in finding suitable solvent systems that allow for the slow and ordered arrangement of molecules into a crystal lattice. Furthermore, the presence of closely related isomers or impurities from the natural extract can inhibit crystal growth.

Q2: What are the most common methods for crystallizing small molecules like this compound diterpenes?

A2: The most frequently employed crystallization techniques for small molecules, including this compound diterpenes, are:

  • Slow Evaporation: This is a simple and widely used method where the solvent is allowed to evaporate slowly from a near-saturated solution of the compound, gradually increasing the concentration to the point of supersaturation and subsequent crystallization.[1][2]

  • Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing it in a sealed chamber with a "bad" or "anti-solvent" in which the compound is insoluble. The vapor of the more volatile anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[3][4] This method is particularly useful when only small amounts of the compound are available.

  • Liquid-Liquid Diffusion (Layering): In this method, a solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution, reducing the compound's solubility.[3]

  • Slow Cooling: This technique relies on the principle that the solubility of most compounds decreases with temperature. A saturated solution is prepared at a higher temperature and then allowed to cool slowly, leading to the formation of crystals.

Q3: How do I select an appropriate solvent system for my this compound diterpene?

A3: Solvent selection is a critical step in the crystallization process. A good starting point is to screen a range of solvents with varying polarities. An ideal single solvent for slow evaporation is one in which the this compound diterpene is moderately soluble at room temperature. For two-solvent systems (vapor or liquid-liquid diffusion), you need a "good" solvent in which your compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble. Based on the literature, promising solvents for diterpenoid crystallization include ethanol, methanol, acetone, and ethyl acetate, often in combination with less polar anti-solvents like hexane (B92381) or other alkanes.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the crystallization of this compound diterpenes.

Problem 1: My this compound diterpene "oils out" instead of crystallizing.

  • Possible Cause: The supersaturation level is too high, or the cooling rate is too fast, causing the compound to come out of solution as a liquid phase before it can form an ordered crystal lattice.[5] This is common for compounds with low melting points or when significant impurities are present.

  • Solutions:

    • Reduce the concentration: Start with a more dilute solution.

    • Slow down the process: If using slow evaporation, reduce the rate of evaporation by using a vial with a smaller opening or by placing it in a cooler, less disturbed environment. If using slow cooling, insulate the container to decrease the cooling rate.

    • Use a different solvent system: The chosen solvent may be too good a solvent. Try a solvent in which the compound has slightly lower solubility.

    • Increase the purity of your sample: Further purification using chromatographic techniques may be necessary to remove impurities that can inhibit crystallization.

Problem 2: No crystals are forming, and the solution remains clear.

  • Possible Cause: The solution is not sufficiently supersaturated.

  • Solutions:

    • Increase the concentration: Allow more solvent to evaporate. If using a two-solvent system, add more anti-solvent.

    • Induce nucleation:

      • Scratching: Gently scratch the inside surface of the crystallization vial with a glass rod. The microscopic scratches can provide nucleation sites.

      • Seeding: Introduce a tiny crystal of your compound (if available from a previous attempt) into the solution. This provides a template for crystal growth.

    • Lower the temperature: For many compounds, solubility decreases at lower temperatures. Try moving your experiment to a refrigerator or a cold room.

Problem 3: The crystals are very small (microcrystalline) or of poor quality.

  • Possible Cause: Nucleation occurred too rapidly at multiple sites.

  • Solutions:

    • Slow down the crystallization process: Use a more dilute solution, slow down the evaporation or cooling rate, or adjust the solvent/anti-solvent ratio to approach the point of insolubility more gradually.

    • Optimize the temperature: Experiment with different temperatures to find the optimal conditions for slower crystal growth.

    • Minimize vibrations: Place your crystallization experiment in a location free from disturbances.

Problem 4: The crystallization yields are very low.

  • Possible Cause: The compound may be too soluble in the mother liquor, or too much solvent was used.[5]

  • Solutions:

    • Concentrate the mother liquor: Carefully evaporate some of the solvent from the filtrate to see if more crystals form.

    • Optimize the solvent system: Choose a solvent in which the compound is less soluble at lower temperatures to maximize the amount of product that crystallizes out.

    • Adjust the final temperature: Cooling the solution to a lower temperature may increase the yield.

Data Presentation

Table 1: General Starting Conditions for this compound Diterpene Crystallization

ParameterSlow EvaporationVapor DiffusionSlow Cooling
Concentration Near-saturated5-20 mg/mLSaturated at elevated temp.
Temperature Room TemperatureRoom Temp. or 4°CGradual cooling from elevated temp. to RT or 4°C
Typical Solvents Acetone, Ethanol, Methanol, Ethyl AcetateGood: Dichloromethane, THF, Acetone; Anti-solvent: Hexane, Pentane, Diethyl etherToluene, Ethanol, Isopropanol
Typical Volume 1-5 mL0.5-2 mL2-10 mL

Table 2: Common Solvent Systems for Diterpenoid Crystallization

Good SolventAnti-SolventTechnique(s)
DichloromethaneHexaneVapor Diffusion, Layering
AcetoneWaterVapor Diffusion, Layering, Slow Cooling
MethanolDiethyl EtherVapor Diffusion, Layering
EthanolWaterSlow Cooling
Ethyl AcetateHexaneSlow Evaporation, Layering

Experimental Protocols

The following are detailed, generalized protocols for the most common crystallization techniques. These should be adapted and optimized for your specific this compound diterpene.

Protocol 1: Slow Evaporation

  • Dissolution: Dissolve the purified this compound diterpene in a suitable solvent (e.g., acetone, ethanol) to near saturation in a clean vial.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean crystallization vial.

  • Evaporation: Cover the vial with parafilm and puncture a few small holes in it to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Observation: Monitor the vial periodically for crystal growth. This process can take several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop or Sitting Drop)

  • Prepare the Reservoir: In a larger vial or well, place a small amount of the anti-solvent (e.g., hexane).

  • Prepare the Drop: In a smaller vial (for sitting drop) or on a siliconized glass slide (for hanging drop), mix a small volume of the concentrated this compound diterpene solution (in a "good" solvent like dichloromethane) with a small volume of the reservoir solution.

  • Seal the System: Place the smaller vial inside the larger one or invert the glass slide over the reservoir and seal the chamber.

  • Incubation: Allow the system to equilibrate in a stable, vibration-free environment. The more volatile anti-solvent will slowly diffuse into the drop, inducing crystallization.

  • Observation: Check for crystal formation over several days.

Protocol 3: Liquid-Liquid Diffusion (Layering)

  • Dissolution: Dissolve the this compound diterpene in a minimal amount of a "good" solvent in a narrow tube or vial.

  • Layering: Carefully and slowly add a layer of a miscible "anti-solvent" on top of the solution, taking care not to mix the two layers.

  • Incubation: Seal the tube and leave it undisturbed.

  • Observation: Crystals should form at the interface of the two solvents as they slowly diffuse into one another.

Visualizations

experimental_workflow start Start with Purified This compound Diterpene solubility_screening Solubility Screening (Various Solvents) start->solubility_screening choose_method Choose Crystallization Method solubility_screening->choose_method slow_evap Slow Evaporation choose_method->slow_evap Moderate Solubility vapor_diff Vapor Diffusion choose_method->vapor_diff Good/Bad Solvent Pair slow_cool Slow Cooling choose_method->slow_cool Temp. Dependent Solubility setup_exp Set up Experiment slow_evap->setup_exp vapor_diff->setup_exp slow_cool->setup_exp incubation Incubate & Observe setup_exp->incubation crystals Crystals Formed? incubation->crystals success Successful Crystallization crystals->success Yes troubleshoot Troubleshoot crystals->troubleshoot No

Figure 1. A generalized experimental workflow for the crystallization of this compound diterpenes.

troubleshooting_logic start No Crystals Formed check_saturation Is solution supersaturated? start->check_saturation increase_concentration Increase Concentration (Evaporate/Add Anti-solvent) check_saturation->increase_concentration No induce_nucleation Induce Nucleation (Scratch/Seed) check_saturation->induce_nucleation Yes oiling_out Oiling Out Occurs check_concentration Is concentration too high? oiling_out->check_concentration reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes slow_process Slow Down Crystallization Rate check_concentration->slow_process No poor_quality Poor Crystal Quality check_rate Is nucleation too fast? poor_quality->check_rate check_rate->slow_process Yes

Figure 2. A troubleshooting decision tree for common crystallization problems.

References

improving the stability of rosane diterpenes for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the stability of rosane diterpenes during long-term storage.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the storage and handling of this compound diterpenes.

Frequently Asked Questions (FAQs)

Q1: My this compound diterpene sample shows signs of degradation after a short period. What are the likely causes?

A1: Degradation of this compound diterpenes is often multifactorial. The primary culprits are exposure to oxygen, light, and elevated temperatures.[1][2] The chemical structure of this compound diterpenes, which may contain susceptible functional groups like lactones or double bonds, makes them prone to oxidation and hydrolysis.[3] The presence of impurities or residual solvents from the isolation process can also catalyze degradation reactions.

Q2: What are the ideal storage temperatures for this compound diterpenes?

A2: For long-term storage, it is generally recommended to store this compound diterpenes at low temperatures. A temperature of -20°C is a good starting point, with -80°C being preferable for highly sensitive compounds or very long-term storage.[4] As with many organic molecules, lower temperatures slow down the rate of chemical degradation.[5][6]

Q3: How does pH affect the stability of this compound diterpenes, particularly those with lactone rings like rosenonolactone?

A3: this compound diterpenes containing lactone rings are susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions. The optimal pH for stability is typically in the slightly acidic range. For instance, studies on spironolactone, a steroid lactone, have shown that the optimum pH for stability is approximately 4.5.[5] At this pH, the rate of hydrolysis is minimized. It is crucial to control the pH of any solutions containing lactone-bearing diterpenes.

Q4: What is the best way to protect my samples from light-induced degradation?

A4: To prevent photolytic degradation, always store this compound diterpene samples in amber-colored vials or wrap clear vials in aluminum foil.[1] It is also advisable to work with these compounds in a dimly lit environment or under yellow light to minimize exposure.

Q5: I suspect my sample has degraded. What analytical techniques can I use to confirm this and identify the degradation products?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a powerful tool for assessing the purity of your sample and detecting degradation products.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile diterpenes or their degradation products.[3] These techniques allow for the separation and identification of the parent compound and any new peaks that correspond to degradation products.[9]

Troubleshooting Common Problems

Problem Possible Cause Troubleshooting Steps
Appearance of new peaks in HPLC/GC-MS analysis. Oxidation, hydrolysis, or other degradation reactions.1. Confirm the identity of the new peaks using mass spectrometry. 2. Review storage conditions: check for exposure to air, light, or extreme temperatures. 3. Implement stricter storage protocols, such as storing under an inert gas and in the dark at -20°C or below.
Change in sample color or physical appearance. Likely indicates significant degradation and the formation of chromophoric byproducts.1. Discard the sample if purity is critical. 2. Re-purify the sample if possible, using techniques like column chromatography. 3. For future samples, ensure storage in an inert atmosphere and protected from light.
Loss of biological activity of the compound. The active compound has degraded to inactive forms.1. Confirm degradation using analytical techniques (HPLC, GC-MS). 2. Prepare fresh samples from a reliable stock. 3. Re-evaluate and improve storage and handling procedures to prevent future degradation.
Inconsistent results between experiments. May be due to the use of partially degraded samples.1. Always use freshly prepared solutions from a well-stored stock. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Regularly check the purity of your stock material.

Data Presentation: Stability of a Lactone-Containing Diterpene Analogue

Table 1: Stability of Spironolactone (2.0 mg/mL) in Suspension [4]

Storage TemperaturePackaging MaterialInitial Concentration (%)Concentration after 30 days (%)Concentration after 90 days (%)
5 ± 3°CAmber Glass Bottle100> 95> 90
5 ± 3°CHDPE Bottle100> 95> 90
5 ± 3°CPET Bottle100> 95> 90
30 ± 3°CAmber Glass Bottle100> 90< 90
30 ± 3°CHDPE Bottle100> 90< 90
30 ± 3°CPET Bottle100> 90< 90

Table 2: Effect of pH on the Stability of Spironolactone in an Aqueous Ethanol Solution [5]

pHTemperatureBuffer SpeciesEffect on Stability
~4.540°CCitrate/PhosphateOptimal pH for stability
< 4.540°CCitrate/PhosphateIncreased degradation
> 4.540°CCitrate/PhosphateIncreased degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Diterpene

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of a this compound diterpene under various stress conditions.[10]

Materials:

  • This compound diterpene sample

  • HPLC grade solvents (e.g., acetonitrile, methanol (B129727), water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% hydrogen peroxide)

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound diterpene in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for defined time points.

    • Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for defined time points, protected from light.

    • Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the this compound diterpene in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Also, expose a solution of the compound to the same temperature.

    • At time points, dissolve the solid sample or dilute the solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the this compound diterpene to a light source in a photostability chamber (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • At time points, withdraw samples for HPLC analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of the remaining parent compound and the formation of degradation products.

Protocol 2: Long-Term Stability Testing of a this compound Diterpene

This protocol describes a method for evaluating the long-term stability of a this compound diterpene under recommended storage conditions.

Materials:

  • Purified this compound diterpene sample

  • Amber glass vials with Teflon-lined caps

  • Inert gas (e.g., argon or nitrogen)

  • Freezers (-20°C and -80°C)

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh the purified this compound diterpene into several amber glass vials.

    • Alternatively, prepare a stock solution and aliquot it into the vials. If a solution, lyophilize to a dry powder.

  • Inert Atmosphere:

    • Flush each vial with a gentle stream of inert gas (argon or nitrogen) for 30-60 seconds to displace any oxygen.

    • Immediately and tightly seal the vials.

  • Storage Conditions:

    • Divide the vials into different storage groups. Recommended conditions include:

      • -80°C (long-term)

      • -20°C (long-term)

      • 4°C (for comparison)

      • Room temperature (accelerated degradation)

    • For each condition, also include a set of samples not stored under an inert atmosphere for comparison.

  • Time Points:

    • Establish a schedule for analysis. For example: 0, 1, 3, 6, 12, and 24 months.

  • Analysis:

    • At each time point, retrieve one vial from each storage condition.

    • Allow the vial to reach room temperature before opening to prevent condensation.

    • Prepare a solution of known concentration and analyze by a validated HPLC method.

    • Determine the percentage of the parent compound remaining.

Visualizations

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Prep Prepare this compound Diterpene Solution Acid Acid Hydrolysis Prep->Acid Expose to Stress Base Base Hydrolysis Prep->Base Expose to Stress Oxidation Oxidation Prep->Oxidation Expose to Stress Thermal Thermal Stress Prep->Thermal Expose to Stress Photo Photolytic Stress Prep->Photo Expose to Stress HPLC Stability-Indicating HPLC-MS Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Data Data Analysis: - % Degradation - Degradation Products - Degradation Kinetics HPLC->Data Pathway Identify Degradation Pathways Data->Pathway Stability Establish Stability Profile Data->Stability

Caption: Workflow for a forced degradation study of this compound diterpenes.

G cluster_0 Potential Degradation Pathways RD This compound Diterpene Ox Oxidized Products (e.g., epoxides, hydroxylated derivatives) RD->Ox Oxidation (O2, light, heat) Hyd Hydrolyzed Products (for lactone-containing diterpenes) RD->Hyd Hydrolysis (acid/base catalysis) Iso Isomerized Products RD->Iso Isomerization (heat, light, pH)

Caption: Potential degradation pathways for this compound diterpenes.

G cluster_0 NF-κB Signaling Pathway and Diterpene Intervention Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive, in cytoplasm) IkB->NFkB_inactive degrades, releasing NFkB_active NF-κB (p50/p65) (Active, in nucleus) NFkB_inactive->NFkB_active translocates to nucleus Genes Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) NFkB_active->Genes activates Diterpenes This compound Diterpenes Diterpenes->IKK Inhibition

Caption: Modulation of the NF-κB signaling pathway by diterpenes.

References

Validation & Comparative

Validating the Anticancer Activity of Rosane-Related Diterpenes In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to a significant interest in natural products, with rosane diterpenes and their derivatives showing considerable promise in preclinical studies. This guide provides a comparative overview of the in vivo anticancer activities of three prominent this compound-related compounds: Rosmarinic Acid, Carnosic Acid, and Salvianolic Acid B. The data presented here, compiled from various in vivo studies, aims to facilitate an objective comparison of their therapeutic potential and provide a foundation for further research and development.

Comparative Efficacy of this compound-Related Diterpenes in Preclinical Cancer Models

The in vivo anticancer efficacy of Rosmarinic Acid, Carnosic Acid, and Salvianolic Acid B has been evaluated in a range of cancer models, demonstrating their potential to inhibit tumor growth. The following table summarizes the quantitative data from these studies, offering a side-by-side comparison of their activities.

CompoundCancer TypeAnimal ModelDosageRoute of AdministrationTreatment DurationKey Findings
Rosmarinic Acid Pancreatic CancerXenograft nude mice (Panc-1 cells)10 and 50 mg/kgNot Specified30 daysDose-dependent inhibition of xenograft growth and decreased tumor size.[1]
Lung AdenocarcinomaXenograft nude mice (A549 cells)Not SpecifiedNot SpecifiedNot SpecifiedSignificantly reduced tumor volume in a concentration-dependent manner.[2]
Hepatocellular CarcinomaH22 tumor-bearing mice75, 150, and 300 mg/kgGavage10 daysEffectively inhibited tumor growth.[3]
GlioblastomaRat modelNot SpecifiedNot SpecifiedNot SpecifiedReduced tumor volume and improved survival rates.[4]
Carnosic Acid MelanomaB16F10 cell xenograft in C57BL/6 mice50 mg/kgNot SpecifiedEvery 2 daysInhibited melanoma tumor growth.[5]
Breast CancerMouse xenograft modelNot SpecifiedNot SpecifiedNot SpecifiedIn combination with tamoxifen, led to breast tumor suppression.[6]
Salvianolic Acid B Colorectal CancerHCT116 injected BALB/c nude miceNot SpecifiedNot Specified4 weeksSignificantly inhibited tumor growth.[7]
Colorectal CancerMC38 inoculated mice10 and 20 mg/kgNot SpecifiedNot SpecifiedTumor suppression rates of 43.4% and 63.2%, respectively.[8]
Breast CancerEhrlich solid carcinoma cell line (ESC) injected miceNot SpecifiedNot SpecifiedNot SpecifiedSignificantly reduced tumor volume and increased median survival.[9][10]
GlioblastomaU87 glioma xenograft nude mice50 µmol/L (in vitro context)Not SpecifiedNot SpecifiedReduced tumor volume and weight in the animal model.[11]
Ovarian CancerID8 inoculated miceNot SpecifiedNot SpecifiedNot SpecifiedInhibited tumor growth.[8]

Experimental Protocols for In Vivo Anticancer Activity Assessment

The validation of anticancer activity in vivo involves standardized experimental protocols. Below are generalized methodologies based on the reviewed studies.

Xenograft Tumor Model

A widely used method to assess the efficacy of a compound on human cancers is the xenograft model.

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, HCT116 for colorectal cancer) are cultured in appropriate media and conditions until they reach a sufficient number for injection.[2][7]

  • Animal Models: Immunocompromised mice, typically BALB/c nude mice, are used to prevent rejection of the human tumor cells.[7]

  • Tumor Cell Implantation: A specific number of viable cancer cells (e.g., 1 × 10^7 cells) are suspended in a small volume of a suitable buffer (e.g., phosphate-buffered saline) and injected subcutaneously into the flank of the mice.[7]

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is then measured at regular intervals (e.g., every 2 or 5 days) using calipers and calculated using the formula: (short diameter)² × long diameter / 2.[5][7]

  • Compound Administration: Once tumors reach a certain volume, the animals are randomized into control and treatment groups. The test compound (e.g., Rosmarinic Acid, Carnosic Acid, or Salvianolic Acid B) is administered at predetermined doses and schedules. The route of administration can vary (e.g., intraperitoneal injection, oral gavage).[3][5]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised and weighed.[7][12] Further analysis can include histopathology, immunohistochemistry for proliferation markers (e.g., Ki-67), and molecular analysis of signaling pathways.[12]

Signaling Pathways Modulated by this compound-Related Diterpenes

The anticancer effects of these compounds are attributed to their ability to modulate various signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth and survival and is often hyperactivated in cancer. Salvianolic Acid B has been shown to inhibit this pathway, leading to the induction of autophagy and subsequent cancer cell death.[7][11][13]

PI3K_Akt_mTOR_Pathway cluster_0 Salvianolic Acid B Inhibition SalB Salvianolic Acid B PI3K PI3K SalB->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Autophagy Autophagy mTOR->Autophagy inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Salvianolic Acid B.

MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. Salvianolic Acid B has been reported to modulate this pathway, contributing to its antitumor effects.[11]

MAPK_Pathway cluster_1 Salvianolic Acid B Modulation SalB Salvianolic Acid B Ras Ras SalB->Ras modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Modulation of the MAPK signaling pathway by Salvianolic Acid B.

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. Rosmarinic Acid and Salvianolic Acid B have been shown to suppress NF-κB signaling, leading to reduced tumor growth.[4][11]

NFkB_Pathway cluster_2 Rosmarinic Acid & Salvianolic Acid B Inhibition Compounds Rosmarinic Acid Salvianolic Acid B IKK IKK Compounds->IKK inhibit IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Target Gene Expression (Inflammation, Survival)

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Workflow

The general workflow for validating the in vivo anticancer activity of a compound is a multi-step process.

experimental_workflow cluster_workflow In Vivo Anticancer Activity Validation Workflow A Cancer Cell Line Selection B In Vitro Cytotoxicity Assay A->B C Animal Model Selection B->C D Xenograft Tumor Implantation C->D E Compound Administration D->E F Tumor Growth Monitoring E->F G Endpoint Analysis (Tumor Weight, Biomarkers) F->G H Data Analysis & Interpretation G->H

Caption: General experimental workflow for in vivo studies.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Rosane and Abietane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of rosane and abietane (B96969) diterpenes reveals distinct anti-inflammatory profiles and mechanisms of action, offering valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes experimental data to provide an objective performance comparison of these two prominent classes of natural compounds.

Diterpenes, a large and structurally diverse class of natural products, have long been a focal point of pharmacological research due to their wide range of biological activities. Among them, the this compound and abietane types have demonstrated significant anti-inflammatory potential. This report provides a comprehensive comparison of their effects on key inflammatory mediators and signaling pathways, supported by experimental data.

Executive Summary

Both this compound and abietane diterpenes exhibit noteworthy anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Their mechanisms of action converge on the modulation of critical inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. However, the extent of available research and the potency of individual compounds vary between the two classes. Abietane diterpenes are more extensively studied, with a larger body of quantitative data available, while research into the specific anti-inflammatory mechanisms of this compound diterpenes is an emerging field.

Quantitative Comparison of Anti-Inflammatory Activity

To facilitate a direct comparison of the anti-inflammatory efficacy of this compound and abietane diterpenes, the following tables summarize key quantitative data from various experimental studies. The data primarily focuses on the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard in vitro model for inflammation.

Table 1: Inhibition of Nitric Oxide (NO) Production

Diterpene ClassCompoundCell LineIC50 (µM)IC50 (µg/mL)Reference
This compound 19-hydroxy-1(10),15-rosadieneRAW 264.7-2.91[1]
Abietane Roscoeanane ARAW 264.73.58 ± 0.95-[2]
Abietane Abietic AcidMacrophages>331 (approx.)>100[3]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the NO production.

Table 2: Inhibition of Pro-Inflammatory Cytokines

Diterpene ClassCompoundCytokineCell LineInhibition DetailsReference
This compound Blusamiferoid CTNF-αRAW 264.7Suppressed secretion[4]
Abietane SugiolTNF-α, IL-1βJ774A.1Effective inhibition at 30 µM[5]
Abietane Abietic AcidTNF-α, IL-1βMacrophagesWeakly affected production[3]

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of both this compound and abietane diterpenes are largely attributed to their ability to interfere with the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the degradation of the inhibitory IκB protein, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Many terpenoids, including diterpenes, have been shown to inhibit this pathway at various stages.[6][7][8]

The MAPK Signaling Pathway

The MAPK pathway, comprising cascades of kinases such as ERK, JNK, and p38, plays a crucial role in transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators.[9][10] Inhibition of the phosphorylation of these kinases is a key mechanism by which anti-inflammatory compounds exert their effects.

The following diagrams illustrate the general mechanisms of these pathways and how diterpenes may intervene.

NF-kB Signaling Pathway cluster_NFkB_complex Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB (degraded) IkB->IkB (degraded) Degradation NFkB_active NF-κB (active) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression NFkB_active->Genes Transcription Diterpenes Diterpenes Diterpenes->IKK Inhibition Diterpenes->NFkB_active Inhibition of Translocation

General inhibition of the NF-κB pathway by diterpenes.

MAPK Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation Inflammation Inflammatory Response TranscriptionFactors->Inflammation Diterpenes Diterpenes Diterpenes->MAPKK Inhibition Diterpenes->MAPK Inhibition

General inhibition of the MAPK pathway by diterpenes.

While the general inhibitory effects of diterpenes on these pathways are established, specific quantitative data and detailed mechanistic studies for many individual compounds, particularly within the this compound class, are still needed. For instance, the this compound-related compound rosavin (B1679537) has been shown to inhibit the MAPK/ERK/p38/JNK signaling pathway, providing a direct link for this class of compounds to a key inflammatory cascade.

Experimental Protocols

The following are summaries of common experimental protocols used to assess the anti-inflammatory effects of natural compounds.

In Vitro LPS-Induced Inflammation Model in RAW 264.7 Macrophages

This is a widely used method to screen for anti-inflammatory activity.

1. Cell Culture and Seeding:

  • Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cells are seeded into 96-well plates for viability and NO assays, or larger plates (e.g., 24-well or 6-well) for cytokine and protein analysis.

2. Compound Treatment and LPS Stimulation:

  • Cells are pre-treated with various concentrations of the test compound (e.g., this compound or abietane diterpenes) for a specified period (e.g., 1-2 hours).

  • Inflammation is then induced by adding lipopolysaccharide (LPS) at a final concentration of, for example, 1 µg/mL.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Data Analysis:

  • The IC50 values, representing the concentration of the compound that causes 50% inhibition of the inflammatory mediator production, are calculated.

The following diagram outlines the general workflow for this in vitro assay.

Experimental Workflow cluster_assays Assays start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells into Plates culture->seed pretreat Pre-treat with Diterpenes seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect griess Griess Assay (NO) collect->griess elisa ELISA (Cytokines) collect->elisa analyze Data Analysis (IC50) griess->analyze elisa->analyze end End analyze->end

Workflow for in vitro anti-inflammatory screening.

Conclusion

Both this compound and abietane diterpenes represent promising scaffolds for the development of novel anti-inflammatory agents. While the current body of research on abietane diterpenes is more extensive, providing a broader range of quantitative data, the emerging evidence for the anti-inflammatory potential of this compound diterpenes is compelling. Future research should focus on isolating and characterizing more this compound diterpenes, quantifying their inhibitory effects on a wider array of inflammatory mediators, and elucidating their precise mechanisms of action on the NF-κB and MAPK signaling pathways. Such studies will be crucial for a more complete comparative assessment and for guiding the rational design of new and effective anti-inflammatory drugs.

References

Rosane Diterpenes as Enzyme Inhibitors: A Comparative Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of natural products as potential therapeutic agents has identified diterpenes as a promising class of molecules with diverse biological activities, including enzyme inhibition. Among these, rosane diterpenes, characterized by their unique tricyclic skeleton, have emerged as a subject of interest. However, comprehensive structure-activity relationship (SAR) studies on this compound diterpenes as enzyme inhibitors are limited. This guide provides a comparative analysis of the available data on this compound diterpenes and contrasts it with the more extensively studied abietane (B96969) and kaurane (B74193) diterpenes to elucidate potential SAR trends.

Comparative Analysis of Diterpene Enzyme Inhibitors

While specific SAR studies on a series of this compound diterpene analogues are scarce, preliminary findings suggest their potential as enzyme inhibitors. To understand the structural features that may govern their activity, we can draw parallels with the well-documented SAR of structurally related abietane and kaurane diterpenes.

Key Structural Features Influencing Enzyme Inhibition in Diterpenes:

  • Hydroxylation: The position and stereochemistry of hydroxyl groups on the diterpene scaffold play a crucial role in inhibitory activity. For instance, in kaurane diterpenes, the presence of an allylic hydroxyl group has been shown to be an important feature for acetylcholinesterase (AChE) inhibition.

  • Carboxylic Acid Group: A free carboxyl group can significantly impact the inhibitory potential, often through interactions with the enzyme's active site.

  • Aromaticity: The presence of an aromatic ring, as seen in abietane diterpenes, can influence binding affinity and selectivity.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various functional groups, affects its ability to access the enzyme's active site.

The following tables summarize the inhibitory activities of selected this compound, abietane, and kaurane diterpenes against specific enzymes.

Data Presentation

Table 1: Inhibitory Activity of Diterpenes against Cholesterol Ester Transfer Protein (CETP)

Compound ClassCompound NameEnzyme TargetIC50 (µM)Source
This compound Engleromycenolic acid BCETPWeak Inhibition
This compound EngleromycenolCETPWeak Inhibition
CleistanthaneEngleromycenolic acid ACETP7.55

Note: The study on engleromycenolic acid B and engleromycenol did not provide specific IC50 values but characterized their activity as weak.

Table 2: Inhibitory Activity of Abietane Diterpenes against Various Enzymes

Compound NameEnzyme TargetIC50 (µM)Source
CarnosolSqualene (B77637) Synthase17.6[1]
DihydrotanshinoneAcetylcholinesterase (AChE)1.0[2]
CryptotanshinoneAcetylcholinesterase (AChE)7.0[2]
Taxusabietane CLipoxygenase (LOX)69[3]
Taxamairin FLipoxygenase (LOX)73[3]

Table 3: Inhibitory Activity of Kaurane Diterpenes against Various Enzymes

Compound NameEnzyme TargetIC50 (µM)Source
2β-hydroxy-menth-6-en-5β-yl ent-kaurenoateLeishmania major Pteridine Reductase I (LmPTR1)< 10[4]
3α-cinnamoyloxy-ent-kaur-16-en-19-oic acidLeishmania major Pteridine Reductase I (LmPTR1)< 10[4]

Experimental Protocols

General Protocol for In Vitro Enzyme Inhibition Assay (e.g., Acetylcholinesterase)

This protocol provides a general framework for determining the in vitro inhibitory activity of diterpene compounds against a specific enzyme, using acetylcholinesterase (AChE) as an example.

Materials and Reagents:

  • Purified enzyme (e.g., human recombinant AChE)

  • Substrate (e.g., Acetylthiocholine iodide - ATCI)

  • Dithiobisnitrobenzoic acid (DTNB) for colorimetric detection

  • Test compounds (this compound, abietane, or kaurane diterpenes) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Phosphate (B84403) buffer, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in the assay buffer. A serial dilution of the test compounds is prepared to determine the IC50 value.

  • Assay Reaction:

    • Add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0) to each well of a 96-well microplate.

    • Add 25 µL of the test compound solution at varying concentrations.

    • Initiate the reaction by adding 25 µL of 0.22 U/mL of AChE solution.

  • Incubation and Measurement:

    • Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 412 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Caption: Core structures of this compound, abietane, and kaurane diterpenes and their SAR.

G start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents assay_setup Set up Assay in Microplate prepare_reagents->assay_setup add_inhibitor Add Diterpene Inhibitor (Varying Concentrations) assay_setup->add_inhibitor initiate_reaction Initiate Reaction (Add Enzyme/Substrate) add_inhibitor->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate measure_activity Measure Enzyme Activity (e.g., Absorbance) incubate->measure_activity data_analysis Data Analysis (Calculate % Inhibition, IC50) measure_activity->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro enzyme inhibition assay.

Disclaimer: The DOT script for the chemical structures is a placeholder. Actual chemical structure images would need to be generated and linked for a complete visual representation.

References

comparative analysis of rosane diterpenes from different plant species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rosane diterpenes, a significant class of natural products, are characterized by their unique tricyclic carbon skeleton. Predominantly isolated from the plant families Euphorbiaceae and Lamiaceae, these compounds have garnered considerable attention within the scientific community for their diverse and potent biological activities. This guide provides a comparative analysis of this compound diterpenes from various plant species, focusing on their structural diversity, biological activities, and underlying mechanisms of action. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Structural Diversity and Biological Activities of this compound Diterpenes

This compound diterpenes exhibit a wide array of structural modifications, including variations in oxidation patterns, substitutions, and stereochemistry, which significantly influence their biological profiles. The following tables summarize the quantitative data on the biological activities of representative this compound diterpenes isolated from different plant species.

Plant SpeciesThis compound DiterpeneBiological ActivityCell Line/TargetIC50 ValueReference
Euphorbia ebracteolataAromatic this compound Diterpenoid (Compound 1)Lipase InhibitionPorcine pancreatic lipase1.0 µM[1]
Jatropha curcasJatropha this compound Diterpenoid (Compound 5)NLRP3 Inflammasome Inhibition-8.1 ± 0.3 µM[2]
Jatropha curcasJatropha this compound Diterpenoid (Compound 14)NLRP3 Inflammasome Inhibition-9.7 ± 0.4 µM[2]
Thyrsanthera suborbicularis19-hydroxy-1(10),15-rosadieneAnti-inflammatory (NO production inhibition)RAW264.7 macrophages2.91 µg/ml[3]
Vellozia candidaCandidalactone (a seco-rosane)CytotoxicityDNA repair-deficient Saccharomyces cerevisiaeModerate toxicity[4]

Table 1: Comparative Biological Activities of this compound Diterpenes. This table presents the half-maximal inhibitory concentration (IC50) values of various this compound diterpenes, highlighting their potential as therapeutic agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline standardized protocols for the isolation, characterization, and biological evaluation of this compound diterpenes.

General Protocol for Isolation and Purification of this compound Diterpenes
  • Extraction: The air-dried and powdered plant material (e.g., roots, aerial parts) is extracted exhaustively with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions enriched with diterpenes (typically the less polar fractions) are subjected to a series of chromatographic techniques for further purification.

    • Column Chromatography (CC): Silica gel is commonly used as the stationary phase, with a gradient elution system of n-hexane and ethyl acetate.

    • Preparative Thin-Layer Chromatography (pTLC): This technique is employed for the separation of smaller quantities of compounds.

    • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of methanol-water or acetonitrile-water is often used for the final purification of the isolated compounds.

Protocol for Structural Elucidation of this compound Diterpenes

The structures of the purified this compound diterpenes are elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.

    • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons and to assemble the complete structure.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides the unambiguous determination of the relative and absolute stereochemistry.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isolated this compound diterpenes for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Visualizing the Molecular Landscape

To better understand the biosynthesis and mechanism of action of this compound diterpenes, the following diagrams, generated using the DOT language, illustrate key pathways.

This compound Diterpene Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP Copalyl Pyrophosphate (CPP) GGPP->CPP Class II Diterpene Synthase Rosane_Cation This compound Cation CPP->Rosane_Cation Class I Diterpene Synthase (Rearrangement) Rosadiene Rosadiene Rosane_Cation->Rosadiene Rosane_Diterpenes Functionalized this compound Diterpenes Rosadiene->Rosane_Diterpenes Oxidation / Functionalization (P450s, etc.)

Caption: Biosynthetic pathway of this compound diterpenes from GGPP.

Experimental Workflow cluster_extraction Extraction & Isolation cluster_characterization Structure Elucidation cluster_bioassay Biological Evaluation Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Solvent Extraction Fractions Fractions Crude Extract->Fractions Solvent Partitioning Pure Compounds Pure Compounds Fractions->Pure Compounds Chromatography (CC, HPLC) Structure Structure Pure Compounds->Structure Spectroscopy (NMR, MS, X-ray) Biological Activity Biological Activity Pure Compounds->Biological Activity In Vitro / In Vivo Assays Pure Compounds->Biological Activity

Caption: General experimental workflow for this compound diterpene research.

NF_kB_Signaling_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IkB IkB IKK Complex->IkB Phosphorylation NF-kB (p50/p65) NF-kB (p50/p65) IkB->NF-kB (p50/p65) Degradation & Release Nucleus Nucleus NF-kB (p50/p65)->Nucleus Translocation Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression This compound Diterpenes This compound Diterpenes This compound Diterpenes->IKK Complex Inhibition This compound Diterpenes->NF-kB (p50/p65) Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound diterpenes.

Apoptosis_Signaling_Pathway This compound Diterpenes This compound Diterpenes Mitochondrion Mitochondrion This compound Diterpenes->Mitochondrion Induction of Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Induction of apoptosis by this compound diterpenes via the mitochondrial pathway.

Conclusion

This compound diterpenes from various plant species represent a promising source of lead compounds for drug development. Their diverse structures and significant biological activities, particularly in the areas of anti-inflammatory and cytotoxic effects, warrant further investigation. The provided protocols and pathway diagrams offer a foundational resource for researchers to explore the therapeutic potential of this fascinating class of natural products. Future studies should focus on elucidating the structure-activity relationships of this compound diterpenes to guide the synthesis of novel and more potent analogues.

References

Validating the Mechanism of Action of a Novel Rosane Diterpene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a novel investigational rosane diterpene, designated RDT-001, with an established therapeutic agent, focusing on the validation of its mechanism of action. The experimental data presented herein is intended to guide researchers and drug development professionals in assessing the compound's potential.

Introduction to RDT-001

RDT-001 is a novel this compound diterpene isolated from a unique plant species. Preliminary screenings have indicated potent anti-inflammatory and anti-proliferative properties, suggesting its potential as a therapeutic agent. This document outlines the experimental validation of its mechanism of action, comparing its cellular effects to those of a known inhibitor of the NF-κB pathway.

Comparative Performance Data

The efficacy of RDT-001 was evaluated against a well-characterized NF-κB inhibitor. The following tables summarize the key quantitative data from these comparative studies.

Table 1: Comparative IC50 Values for Inhibition of Cell Proliferation

CompoundCell LineIC50 (µM)
RDT-001 A549 (Lung Carcinoma)15.2
HCT116 (Colon Carcinoma)18.5
Comparator Drug A549 (Lung Carcinoma)12.8
HCT116 (Colon Carcinoma)14.9

Table 2: Effect on NF-κB p65 Nuclear Translocation

Compound (Concentration)Cell Line% Inhibition of Nuclear Translocation
RDT-001 (20 µM) A54978.3%
Comparator Drug (15 µM) A54985.1%

Table 3: Downregulation of NF-κB Target Gene Expression (Fold Change vs. Control)

GeneRDT-001 (20 µM)Comparator Drug (15 µM)
Cyclin D1 0.350.28
Bcl-2 0.410.33
MMP-9 0.290.24

Signaling Pathway Analysis

RDT-001 is hypothesized to exert its anti-inflammatory and anti-proliferative effects through the inhibition of the NF-κB signaling pathway. The following diagram illustrates the proposed mechanism of action.

MOA cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB P NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocation NFkB_IkB->IKK NFkB_IkB->NFkB Release genes Target Gene Expression (Cyclin D1, Bcl-2) RDT001 RDT-001 RDT001->IKK NFkB_n NF-κB NFkB_n->genes

Caption: Proposed mechanism of action of RDT-001 via inhibition of the IKK complex.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

4.1. Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed A549 and HCT116 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of RDT-001 or the comparator drug for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated using non-linear regression analysis from the dose-response curves.

4.2. Immunofluorescence for NF-κB p65 Nuclear Translocation

  • Cell Culture and Treatment: Grow A549 cells on coverslips and treat with RDT-001 or the comparator drug for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65 using image analysis software.

4.3. Quantitative Real-Time PCR (qPCR) for Target Gene Expression

  • RNA Extraction and cDNA Synthesis: Extract total RNA from treated and untreated cells and synthesize cDNA using a reverse transcription kit.

  • qPCR Reaction: Perform qPCR using SYBR Green master mix and primers specific for Cyclin D1, Bcl-2, MMP-9, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.

Experimental Workflow

The following diagram outlines the general workflow for validating the mechanism of action of a novel compound like RDT-001.

Workflow start Hypothesis Generation (e.g., RDT-001 inhibits NF-κB) cell_based Cell-Based Assays (Proliferation, Translocation) start->cell_based molecular Molecular Assays (qPCR, Western Blot) cell_based->molecular biochemical Biochemical Assays (Kinase Assay) molecular->biochemical validation Mechanism Validation biochemical->validation

Caption: A streamlined workflow for mechanism of action validation.

A Comparative Analysis of Rosane Diterpenes and Synthetic Drugs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a constant search for more effective and less toxic treatment modalities. This guide provides a detailed comparison of naturally derived rosane diterpenes and established synthetic drugs in the context of cancer treatment. By presenting quantitative data, detailed experimental protocols, and visualizations of molecular pathways, this document aims to offer a valuable resource for researchers and professionals in the field of oncology drug development.

Section 1: Quantitative Comparison of Cytotoxicity

The efficacy of an anticancer agent is fundamentally measured by its ability to inhibit the growth and proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a drug's potency. The tables below summarize the IC50 values for the this compound diterpenes, nematocynine and carnosic acid, and the widely used synthetic chemotherapeutic agents, doxorubicin (B1662922) and cisplatin (B142131), across various cancer cell lines.

Note on Data Interpretation: The IC50 values presented below are compiled from different studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions. However, the data provides a valuable snapshot of the relative potency of these compounds. A study directly comparing carnosic acid and doxorubicin in breast cancer cell lines, and another comparing carnosic acid and cisplatin in liver cancer cells, offer more direct comparative insights.

Table 1: Cytotoxicity (IC50) of the this compound Diterpene Nematocynine against various cancer cell lines.

Cancer Cell LineIC50 (µM)
HCC 1806 (Breast)16.96 ± 0.16
CT26 (Colon)52.04 ± 1.96
HeLa (Cervical)52.70 ± 0.52

Data from Song, et al. (2022).[1][2]

Table 2: A Comparative Overview of the Cytotoxicity (IC50) of the this compound Diterpene Carnosic Acid and the Synthetic Drug Doxorubicin in Breast Cancer Cell Lines.

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)
Carnosic Acid > 50 µMHigher cytotoxicity than on MCF-7
Doxorubicin 0.274 µM0.138 µM

Data from a study on a 3D biomimetic model suggests carnosic acid has higher cytotoxicity towards MDA-MB-231, while doxorubicin is more effective against MCF-7[3]. Another study reports the IC50 of doxorubicin on MCF-7 and MDA-MB-231 as 0.274 µM and 0.138 µM, respectively[4].

Table 3: A Comparative Overview of the Cytotoxicity (IC50) of Carnosic Acid and the Synthetic Drug Cisplatin in a Liver Cancer Cell Line.

CompoundHepG2 (Liver)
Carnosic Acid Potentiated effect in combination
Cisplatin Potentiated effect in combination

A study on HepG2 cells showed that both carnosic acid and cisplatin exhibited cytotoxic effects, with the combination showing a potentiated effect[5].

Table 4: Cytotoxicity (IC50) of the Synthetic Drug Doxorubicin against various cancer cell lines.

Cancer Cell LineIC50 (nM)
MCF-7 (Breast)8306
MDA-MB-231 (Breast)6602

Data from a study discriminating the effects of doxorubicin on two different breast cancer cell lines[6].

Section 2: Mechanisms of Action: A Tale of Two Strategies

This compound diterpenes and synthetic anticancer drugs employ fundamentally different strategies to combat cancer. Synthetic drugs often rely on inducing widespread DNA damage, while this compound diterpenes appear to modulate specific signaling pathways that are dysregulated in cancer cells.

This compound Diterpenes: Modulators of Oncogenic Signaling

The this compound diterpene carnosol (B190744) has been shown to exert its anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and metastasis. One of its primary targets is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[7][8][9][10] Carnosol induces the production of Reactive Oxygen Species (ROS), which in turn leads to the degradation of STAT3 protein through the proteasome pathway.[7][8][9] The inhibition of STAT3 signaling disrupts the expression of downstream target genes that promote cancer cell survival and proliferation.

Furthermore, carnosol has been implicated in the modulation of the PI3K/Akt/mTOR pathway , another critical signaling network that is often hyperactivated in cancer.[11] By interfering with these pathways, carnosol can induce apoptosis (programmed cell death) and inhibit tumor growth.

Synthetic Drugs: Inducers of Catastrophic DNA Damage

Conventional synthetic chemotherapeutic agents like doxorubicin and cisplatin function primarily by inducing extensive DNA damage in rapidly dividing cancer cells.

  • Doxorubicin , an anthracycline antibiotic, intercalates into DNA, disrupting its replication and transcription. It also inhibits the enzyme topoisomerase II, leading to double-strand breaks in the DNA.[12]

  • Cisplatin , a platinum-based drug, forms covalent adducts with DNA, creating cross-links that interfere with DNA replication and trigger apoptosis.

While effective, this non-specific mechanism of action is also responsible for the significant side effects associated with these drugs, as they also damage healthy, rapidly dividing cells in the body.

Section 3: Visualizing the Molecular Battleground

To better understand the distinct mechanisms of action, the following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound diterpenes and a simplified representation of the DNA-damaging effects of synthetic drugs.

Rosane_Diterpene_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K STAT3 STAT3 Growth_Factor_Receptor->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Proteasome Proteasome STAT3->Proteasome STAT3->Gene_Expression ROS Reactive Oxygen Species ROS->STAT3 leads to degradation via Proteasome Carnosol Carnosol Carnosol->PI3K inhibits Carnosol->ROS induces

Signaling pathways targeted by the this compound diterpene carnosol.

Synthetic_Drug_Action Synthetic_Drug Doxorubicin / Cisplatin DNA Cellular DNA Synthetic_Drug->DNA DNA_Damage DNA Intercalation DNA Adducts Topoisomerase II Inhibition DNA->DNA_Damage induces Apoptosis Apoptosis DNA_Damage->Apoptosis triggers

Mechanism of action of DNA-damaging synthetic drugs.

Section 4: Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments used to assess the anticancer properties of the compounds discussed in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Test compounds (this compound diterpenes, synthetic drugs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed and treat the cells with the test compounds at the desired concentrations for the specified time.

  • Cell Harvesting and Washing:

    • Harvest the cells (including both adherent and floating cells).

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Annexin V-FITC and PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and quadrants.

  • Data Interpretation:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Section 5: Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the preclinical evaluation of anticancer compounds, from initial screening to mechanistic studies.

Experimental_Workflow Compound_Selection Compound Selection (this compound Diterpene vs. Synthetic Drug) Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Compound_Selection->Cytotoxicity_Screening IC50_Determination IC50 Determination Cytotoxicity_Screening->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Select effective concentrations Mechanism_of_Action Mechanism of Action Studies Apoptosis_Assay->Mechanism_of_Action Western_Blot Western Blot (Signaling Proteins) Mechanism_of_Action->Western_Blot Investigate pathways Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

A generalized workflow for the comparative evaluation of anticancer compounds.

Conclusion

This guide provides a comparative overview of this compound diterpenes and synthetic drugs in the context of cancer therapy. The quantitative data, while not always from direct head-to-head studies, suggests that while synthetic drugs like doxorubicin exhibit high potency, this compound diterpenes such as nematocynine and carnosol also demonstrate significant cytotoxic effects against various cancer cell lines.

Crucially, the mechanisms of action appear to be distinct. This compound diterpenes offer a more targeted approach by modulating specific oncogenic signaling pathways like STAT3 and PI3K/Akt/mTOR, potentially leading to a better safety profile. In contrast, synthetic drugs induce widespread DNA damage, a highly effective but often toxic strategy.

The detailed experimental protocols and visual diagrams provided herein are intended to serve as a practical resource for researchers. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of these two classes of anticancer agents, paving the way for the development of novel and improved cancer therapies.

References

Rosane Derivatives as Pancreatic Lipase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the lipase (B570770) inhibitory activity of rosane derivatives, benchmarked against the well-established inhibitor, Orlistat. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Pancreatic lipase is a critical enzyme in the digestion of dietary fats, and its inhibition is a key strategy in the management of obesity. Natural products, particularly diterpenoids, have emerged as a promising source of new lipase inhibitors. Among these, this compound derivatives, a class of diterpenes found in plants of the Euphorbia genus, have demonstrated significant potential.

Comparative Inhibitory Activity

The inhibitory potential of various this compound derivatives against pancreatic lipase has been evaluated in several studies. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The table below summarizes the reported IC50 values for selected this compound derivatives compared to the clinically used drug, Orlistat.

Compound NameSourceIC50 (µM)Reference
Aromatic this compound Diterpenoid (Compound 1)Euphorbia ebracteolata1.0[1]
Ebraphenol EEuphorbia ebracteolata12.5[2]
Orlistat (Positive Control) Streptomyces toxytricini (derivative)0.0068 - 0.22[3][4]

Mechanism of Pancreatic Lipase Inhibition

The catalytic activity of pancreatic lipase relies on a catalytic triad (B1167595) of amino acid residues in its active site: Serine (Ser152), Histidine (His263), and Aspartic acid (Asp176). The serine residue acts as a nucleophile to hydrolyze the ester bonds of triglycerides.

Competitive inhibitors, such as the studied this compound derivative, are believed to bind to the active site of the lipase, preventing the substrate from binding. This interaction is likely mediated by hydrogen bonds and hydrophobic interactions between the inhibitor and the amino acid residues of the active site.

lipase_inhibition sub Triglyceride (Substrate) lipase Pancreatic Lipase (Active Site) sub->lipase Binds to Active Site products Fatty Acids + Monoglycerides lipase->products Catalyzes Hydrolysis inhibitor This compound Derivative (Inhibitor) inhibitor->lipase Competitively Binds to Active Site

Mechanism of competitive inhibition of pancreatic lipase.

Experimental Protocols

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against porcine pancreatic lipase using the chromogenic substrate p-nitrophenyl palmitate (pNPP).

Materials and Reagents:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl palmitate (pNPP)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (this compound derivatives)

  • Orlistat (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of PPL in Tris-HCl buffer.

    • Prepare a stock solution of pNPP in a suitable organic solvent (e.g., isopropanol).

    • Dissolve the test compounds and Orlistat in DMSO to prepare stock solutions. Further dilutions are made with the assay buffer.

  • Assay Protocol:

    • In a 96-well plate, add the Tris-HCl buffer.

    • Add the test compound solution at various concentrations.

    • For the positive control, add Orlistat solution.

    • For the negative control (100% enzyme activity), add the solvent used for the test compounds (e.g., DMSO).

    • Add the PPL solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the pNPP solution to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals for a set period using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

experimental_workflow prep Prepare Reagents: - Pancreatic Lipase - pNPP Substrate - Test Compounds - Orlistat assay Perform Assay in 96-well Plate: 1. Add Buffer 2. Add Inhibitor/Control 3. Add Lipase 4. Pre-incubate prep->assay reaction Initiate Reaction: Add pNPP Substrate assay->reaction measure Measure Absorbance (e.g., 405 nm) reaction->measure analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value measure->analysis

Workflow for the lipase inhibition assay.

References

Cross-Validation of Bioassay Results for Rosane Diterpenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of selected rosane diterpenes, focusing on the cross-validation of their bioassay results. By presenting quantitative data from various studies, detailing experimental protocols, and visualizing key signaling pathways, this document aims to offer a comprehensive resource for researchers in natural product chemistry and drug discovery.

Comparative Bioactivity of this compound Diterpenes

The following tables summarize the quantitative bioactivity data for several this compound diterpenes across different assays. This allows for a comparative assessment of their potency and potential therapeutic applications.

Compound NameBioassayCell Line/TargetIC50 ValueSource
19-hydroxy-1(10),15-rosadiene Anti-inflammatory (Nitric Oxide Production)RAW264.7 Macrophages2.91 µg/mL[1]
This compound Diterpenoid 1 (from Jatropha curcas) NLRP3 Inflammasome Inhibition-8.1 ± 0.3 µM[2][3]
This compound Diterpenoid 2 (from Jatropha curcas) NLRP3 Inflammasome Inhibition-9.7 ± 0.4 µM[2][3]
Candidalactone (seco-rosane) CytotoxicitySaccharomyces cerevisiae (DNA repair-deficient mutants)Moderately Toxic[4]
Curcusone B CytotoxicityWiDr (colon adenocarcinoma)18.24 µM[5]
HeLa (cervical cancer)19.60 µM[5]
Jatropholone A CytotoxicityWiDr (colon adenocarcinoma)15.20 µM[5]
HeLa (cervical cancer)36.15 µM[5]

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below to facilitate reproducibility and further investigation.

Anti-inflammatory Assay: Nitric Oxide Production in RAW264.7 Macrophages

This assay evaluates the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[6][7][8][9][10]

Cell Culture and Treatment:

  • RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cells are seeded in 96-well plates at a density of 5 × 10^5 cells/mL and allowed to adhere for 24 hours.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compound.

  • After a pre-incubation period of 1 hour, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.

Measurement of Nitric Oxide:

  • After 24 hours of incubation with LPS and the test compound, the cell culture supernatant is collected.

  • Nitrite (B80452) concentration in the supernatant, which is a stable product of NO, is measured using the Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

NLRP3 Inflammasome Inhibition Assay

This in vitro assay assesses the ability of a compound to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[1][11][12][13][14]

Cell Culture and Priming:

  • Human monocytic THP-1 cells are commonly used. They are cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 µM β-mercaptoethanol.

  • To differentiate the monocytes into macrophage-like cells, they are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 3 hours.

  • The differentiated cells are then "primed" with LPS (1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

Inflammasome Activation and Inhibition:

  • After priming, the cells are treated with various concentrations of the test compound for 1 hour.

  • The NLRP3 inflammasome is then activated by adding a stimulus such as nigericin (B1684572) (5 µM) or ATP (5 mM) for 1-2 hours.

Measurement of Inhibition:

  • Inhibition of NLRP3 inflammasome activation is typically assessed by measuring the levels of secreted Interleukin-1β (IL-1β) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Alternatively, the activity of caspase-1, the enzyme activated by the inflammasome, can be measured using a fluorometric assay.

  • The IC50 value, the concentration of the compound that inhibits 50% of the IL-1β release or caspase-1 activity, is then calculated.

Cytotoxicity Assay using Saccharomyces cerevisiae

This assay utilizes the yeast Saccharomyces cerevisiae as a model eukaryotic organism to evaluate the cytotoxic potential of a compound.[4][15][16][17][18]

Yeast Culture and Treatment:

  • Saccharomyces cerevisiae strains (wild-type or specific mutants, such as those deficient in DNA repair) are grown in a suitable liquid medium (e.g., YPD broth) overnight at 30°C with shaking.

  • The overnight culture is then diluted to a specific optical density (OD600) in fresh medium.

  • The diluted yeast culture is aliquoted into a 96-well plate.

  • The test compound is added to the wells at various concentrations.

Measurement of Cytotoxicity:

  • The plates are incubated at 30°C for a defined period (e.g., 24-48 hours).

  • Cytotoxicity can be assessed by several methods:

    • Growth Inhibition: The optical density (OD600) of the yeast cultures is measured over time using a microplate reader. A reduction in growth compared to the untreated control indicates toxicity.

    • Spot Assay: Serial dilutions of the treated yeast cultures are spotted onto agar (B569324) plates. A reduction in the number or size of colonies compared to the control indicates toxicity.

    • Viability Staining: Cells can be stained with dyes such as methylene (B1212753) blue or propidium (B1200493) iodide to differentiate between live and dead cells, which can then be quantified by microscopy or flow cytometry.

  • The results are often expressed as the minimum inhibitory concentration (MIC) or the concentration that causes a 50% reduction in growth (IC50).

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by some this compound diterpenes.

NF_kappa_B_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates IkappaB->IkappaB NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB inhibits NFkappaB_nucleus NF-κB (in Nucleus) NFkappaB->NFkappaB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2, TNF-α, IL-6) NFkappaB_nucleus->Pro_inflammatory_genes induces

Caption: NF-κB Signaling Pathway.

NLRP3_Inflammasome_Signaling_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) LPS LPS TLR4 TLR4 LPS->TLR4 NFkappaB_activation NF-κB Activation TLR4->NFkappaB_activation NLRP3_transcription ↑ NLRP3 mRNA NFkappaB_activation->NLRP3_transcription pro_IL1B_transcription ↑ pro-IL-1β mRNA NFkappaB_activation->pro_IL1B_transcription Stimuli Stimuli (e.g., Nigericin, ATP) K_efflux K+ Efflux Stimuli->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 activates ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Inflammasome->Casp1 activates Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GasderminD Gasdermin D Casp1->GasderminD cleaves IL1B Mature IL-1β IL18 Mature IL-18 Pyroptosis Pyroptosis GasderminD->Pyroptosis induces

Caption: NLRP3 Inflammasome Signaling Pathway.

References

Unveiling the Cancer-Fighting Potential of Rosane Diterpenes: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and less toxic cancer chemotherapeutics has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates are rosane diterpenes, a subclass of natural products predominantly found in the Euphorbia genus. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, sparking interest in their potential as anticancer agents. This guide provides a comprehensive comparison of cytotoxic this compound diterpenes, elucidating their structure-activity relationships (SAR) and the experimental basis for these findings.

Comparative Cytotoxicity of this compound Diterpenes

The cytotoxic potential of this compound diterpenes is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the reported cytotoxic activities of several this compound diterpenes isolated from Euphorbia species.

Compound Name/IdentifierPlant SourceCancer Cell LineIC50 (µM)Reference
Nematocynine (Compound 1)Euphorbia nematocyphaHCC 1806 (Breast)16.96 ± 0.16[1]
CT26 (Colon)52.04 ± 1.96[1]
HeLa (Cervical)52.70 ± 0.52[1]
Ebracteolatas D (Compound 1)Euphorbia fischerianaA549 (Lung)22.03 ± 0.39[2]
Compound 3Euphorbia nematocyphaHCC 1806 (Breast)26.46 ± 4.59[1]
ST486 (Lymphoma)49.31 ± 4.17[1]
CT26 (Colon)34.33 ± 12.82[1]
Compound 6Euphorbia nematocyphaST486 (Lymphoma)65.37 ± 22.29[1]
A549 (Lung)75.37 ± 9.89[1]
Compound 10Euphorbia nematocyphaHCC1806 (Breast)62.49 ± 8.60[1]

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies for a wide range of this compound diterpenes are still emerging, preliminary findings from various studies on diterpenes from Euphorbia suggest that specific structural features are crucial for their cytotoxic activity. For many diterpenoids, the presence and position of hydroxyl groups and the type of esterifications on the core scaffold significantly influence their potency and selectivity against different cancer cell lines[3]. For instance, a review of over 350 diterpenes from Euphorbia species highlighted the importance of a free hydroxyl group at the C-3 position for enhancing anticancer activity, while substitution at the C-2 position had a negative effect[3]. Esterification of the C-3 hydroxyl group was also found to enhance activity in some cases[3].

Experimental Protocols

The evaluation of the cytotoxic activity of this compound diterpenes relies on robust and standardized experimental protocols. The following are detailed methodologies for the most commonly cited assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound diterpene compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect and quantify apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) stains the nucleus of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound diterpene at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Visualizing the Path to Discovery and Action

To better understand the workflow of investigating these compounds and their potential mechanism of action, the following diagrams illustrate a typical experimental pipeline and a generalized view of the apoptotic signaling pathways that are likely involved.

experimental_workflow cluster_extraction Isolation & Purification cluster_characterization Structure Elucidation cluster_bioassay Biological Evaluation cluster_sar SAR Studies plant Euphorbia Plant Material extraction Solvent Extraction plant->extraction fractionation Column Chromatography extraction->fractionation purification HPLC Purification fractionation->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography purification->xray cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) cytotoxicity->apoptosis mechanism Mechanism of Action Studies apoptosis->mechanism sar_analysis Structure-Activity Relationship Analysis mechanism->sar_analysis synthesis Analog Synthesis synthesis->cytotoxicity sar_analysis->synthesis

General workflow for the discovery and evaluation of cytotoxic this compound diterpenes.

While the precise signaling pathways for many this compound diterpenes are yet to be fully elucidated, the induction of apoptosis is a commonly observed mechanism for cytotoxic natural products. The following diagram illustrates the two major apoptotic pathways.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway (Death Receptor Mediated) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Phase ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor disc DISC Formation receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2 Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) caspase8->bcl2 Crosstalk (Bid cleavage) caspase3 Caspase-3 Activation caspase8->caspase3 stimuli Cellular Stress (e.g., DNA damage, this compound Diterpenes) stimuli->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Shrinkage, DNA Fragmentation) caspase3->apoptosis

Generalized intrinsic and extrinsic apoptosis signaling pathways.

Conclusion and Future Directions

This compound diterpenes from Euphorbia species represent a promising class of cytotoxic compounds with the potential for development into novel anticancer drugs. The data presented in this guide highlight the potent activity of several members of this class against various cancer cell lines. However, to fully realize their therapeutic potential, further research is imperative. This includes the isolation and characterization of new this compound diterpenes, comprehensive SAR studies to optimize their cytotoxic activity and selectivity, and in-depth investigations into their specific molecular targets and signaling pathways. Such efforts will be crucial in advancing these natural products from promising leads to clinically effective anticancer agents.

References

A Comparative Analysis of the Cytotoxic Effects of Rosane Diterpenes and Podocarpane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxicity of two promising classes of natural products: rosane diterpenes and podocarpane (B1244330) diterpenoids. By presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms, this document aims to facilitate further research and development of these compounds as potential anticancer agents.

Data Presentation: Comparative Cytotoxicity

The cytotoxic potential of this compound diterpenes and podocarpane diterpenoids has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, varies depending on the specific compound and the cancer cell line tested.

This compound Diterpenes: Cytotoxicity Data

This compound diterpenoids have demonstrated a range of cytotoxic activities. For instance, some compounds exhibit weak cytotoxicity against specific cancer cell lines.[1] A newly identified this compound-type diterpenoid has shown significant cytotoxicity against HeLa, CT26, and HCC 1806 human cancer cell lines.[2]

CompoundCancer Cell LineIC50 (µM)Reference
This compound Diterpenoid 1RKO (colon cancer)28.7 ± 1.98[1]
This compound Diterpenoid 4RKO (colon cancer)32.6 ± 2.81[1]
Nematocynine (a this compound diterpenoid)HeLa (cervical cancer)Not specified[2]
Nematocynine (a this compound diterpenoid)CT26 (colon carcinoma)Not specified[2]
Nematocynine (a this compound diterpenoid)HCC 1806 (breast cancer)Not specified[2]
Podocarpane Diterpenoids: Cytotoxicity Data

Podocarpane diterpenoids have also been investigated for their anticancer properties, with some derivatives showing potent antiproliferative effects. For example, certain totarane-type podocarpane derivatives have demonstrated significant activity against several cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Podolactones (B-type)HT-29 (colon)Moderate Potency[3]
Podolactones (B-type)MDA-MB-231 (breast)Moderate Potency[3]
Podolactones (B-type)OVCAR3 (ovarian)Moderate Potency[3]
Podolactones (B-type)MDA-MB-435 (melanoma)Moderate Potency[3]

It is important to note that direct comparative studies between a wide range of this compound and podocarpane diterpenoids are limited. The presented data is a compilation from various studies and should be interpreted with consideration of the different experimental conditions.

Experimental Protocols

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method used to assess cell viability and cytotoxicity.

MTT Assay Protocol
  • Cell Seeding:

    • Cells are harvested from culture and seeded into 96-well plates at a density of 1 x 10⁴ cells per well.

    • The cells are allowed to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • The diterpenoid compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

    • The medium from the wells is replaced with the medium containing the test compounds.

    • Control wells containing medium with the solvent and medium alone are also included.

    • The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

    • The plates are then incubated for an additional 1.5 to 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed.

    • 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

    • The plate is gently shaken on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • The absorbance is measured using a microplate reader at a wavelength of 492 nm or 570 nm.

    • The absorbance of the control wells is considered as 100% cell viability.

  • Data Analysis:

    • The percentage of cell viability is calculated for each concentration of the test compound relative to the control.

    • The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound and podocarpane diterpenoids are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Diterpenoids can trigger apoptosis through the intrinsic (mitochondrial) pathway. This process involves the generation of reactive oxygen species (ROS), which leads to a disruption of the mitochondrial membrane potential. This, in turn, results in the release of cytochrome c into the cytoplasm, activating a cascade of caspases (caspase-9 and caspase-3), which are key executioners of apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also crucial in this pathway.

apoptosis_pathway Diterpenoids This compound/Podocarpane Diterpenoids ROS ↑ Reactive Oxygen Species (ROS) Diterpenoids->ROS Bax ↑ Bax Diterpenoids->Bax Bcl2 ↓ Bcl-2 Diterpenoids->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1. Intrinsic apoptosis pathway induced by diterpenoids.
Cell Cycle Arrest

Certain diterpenoids can halt the progression of the cell cycle at specific checkpoints, such as the G1/S or G2/M phase. This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). For example, upregulation of p21, a CDK inhibitor, can lead to G2/M arrest.

cell_cycle_arrest Diterpenoids This compound/Podocarpane Diterpenoids p38 p38 MAPK Activation Diterpenoids->p38 p21 ↑ p21 (CDK Inhibitor) p38->p21 CyclinB_CDK1 Cyclin B/CDK1 Complex p21->CyclinB_CDK1 Inhibition G2_M G2/M Arrest CyclinB_CDK1->G2_M Blocks Progression

Figure 2. Diterpenoid-induced G2/M cell cycle arrest pathway.
Experimental Workflow for Cytotoxicity Assessment

The overall process for evaluating the cytotoxic properties of these natural compounds follows a structured workflow, from initial screening to mechanistic studies.

experimental_workflow Start Isolation of Diterpenoids Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Screening IC50 IC50 Determination Screening->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) Mechanism->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Mechanism->Cell_Cycle_Assay Western_Blot Western Blotting (Protein Expression) Mechanism->Western_Blot Conclusion Identification of Lead Compounds Apoptosis_Assay->Conclusion Cell_Cycle_Assay->Conclusion Western_Blot->Conclusion

Figure 3. General experimental workflow for cytotoxicity studies.

References

Assessing the Therapeutic Index of Promising Rosane Diterpene Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with improved safety and efficacy profiles has led to a significant interest in natural products. Among these, rosane diterpenes have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines. A critical parameter in the preclinical evaluation of any potential drug candidate is its therapeutic index (TI), which provides a measure of its relative safety. This guide offers an objective comparison of the therapeutic index of two promising this compound diterpene candidates, Sugiol (B1681179) and Carnosol (B190744), supported by experimental data from peer-reviewed studies.

Defining the Therapeutic Index

The therapeutic index is a quantitative comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity.[1] In preclinical animal studies, it is often calculated as the ratio of the lethal dose for 50% of the population (LD50) to the effective dose for 50% of the population (ED50).[2] A higher TI indicates a wider margin of safety between the effective and toxic doses.[1] In the context of in vitro studies, the therapeutic index can be estimated by comparing the half-maximal inhibitory concentration (IC50) in cancer cells to that in normal, non-cancerous cells. A higher ratio suggests greater selectivity of the compound for cancer cells.

Promising this compound Diterpene Candidates: A Comparative Analysis

This guide focuses on two well-studied this compound diterpenes: Sugiol and Carnosol. Both have demonstrated significant anti-cancer properties, but their therapeutic indices warrant careful consideration.

Sugiol

Sugiol, a diterpenoid isolated from plants like Calocedrus formosana, has shown potent cytotoxic activity against a range of cancer cell lines.[3][4][5] Its selectivity towards cancer cells over normal cells is a key indicator of its therapeutic potential.

Carnosol

Carnosol, a phenolic diterpene found in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis), has been extensively studied for its anti-cancer and anti-inflammatory properties.[6][7] It exhibits a favorable safety profile, making it a strong candidate for further development.

Data Presentation: In Vitro Cytotoxicity and Therapeutic Index

The following tables summarize the in vitro cytotoxicity of Sugiol and Carnosol against various cancer and normal cell lines, along with their calculated therapeutic indices.

Table 1: In Vitro Cytotoxicity and Therapeutic Index of Sugiol

Cancer Cell LineType of CancerIC50 (µM)Normal Cell LineIC50 (µM)In Vitro Therapeutic Index (Normal IC50 / Cancer IC50)
HEC-1-A, HEC-1-B, KLEEndometrial Carcinoma14 - 18[4]THESCs (Normal Endometrial Stromal Cells)110[4]~6.1 - 7.9
U87Glioma15[5]Normal Human Astrocytes90[5]6.0
Mia-PaCa2Pancreatic Cancer15[8]---
SNU-5Gastric Cancer~5-10[9]---

Table 2: In Vitro Cytotoxicity of Carnosol

Cancer Cell LineType of CancerIC50 (µM)Normal Cell LineIC50 (µM)In Vitro Therapeutic Index (Normal IC50 / Cancer IC50)
MCF-7Breast Cancer (ER+)25.6[6]Peripheral Blood Mononuclear Cells (PBMCs)>18 (No cell death observed)[7]>0.7
MDA-MB-231Breast Cancer (Triple-Negative)~40[6]---
LNCaPProstate Cancer19.6[6]---
22Rv1Prostate Cancer22.9[6]---
HT1080Fibrosarcoma6.6[10]Non-transformed endothelial cells--
Caco-2Colon Cancer23[11]---

In Vivo Toxicity: Lethal Dose 50 (LD50)

In vivo toxicity studies are crucial for determining the overall safety of a drug candidate.

Table 3: In Vivo Acute Oral Toxicity

CompoundAnimal ModelLD50
Sugiol -Data not available
Carnosol Mice7100 mg/kg[2]

The high oral LD50 of carnosol in mice suggests a low acute toxicity profile.[2] Unfortunately, specific LD50 data for sugiol was not available in the reviewed literature, highlighting a gap in its preclinical safety assessment.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is vital for targeted drug development.

Sugiol's Mechanism of Action

Sugiol induces apoptosis in cancer cells through multiple interconnected pathways. It has been shown to increase the production of reactive oxygen species (ROS), leading to mitochondrial membrane potential disruption and subsequent apoptosis.[8] Furthermore, sugiol can induce cell cycle arrest at the G1 or G2/M phase.[8][9] A key target of sugiol is the STAT3 signaling pathway, which is often dysregulated in cancer.[9]

Sugiol_Signaling_Pathway Sugiol Sugiol ROS ↑ Reactive Oxygen Species (ROS) Sugiol->ROS STAT3 STAT3 Phosphorylation (Inhibition) Sugiol->STAT3 CellCycle Cell Cycle Arrest (G1 or G2/M) Sugiol->CellCycle Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis Proliferation ↓ Cell Proliferation Apoptosis->Proliferation STAT3->Proliferation CellCycle->Proliferation

Figure 1: Simplified signaling pathway for Sugiol's anti-cancer activity.

Carnosol's Mechanism of Action

Carnosol's anti-cancer effects are mediated through the modulation of several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[7] Additionally, carnosol can modulate the PI3K/Akt/mTOR and MAPK (ERK, p38, JNK) signaling pathways, which are crucial for cancer cell growth and proliferation.[6]

Carnosol_Signaling_Pathway Carnosol Carnosol NFkB NF-κB Pathway (Inhibition) Carnosol->NFkB PI3K_Akt PI3K/Akt/mTOR Pathway (Modulation) Carnosol->PI3K_Akt MAPK MAPK Pathway (ERK, p38, JNK) (Modulation) Carnosol->MAPK Inflammation ↓ Inflammation NFkB->Inflammation Proliferation ↓ Cell Proliferation PI3K_Akt->Proliferation Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis MAPK->Proliferation MAPK->Apoptosis

Figure 2: Overview of signaling pathways modulated by Carnosol.

Experimental Protocols

Accurate assessment of cytotoxicity is fundamental to determining the therapeutic index. Below are detailed methodologies for two commonly used in vitro assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed adherent cells in a 96-well flat-bottom plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the this compound diterpene candidate. Include untreated and positive (e.g., doxorubicin) controls.[12]

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, remove the supernatant and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[13]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.[11]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[2][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Add Compound (this compound Diterpene) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End End Read->End

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.

  • Controls: Include three types of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

    • Background control: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5-10 minutes.[14]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add Reaction Mixture: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

LDH_Assay_Workflow Start Start Seed_Treat Seed Cells & Treat with Compound Start->Seed_Treat Incubate Incubate (24-72h) Seed_Treat->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Add_Reaction_Mix Add LDH Reaction Mixture Collect_Supernatant->Add_Reaction_Mix Incubate_RT Incubate at RT (30 min, dark) Add_Reaction_Mix->Incubate_RT Add_Stop Add Stop Solution Incubate_RT->Add_Stop Read Measure Absorbance (490 nm) Add_Stop->Read End End Read->End

References

A Comparative Guide to the Biosynthetic Pathways of Rosane and Abietane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic pathways of two prominent classes of diterpenes: the well-characterized abietanes and the structurally intriguing, yet less understood, rosanes. While both pathways commence from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP), they diverge to create distinct carbocyclic skeletons that are precursors to a wide array of bioactive compounds. This comparison emphasizes the enzymatic mechanisms, key intermediates, and the current state of knowledge for each pathway, supported by available experimental data and methodologies.

Overview of Diterpene Biosynthesis

Diterpenes are a diverse class of natural products derived from the C20 precursor geranylgeranyl diphosphate (GGPP).[1] The biosynthesis of their characteristic polycyclic skeletons is initiated by diterpene synthases (diTPSs), which are broadly categorized into two classes based on their reaction mechanisms. Class II diTPSs catalyze a protonation-initiated cyclization of GGPP to form a bicyclic diphosphate intermediate.[2] Class I diTPSs then utilize this intermediate, initiating a second cyclization cascade through the ionization of the diphosphate group.[2] The combination and variation of these enzymatic steps lead to the vast structural diversity observed in diterpenoids.

The Abietane (B96969) Biosynthetic Pathway

The biosynthesis of abietane diterpenes is a well-elucidated pathway involving both Class II and Class I diTPSs, followed by modifications by cytochrome P450 monooxygenases (CYPs).[2][3]

Enzymatic Steps and Intermediates

The pathway begins with the cyclization of GGPP, which is catalyzed by a bifunctional or two separate diTPSs:

  • Formation of (+)-Copalyl Diphosphate ((+)-CPP): A Class II diTPS, specifically a (+)-copalyl diphosphate synthase (CPS), initiates the first cyclization of the acyclic GGPP. This involves a protonation-initiated cascade to form the bicyclic intermediate, (+)-CPP.[4]

  • Formation of Miltiradiene (B1257523): A Class I diTPS, a kaurene synthase-like (KSL) enzyme often referred to as a miltiradiene synthase, catalyzes the second cyclization. It acts on (+)-CPP, inducing ionization of the diphosphate and a subsequent rearrangement to form the tricyclic abietane skeleton of miltiradiene.[4]

  • Oxidation to Ferruginol (B158077): Miltiradiene is then oxidized by a cytochrome P450 enzyme, CYP76AH1, which acts as a ferruginol synthase. This enzyme catalyzes a four-electron oxidation cascade to produce ferruginol, a key intermediate in the biosynthesis of many bioactive abietane diterpenoids.[5][6]

Abietane_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP (+)-Copalyl Diphosphate Synthase (Class II diTPS) Miltiradiene Miltiradiene CPP->Miltiradiene Miltiradiene Synthase (Class I diTPS) Ferruginol Ferruginol Miltiradiene->Ferruginol Ferruginol Synthase (CYP76AH1) Bioactive_Abietanes Bioactive Abietane Diterpenoids Ferruginol->Bioactive_Abietanes Further modifications (CYPs, etc.) Rosane_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Cation1 Geranylgeranyl Cation GGPP->Cation1 Hypothetical Rosane Synthase (Class I-type initiation) Macrocyclic_Intermediate Hypothetical Macrocyclic Intermediate (e.g., Cembrene-like) Cation1->Macrocyclic_Intermediate Initial Cyclization Rosane_Skeleton This compound Skeleton Macrocyclic_Intermediate->Rosane_Skeleton Transannular Cyclizations & Rearrangements Bioactive_Rosanes Bioactive this compound Diterpenoids Rosane_Skeleton->Bioactive_Rosanes Further modifications (CYPs, etc.) protocol_expression cluster_cloning Cloning cluster_expression Expression cluster_purification Purification PCR PCR amplification of diTPS gene Vector Ligation into expression vector (e.g., pET) PCR->Vector Transform_Ecoli Transformation into E. coli cloning strain Vector->Transform_Ecoli Transform_BL21 Transformation into E. coli BL21(DE3) Transform_Ecoli->Transform_BL21 Culture Culture growth to mid-log phase Transform_BL21->Culture Induction Induction with IPTG at low temperature (e.g., 16-18°C) Culture->Induction Harvest Cell harvesting by centrifugation Induction->Harvest Lysis Cell lysis (e.g., sonication) Harvest->Lysis Centrifugation Centrifugation to remove cell debris Lysis->Centrifugation Affinity_Chrom Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) Centrifugation->Affinity_Chrom Dialysis Dialysis into storage buffer Affinity_Chrom->Dialysis

References

Safety Operating Guide

Proper Disposal Procedures for Rosane and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific handling and disposal procedures for a chemical explicitly named "Rosane" could not be located. The information provided below pertains to "Rosavin," a bioactive compound, and "Rosan," a herbicide. It is critical to verify the exact identity of your compound, consult the official Safety Data Sheet (SDS), and adhere to your institution's Environmental Health and Safety (EHS) guidelines before proceeding.

This guide provides essential safety and logistical information for the proper disposal of chemical waste, focusing on procedures for Rosavin and Rosan as potential analogues for the requested compound. The procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Immediate Safety and Handling Precautions

Before any disposal procedures, it is crucial to adhere to standard laboratory safety practices. Proper Personal Protective Equipment (PPE) is mandatory to minimize exposure and environmental contamination.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (such as nitrile or PVC), and a lab coat.[1][2] In situations where dust may be generated, respiratory protection should be used.[1]

  • Ventilation: Handle all chemicals in a well-ventilated area. For volatile substances or those that can generate dust, use a chemical fume hood.[1][2][3]

  • Environmental Precautions: Prevent chemicals from entering drains, surface water, or the sanitary sewer system unless explicitly permitted by local regulations for neutralized, non-hazardous materials.[1][4] Rosan, in particular, is very toxic to aquatic life with long-lasting effects.[4][5][6]

Quantitative Data and Physical Properties

The following tables summarize key data for Rosavin and the active ingredients in the herbicide Rosan.

Table 1: Properties of Rosavin

Property Data
CAS Number 84954-92-7
Molecular Formula C₂₀H₂₈O₁₀
Molecular Weight 428.4 g/mol

| Appearance | Solid |

Source: BenchChem[1]

Table 2: Toxicological Data for Rosan Herbicide

Test Result Species Assessment
Acute Oral Toxicity (LD50) > 2,000 mg/kg Rat (female) Minimally toxic after single ingestion
Acute Dermal Toxicity (LD50) > 2,000 mg/kg Rat (male/female) No acute dermal toxicity

| Skin Irritation | No skin irritation | Rabbit | Not an irritant |

Source: FMC Safety Data Sheet[5]

Experimental Protocols: Spill Management and Disposal

The following protocols provide step-by-step guidance for managing spills and disposing of chemical waste.

Spill Management Protocol
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Ventilate Area: Ensure the area is well-ventilated; use a fume hood if the substance is volatile or dusty.

  • Contain Spill:

    • Solid/Powder Spills: For dry powders like Rosavin, carefully sweep up the material or use a vacuum with a HEPA filter to avoid creating dust.[7] Dampening the powder with water may be appropriate if the material is not water-reactive.[7] For Rosan, pick up by wet-brushing and transfer to a container for disposal.[5]

    • Liquid Spills (Solutions): Contain the spill and absorb it with a non-combustible, inert absorbent material like sand, earth, or vermiculite.[1]

  • Collect Waste: Carefully scoop the contained material and absorbent into a designated, sealable, and clearly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. For Rosan, clean with detergents and avoid solvents.[5] Retain and dispose of contaminated wash water as hazardous waste.[5] All cleanup materials must be disposed of as hazardous waste.

Chemical Waste Disposal Protocol

The proper disposal of laboratory waste is essential to ensure safety and regulatory compliance.[8] Never dispose of chemical waste down the drain or in regular trash unless explicitly authorized by your EHS department for specific non-hazardous materials.[9]

  • Waste Characterization & Identification:

    • Determine if the waste is hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or because it is a listed waste.[1][9]

    • Pure, unused Rosavin is not classified as a hazardous substance under the Globally Harmonized System (GHS), but it should still be disposed of as chemical waste.[1][2]

    • Rosan is classified as hazardous and very toxic to aquatic life.[5][6]

  • Waste Segregation and Collection:

    • Collect chemical waste in a designated, compatible, properly sealed, and clearly labeled container.[1][10] Plastic containers are often preferred.[9]

    • The label must include "Hazardous Waste," the full chemical name(s), and the accumulation start date.[1]

    • Keep different waste streams (e.g., halogenated solvents, non-halogenated solvents, acids, bases) separate to prevent dangerous reactions.[3][10]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store waste containers in a designated and secure SAA within the laboratory, at or near the point of generation.[9]

    • Keep containers closed except when adding waste.[9][10]

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in an SAA.[9]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.[1][4][8]

    • Complete all required paperwork accurately.[3]

Empty Container Disposal Protocol
  • Triple Rinsing: Empty containers that held hazardous chemicals must be triple-rinsed with a suitable solvent.[3]

  • Rinsate Collection: The rinsate from these containers must be collected and disposed of as hazardous waste.[3][10]

  • Defacing and Disposal: After rinsing, deface or remove the original label, and dispose of the container according to institutional guidelines for non-hazardous waste (e.g., broken glass box or regular trash).[3]

Visualized Workflow: Chemical Waste Disposal

The following diagram illustrates the logical workflow for managing laboratory chemical waste from generation to disposal.

ChemicalWasteDisposal General Workflow for Laboratory Chemical Waste Management start Waste Generated in Laboratory identify 1. Identify & Characterize Waste (Consult SDS) start->identify spill Spill Occurs start->spill segregate 2. Segregate Waste (e.g., Solvents, Solids, Aqueous) identify->segregate container 3. Collect in Compatible, Labeled Container segregate->container storage 4. Store in Designated Satellite Accumulation Area (SAA) container->storage container->spill pickup 5. Request EHS Pickup (Complete Paperwork) storage->pickup disposal 6. Professional Disposal by Licensed Contractor pickup->disposal spill_protocol Execute Spill Management Protocol spill->spill_protocol spill_protocol->container

Caption: General workflow for laboratory chemical waste management.

References

Essential Safety Protocols for Handling "Rosane" Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The term "Rosane" can refer to several distinct chemical compounds. Due to this ambiguity, it is imperative to first positively identify the specific "this compound" substance being handled by consulting the manufacturer's Safety Data Sheet (SDS). This document will provide the most accurate and detailed safety information.

This guide synthesizes safety information from various substances with similar names to provide a general framework for safe handling. However, this is not a substitute for the specific SDS for your compound.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes recommended PPE for handling different "this compound" variants.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.[1]
Face ShieldWhen handling concentrates, a face shield is recommended.
Skin Protection GlovesWear impervious gloves.[1][2] Inspect gloves prior to use and dispose of them in accordance with laboratory best practices.[1]
Lab Coat/Protective ClothingWear a lab coat or other suitable protective clothing to prevent skin contact.[1][2] For handling concentrates, coveralls are recommended.
Respiratory Protection RespiratorGenerally not required under normal handling conditions with adequate ventilation.[1] If dusts or aerosols are generated, or if working in poorly ventilated areas, use an appropriate certified respirator.

Operational and Handling Plan

A systematic approach to handling chemicals is essential for laboratory safety.

Engineering Controls
  • Ventilation: Handle all "this compound" variants in a well-ventilated area to minimize inhalation of dust, vapors, or mists.[1][2] Appropriate exhaust ventilation should be used where dust or aerosols can be generated.[3]

General Handling Procedures
  • Avoid Contact: Prevent contact with skin and eyes.[1][4]

  • Avoid Inhalation: Do not breathe dust, gas, smoke, or aerosols.[1][2]

  • Hygienic Practices: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in handling areas.[4]

  • Grounding: For powdered substances that can form flammable dust clouds, all conducting equipment, including personnel, should be electrically earthed or grounded.[4]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Keep out of reach of children and away from food, drink, and animal feed.[5]

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

  • Waste Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations. This material and its container may be considered hazardous waste.[6]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical product.

  • Spill Containment: In case of a spill, contain the spillage. For liquids, absorb with an inert material such as dry sand or earth.[2][6] For solids, sweep or vacuum up the material and place it into a suitable container for disposal.[3][4] Avoid creating dust.[4] Do not allow the product to enter drains or waterways.[3][4][6]

Experimental Workflow for Safe Chemical Handling

The following diagram outlines a standard workflow for safely handling chemical substances in a laboratory setting.

A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B Identify Hazards C Prepare Well-Ventilated Workspace B->C D Weigh/Measure Chemical C->D E Perform Experiment D->E Handle with Care F Decontaminate Workspace and Equipment E->F G Doff and Dispose of PPE F->G H Dispose of Chemical Waste G->H Follow Regulations I Wash Hands Thoroughly H->I

Caption: General workflow for safe chemical handling in a laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rosane
Reactant of Route 2
Rosane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。